trans-Hydroxy Praziquantel
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
| Record name | 4-Hydroxypraziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of trans-4-hydroxy Praziquantel
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of trans-4-hydroxy praziquantel, a major metabolite of the anthelmintic drug praziquantel. This document outlines a multi-step synthetic pathway, detailing experimental protocols and purification methods. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1] Upon administration, praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP1A2), into various hydroxylated derivatives.[2][3] The principal human metabolite is trans-4-hydroxy praziquantel.[3] Understanding the synthesis and properties of this metabolite is crucial for structure-activity relationship (SAR) studies, the development of new anthelmintic agents, and for investigating the metabolic fate and potential activity of praziquantel.[4]
This guide details a four-step chemical synthesis to obtain trans-4-hydroxy praziquantel, commencing from commercially available praziquantel. The synthetic strategy involves the hydrolysis of praziquantel to a key amine intermediate, synthesis of a protected side chain, subsequent amide coupling, and a final deprotection step.
Synthetic Pathway Overview
The synthesis of trans-4-hydroxy praziquantel can be achieved through the following four-stage process:
-
Hydrolysis of Praziquantel: The commercially available praziquantel is hydrolyzed to yield praziquanamine.
-
Synthesis of the Protected Side Chain: trans-4-Hydroxycyclohexanecarboxylic acid is synthesized and its hydroxyl group is protected with a benzyl ether.
-
Amide Coupling: Praziquanamine is coupled with the protected trans-4-(benzyloxy)cyclohexanecarboxylic acid.
-
Deprotection: The benzyl protecting group is removed via hydrogenolysis to yield the final product, trans-4-hydroxy praziquantel.
Experimental Protocols
Step 1: Synthesis of Praziquanamine
Praziquanamine is a key intermediate obtained by the acidic hydrolysis of praziquantel.
Protocol:
-
A suspension of praziquantel (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid (1:4 v/v) is heated at reflux for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with dichloromethane to remove any unreacted starting material.
-
The aqueous layer is then basified to pH 10-11 with a 2M sodium hydroxide solution.
-
The product is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude praziquanamine.
Purification:
The crude product is purified by flash column chromatography on silica gel.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane : Methanol : Triethylamine (90:9:1 v/v/v) |
| Expected Yield | 80-90% |
| Physical Appearance | White to pale yellow solid |
Table 1: Purification Parameters for Praziquanamine.
Step 2: Synthesis of trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
This intermediate is prepared in a two-step sequence starting from p-hydroxybenzoic acid.
Protocol:
-
p-Hydroxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as methanol or water in a high-pressure hydrogenation vessel.
-
A catalytic amount of a hydrogenation catalyst, such as 5% Rh/C or 5% Ru/C (typically 1-5 mol%), is added to the solution.
-
The vessel is purged with nitrogen and then pressurized with hydrogen gas (50-100 bar).
-
The reaction mixture is heated to 80-120 °C and stirred vigorously for 12-24 hours.
-
After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is evaporated under reduced pressure to yield a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.
-
Isomerization to the more stable trans isomer is achieved by heating the mixture in the presence of a base such as sodium methoxide in methanol.
Purification:
The crude product is purified by recrystallization from a water/acetone mixture.
| Parameter | Value |
| Expected Yield | 70-85% (after isomerization and recrystallization) |
| Physical Appearance | White crystalline solid |
Table 2: Synthesis and Purification Parameters for trans-4-Hydroxycyclohexanecarboxylic Acid.
Protocol:
-
To a solution of trans-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in a suitable solvent like DMF, is added a base such as sodium hydride (2.2 eq) portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of benzyl bromide (1.1 eq).
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water and then acidified with 1M HCl.
-
The product is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
Purification:
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane : Ethyl Acetate (gradient elution from 9:1 to 7:3 v/v) |
| Expected Yield | 75-85% |
| Physical Appearance | White solid |
Table 3: Purification Parameters for trans-4-(Benzyloxy)cyclohexanecarboxylic Acid.
Step 3: Amide Coupling
Protocol:
-
To a solution of trans-4-(benzyloxy)cyclohexanecarboxylic acid (1.1 eq) in an anhydrous solvent such as dichloromethane or DMF, is added a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Praziquanamine (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purification:
The crude product is purified by column chromatography on silica gel.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Ethyl Acetate : Hexane (gradient elution from 1:4 to 1:1 v/v) |
| Expected Yield | 60-75% |
| Physical Appearance | White foam or solid |
Table 4: Purification Parameters for Protected trans-4-hydroxy Praziquantel.
Step 4: Deprotection by Hydrogenolysis
Protocol:
-
The protected trans-4-hydroxy praziquantel (1.0 eq) is dissolved in a solvent such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C, 10-20 wt%) is added to the solution.
-
The reaction mixture is stirred under a hydrogen atmosphere (1-4 bar) at room temperature for 4-8 hours.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
Purification:
The final product is purified by recrystallization.
| Parameter | Value |
| Recrystallization Solvent | Ethanol/Water or Acetone/Hexane |
| Expected Yield | 85-95% |
| Physical Appearance | White crystalline solid |
Table 5: Purification Parameters for trans-4-hydroxy Praziquantel.
Characterization Data
The structural confirmation of the synthesized compounds should be performed using standard analytical techniques.
| Compound | 1H NMR | 13C NMR | Mass Spectrometry (m/z) |
| Praziquanamine | Consistent with published data. | Consistent with published data. | [M+H]+ expected |
| trans-4-Hydroxycyclohexanecarboxylic Acid | Signals for cyclohexyl protons and hydroxyl proton. | Signals for carboxyl carbon and hydroxyl-bearing carbon. | [M-H]- expected |
| trans-4-(Benzyloxy)cyclohexanecarboxylic Acid | Signals for benzyl and cyclohexyl protons. | Signals for benzyl, carboxyl, and ether-linked carbons. | [M-H]- expected |
| Protected trans-4-hydroxy Praziquantel | Complex spectrum with signals for praziquantel core, cyclohexyl, and benzyl protons. | Multiple signals corresponding to the full carbon skeleton. | [M+H]+ expected |
| trans-4-hydroxy Praziquantel | Absence of benzyl proton signals; presence of hydroxyl proton. | Absence of benzyl carbon signals. | [M+H]+ expected |
Table 6: Expected Spectroscopic Data.
Logical Relationships in Synthesis
The successful synthesis of trans-4-hydroxy praziquantel is contingent on a series of dependent steps. The purity of the final product is directly influenced by the efficacy of the purification at each intermediate stage.
Conclusion
This technical guide provides a detailed and structured approach for the synthesis and purification of trans-4-hydroxy praziquantel. The outlined protocols, based on established chemical transformations, offer a reliable pathway for researchers to obtain this important metabolite for further investigation. Adherence to the described purification methods at each stage is critical to ensure the high purity of the final compound, which is essential for accurate biological and pharmacological studies.
References
The Biological Activity of Trans-4-Hydroxy Praziquantel Against Schistosoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of trans-4-hydroxy praziquantel (trans-4-OH-PZQ), the main human metabolite of the cornerstone schistosomiasis drug, Praziquantel (PZQ). While the parent (R)-PZQ enantiomer is the primary driver of antischistosomal activity, understanding the contribution and intrinsic properties of its metabolites is crucial for optimizing treatment strategies and addressing potential resistance. This document synthesizes quantitative data from key in vitro and in vivo studies, details relevant experimental protocols, and visualizes the metabolic and mechanistic pathways involved.
Quantitative Efficacy Data
The biological activity of trans-4-OH-PZQ has been evaluated against different Schistosoma species, primarily S. mansoni and S. haematobium. The data consistently shows that while the metabolite possesses intrinsic antischistosomal properties, its activity is significantly lower than that of the parent (R)-PZQ enantiomer.
In Vitro Activity
In vitro studies are essential for determining the direct effect of a compound on the parasite, independent of host metabolism. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that induces a 50% reduction in parasite viability or motility.
Table 1: In Vitro Activity (IC50, µg/mL) of PZQ Enantiomers and Metabolites against Adult Schistosoma mansoni
| Compound | IC50 (µg/mL) |
| (R)-Praziquantel | 0.02[1] |
| (S)-Praziquantel | 5.85[1] |
| (R)-trans-4'-hydroxy-PZQ | 4.08[1] |
| (R)-cis-4'-hydroxy-PZQ | 2.42[1] |
| (S)-trans-4'-hydroxy-PZQ | >100 (inactive)[1] |
| (S)-cis-4'-hydroxy-PZQ | >100 (inactive)[1] |
Data from Meister et al. (2014) shows that for S. mansoni, the (R)-trans-4'-hydroxy metabolite has an IC50 of 4.08 µg/mL, which is substantially higher than the highly active (R)-PZQ enantiomer (0.02 µg/mL)[1]. The (S) conformation metabolites were found to be inactive at concentrations up to 100 µg/mL[1].
Table 2: In Vitro Activity (IC50, µg/mL) of PZQ Enantiomers and Metabolites against Adult Schistosoma haematobium
| Compound | IC50 at 4h (µg/mL) | IC50 at 72h (µg/mL) |
| Racemic Praziquantel | 0.03[2][3] | 0.03[2][3] |
| (R)-Praziquantel | 0.007[2][3] | 0.01[2][3] |
| (S)-Praziquantel | 3.51[2][3] | 3.40[2][3] |
| trans-4-OH-PZQ | 1.47[2][3] | 1.47[2][3] |
Against S. haematobium, trans-4-OH-PZQ demonstrated an IC50 of 1.47 µg/mL, again showing lower potency than (R)-PZQ (IC50 of 0.007-0.01 µg/mL) but higher activity than (S)-PZQ[2][3]. Interestingly, the study noted that trans-4-OH-PZQ showed a 2.3 to 2.4-fold higher activity against S. haematobium compared to S. mansoni[3].
In Vivo Efficacy
In vivo studies, typically conducted in murine or hamster models, provide data on the drug's effectiveness within a host organism. Efficacy is often measured by worm burden reduction (WBR) and the dose required to eliminate 50% of the worm population (ED50). Currently, direct in vivo studies focusing solely on the administration of trans-4-OH-PZQ are limited, as research has prioritized the parent enantiomers.
Table 3: In Vivo Activity of PZQ Enantiomers against S. haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (WBR) | ED50 (mg/kg) |
| (R)-Praziquantel | 125.0 | 98.5%[2][3] | 24.7[2][3] |
| 62.5 | 75.6%[2][3] | ||
| 31.0 | 73.3%[2][3] | ||
| (S)-Praziquantel | 500.0 | 94.1%[2][3] | 127.6[2][3] |
| 250.0 | 83.0%[2][3] | ||
| 125.0 | 46.7%[2][3] | ||
| Racemic Praziquantel | 250.0 | 99.3%[2][3] | Not Calculated |
These in vivo results for the parent compounds underscore the primary role of (R)-PZQ in the overall efficacy of the racemic drug[2][3]. While the trans-4-OH-PZQ metabolite is present in high concentrations in plasma after PZQ administration, its contribution to the overall worm burden reduction is considered minor compared to (R)-PZQ[1][4].
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented above.
Praziquantel Metabolism
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers[1]. Upon ingestion, it undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4[1]. The (R)-PZQ enantiomer is metabolized at a much higher rate than (S)-PZQ[1]. In humans, the main metabolite of (R)-PZQ is (R)-trans-4-hydroxy-praziquantel[1][5].
In Vitro Activity Assay Protocol (S. mansoni)
This protocol is based on the methodology described by Meister et al. (2014)[1].
-
Drug Preparation : Test compounds (PZQ enantiomers and metabolites) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL). These are then serially diluted in the culture medium to achieve final concentrations ranging from 0.01 to 100 µg/mL. The final DMSO concentration in the culture is kept non-lethal (e.g., 2%).
-
Parasite Collection : Adult S. mansoni worms are collected from the hepatic portal and mesenteric veins of infected mice (e.g., 7-8 weeks post-infection) via dissection.
-
Incubation : Four to six worms (mixed sexes) are placed in each well of a 24-well plate containing the drug dilutions or a drug-free control medium. Plates are incubated at 37°C in a 5% CO2 atmosphere.
-
Efficacy Assessment : The viability and motor activity of the worms are observed and scored microscopically at various time points (e.g., 4, 24, 48, 72 hours). Phenotypic changes, such as contraction, tegumental damage, and death, are recorded.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition or mortality against the drug concentrations and fitting the data to a dose-response curve.
In Vivo Activity Assay Protocol (S. haematobium)
This protocol is based on the methodology described by Kovač et al. (2017)[3].
-
Animal Model and Infection : Golden Syrian hamsters are infected with S. haematobium cercariae. The infection is allowed to mature to a chronic state (e.g., 12-14 weeks post-infection).
-
Drug Formulation and Administration : Test compounds are formulated for oral administration (e.g., dissolved in 7% Tween 80 and 3% ethanol). A single oral dose is administered to groups of infected hamsters via gavage. Doses for (R)-PZQ may range from 31.0 to 125.0 mg/kg, while (S)-PZQ may range from 125.0 to 500.0 mg/kg.
-
Worm Recovery : Approximately 21-23 days post-treatment, the hamsters are euthanized. Adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Efficacy Assessment : The recovered worms from treated groups are counted and compared to the worm count from an untreated control group.
-
Data Analysis : The Worm Burden Reduction (WBR) is calculated using the formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100. The ED50 is calculated from the dose-response data.
Mechanism of Action and Signaling Pathways
The precise molecular target of praziquantel remains an area of active research, but its mechanism is known to be dependent on the disruption of calcium homeostasis in the parasite[6].
PZQ's action is characterized by two primary effects:
-
Spasmodic Contraction : At low concentrations (0.005–0.1 μg/ml), PZQ causes an immediate increase in muscular motor activity, leading to sustained spasmodic contraction and paralysis of the worm[6]. This effect is linked to a rapid influx of extracellular Ca²⁺ into the parasite[6].
-
Tegumental Damage : At slightly higher concentrations, PZQ induces rapid and extensive vacuolization and rupture of the worm's outer surface, the tegument[6].
Recent studies have identified a specific schistosome transient receptor potential (TRP) channel, named Sm.TRPMPZQ , as a key target. PZQ is believed to activate this channel, leading to the downstream effects.
The activation of Sm.TRPMPZQ by (R)-PZQ leads to a massive and sustained influx of calcium ions[7]. This sudden increase in intracellular calcium triggers the spastic paralysis of the worm's musculature and initiates the processes that lead to severe damage to the tegument[6][7]. This ultimately results in the worms losing their grip on the mesenteric veins and being swept to the liver (a phenomenon known as "hepatic shift"), where they are cleared by the host's immune system[6]. While trans-4-OH-PZQ may interact with this or similar pathways, its significantly lower potency suggests a much weaker binding affinity or activation capacity for the target channel compared to the parent (R)-PZQ molecule.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and immunological effects of praziquantel against Schistosoma japonicum: a scoping review of experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Role of Metabolites in the Antischistosomal Action of Praziquantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. Administered as a racemic mixture of (R)- and (S)-enantiomers, its efficacy is almost exclusively attributed to the (R)-enantiomer. Following administration, PZQ undergoes extensive hepatic metabolism, leading to the formation of various hydroxylated metabolites. This technical guide synthesizes the current understanding of the mechanism of action of praziquantel, with a specific focus on the biological activity of its principal metabolites. Through a comprehensive review of in vitro and in vivo studies, it is evident that the metabolites of praziquantel play a negligible role in its antischistosomal properties. The parent molecule, (R)-praziquantel, is the primary effector, inducing a rapid influx of calcium into the parasite, leading to muscular paralysis and tegumental disruption.
Introduction
Praziquantel is the drug of choice for treating schistosomiasis, a disease caused by parasitic flatworms of the genus Schistosoma.[1][2] It is administered as a racemic mixture, containing equal parts (R)- and (S)-praziquantel.[1][2] The anthelmintic activity of praziquantel is primarily attributed to the (R)-enantiomer, which disrupts calcium homeostasis in the parasite, causing muscle contraction and paralysis.[2][3] Praziquantel is extensively metabolized by the liver's cytochrome P450 enzyme system, with the main metabolites being cis- and trans-4'-hydroxy-praziquantel.[1][4] This guide provides an in-depth analysis of the mechanism of action of praziquantel and its metabolites, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways.
Praziquantel Metabolism and Pharmacokinetics
Praziquantel is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[4][5] The primary enzymes involved in its metabolism are cytochrome P450 isoforms CYP1A2, CYP2C19, and CYP3A4.[4] This metabolic process results in the formation of several hydroxylated metabolites, with the most abundant being cis- and trans-4'-hydroxy-praziquantel.[1] The metabolism of the (R)- and (S)-enantiomers is stereoselective, with (R)-PZQ being metabolized at a higher rate than (S)-PZQ.[1] In humans, the main metabolite is trans-4-OH-PZQ.[1]
Mechanism of Action: The Parent Compound Takes Center Stage
The antischistosomal activity of praziquantel is a direct consequence of its effect on the parasite's neuromuscular system and tegument (outer surface). The (R)-enantiomer is the pharmacologically active form.[2]
Disruption of Calcium Homeostasis
The primary mechanism of action of (R)-praziquantel involves the disruption of calcium ion homeostasis in the schistosome.[2][3] This leads to a rapid and sustained influx of calcium ions into the parasite's cells, causing a series of downstream effects:
-
Muscle Contraction and Paralysis: The sudden increase in intracellular calcium triggers severe muscle spasms and paralysis of the worm.[5][6]
-
Tegumental Damage: The influx of calcium also leads to vacuolization and disintegration of the schistosome's tegument, making it vulnerable to attack by the host's immune system.[5][7]
Molecular Target of Praziquantel
The precise molecular target of praziquantel is still a subject of active research, but evidence strongly points to a specific type of ion channel in the parasite.
-
Voltage-Gated Calcium Channels (VGCCs): A leading hypothesis for many years was that praziquantel targets the voltage-gated calcium channels of the schistosome. Specifically, a variant β-subunit of the parasite's VGCC is thought to be a key component in conferring sensitivity to the drug.[8][9][10]
-
Transient Receptor Potential Melastatin (TRPM) Ion Channel: More recent studies have identified a parasite-specific Transient Receptor Potential Melastatin (TRPMPZQ) ion channel as a high-affinity target for praziquantel.[6][11] Activation of this channel by (R)-praziquantel leads to the observed influx of cations, including calcium.[6]
The proposed signaling pathway for praziquantel's action is illustrated in the following diagram:
The Biological Activity of Praziquantel Metabolites: A Comparative Analysis
Extensive research has been conducted to determine if the metabolites of praziquantel contribute to its therapeutic effect. The overwhelming consensus from both in vitro and in vivo studies is that they do not.
In Vitro Studies
In vitro assays consistently demonstrate that the hydroxylated metabolites of praziquantel have significantly lower or no activity against Schistosoma worms compared to the parent (R)-enantiomer.
| Compound | Target Species | IC₅₀ (µg/mL) | Reference |
| (R)-Praziquantel | S. mansoni | 0.02 | [12] |
| (S)-Praziquantel | S. mansoni | 5.85 | [12] |
| (R)-trans-4'-hydroxy-PZQ | S. mansoni | 4.08 | [12] |
| (R)-cis-4'-hydroxy-PZQ | S. mansoni | 2.42 | [12] |
| (S)-trans-4'-hydroxy-PZQ | S. mansoni | > 100 | [12] |
| (S)-cis-4'-hydroxy-PZQ | S. mansoni | > 100 | [12] |
| (R)-Praziquantel | S. haematobium | 0.007 (4h), 0.01 (72h) | [13] |
| (S)-Praziquantel | S. haematobium | 3.51 (4h), 3.40 (72h) | [13] |
| trans-4-OH-PZQ | S. haematobium | 1.47 | [13] |
Table 1: Comparative in vitro activity (IC₅₀) of praziquantel and its metabolites.
In Vivo Studies
In vivo studies in animal models confirm the in vitro findings. The worm burden reduction achieved with praziquantel metabolites is significantly lower than that observed with the parent compound.
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Target Species | Reference |
| (R)-Praziquantel | 400 | 100 | S. mansoni | [12] |
| (S)-Praziquantel | 400 | 19 | S. mansoni | [12] |
| (R)-Praziquantel | 125 | 98.5 | S. haematobium | [13] |
| (S)-Praziquantel | 250 | 83.0 | S. haematobium | [13] |
Table 2: In vivo efficacy of praziquantel enantiomers.
These data clearly indicate that the (R)-enantiomer of praziquantel is the main effector molecule responsible for the antischistosomal properties of the drug, while the (S)-enantiomer and the metabolites do not play a significant role.[12][14][15]
Experimental Methodologies
In Vitro Activity Assays
A common workflow for determining the in vitro activity of compounds against adult schistosomes is as follows:
Detailed Steps:
-
Worm Recovery: Adult Schistosoma worms are recovered from the mesenteric veins of experimentally infected mice.
-
Washing and Culture: The worms are washed multiple times in a suitable culture medium (e.g., RPMI 1640) to remove host cells and debris.
-
Drug Incubation: Worms are placed in 24-well plates containing culture medium and the test compounds at various concentrations. Control wells with no drug are also included.
-
Microscopic Evaluation: At specific time points (e.g., 4, 24, 48, and 72 hours), the worms are observed under a microscope to assess their motility and viability. A scoring system is often used to quantify the drug's effect.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the concentration of a drug that causes a 50% reduction in worm viability, is calculated from the dose-response data.
In Vivo Efficacy Studies
The in vivo efficacy of praziquantel and its metabolites is typically evaluated in a mouse model of schistosomiasis.
Detailed Steps:
-
Infection: Mice are infected with Schistosoma cercariae.
-
Drug Administration: After the worms have matured (typically 6-8 weeks post-infection), the mice are treated with a single oral dose of the test compound.
-
Worm Recovery and Counting: A set period after treatment (e.g., 2-3 weeks), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion. The number of worms in each mouse is counted.
-
Worm Burden Reduction Calculation: The worm burden reduction is calculated by comparing the mean number of worms in the treated group to the mean number of worms in an untreated control group.
Conclusion
The evidence overwhelmingly indicates that the metabolites of praziquantel do not contribute significantly to its antischistosomal activity. The therapeutic efficacy of praziquantel is almost entirely due to the parent (R)-enantiomer, which acts by disrupting calcium homeostasis in the parasite. This understanding is critical for future drug development efforts aimed at improving upon the efficacy and formulation of praziquantel, as well as for designing strategies to combat any potential emergence of drug resistance. The focus of such efforts should remain on optimizing the delivery and action of the parent (R)-praziquantel molecule.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 7. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Voltage-gated calcium channel subunits from platyhelminths: Potential role in praziquantel action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schistosome calcium channel beta subunits. Unusual modulatory effects and potential role in the action of the antischistosomal drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage-gated calcium channel subunits from platyhelminths: potential role in praziquantel action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of (R)-Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni [zora.uzh.ch]
- 13. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of trans-4-Hydroxy Praziquantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praziquantel (PZQ) stands as the cornerstone of treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Administered as a racemic mixture, its therapeutic efficacy is primarily attributed to the (R)-enantiomer. Following administration, (R)-PZQ undergoes extensive first-pass metabolism in humans, leading to the formation of several hydroxylated derivatives. The principal metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), has garnered significant interest due to its potential contribution to the overall activity and toxicological profile of the parent drug. This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of trans-4-hydroxy praziquantel. It details a plausible synthetic pathway, methods for purification, and a summary of its reported biological and pharmacokinetic properties, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Praziquantel was first discovered and developed in the 1970s by Bayer and E. Merck. It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The anthelmintic activity resides almost exclusively in the (R)-enantiomer, while the (S)-enantiomer is largely inactive and may contribute to the drug's characteristic bitter taste. In humans, the (R)-enantiomer is rapidly metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, to its main metabolite, trans-4-hydroxy praziquantel.[1] The discovery of this major metabolite has prompted further investigation into its own biological activity and pharmacokinetic profile to better understand the overall effects of praziquantel treatment.
Metabolic Pathway of Praziquantel
The metabolic conversion of (R)-praziquantel to trans-4-hydroxy praziquantel is a critical step in its biotransformation. This hydroxylation reaction occurs predominantly at the 4-position of the cyclohexyl ring. The process is stereoselective, with the trans-isomer being the major metabolite in humans.
Synthesis and Isolation of trans-4-Hydroxy Praziquantel
While trans-4-hydroxy praziquantel has been utilized in various biological studies, detailed experimental protocols for its chemical synthesis are not extensively documented in publicly available literature. However, a feasible synthetic strategy involves the coupling of an appropriate praziquantel precursor with a protected cyclohexanecarboxylic acid, followed by deprotection. The following section outlines a representative, multi-step experimental protocol based on this established chemical approach.
Proposed Synthetic Workflow
The synthesis of trans-4-hydroxy praziquantel can be conceptually approached in three main stages: preparation of the key intermediate, praziquanamine, followed by coupling with a protected trans-4-hydroxycyclohexanecarboxylic acid, and concluding with a deprotection step.
Detailed Experimental Protocols
Step 1: Synthesis of Praziquanamine from Praziquantel
-
Reaction Setup: To a solution of racemic praziquantel (1.0 eq) in ethanol, add a 2N aqueous solution of hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to pH > 10. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude praziquanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Step 2: Amide Coupling of Praziquanamine with trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
-
Acid Chloride Formation: To a solution of trans-4-(benzyloxy)cyclohexanecarboxylic acid (1.1 eq) in an anhydrous solvent like dichloromethane, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Coupling Reaction: Dissolve the crude acid chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of praziquanamine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with water, a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the protected trans-4-hydroxy praziquantel.
Step 3: Deprotection and Isolation of trans-4-Hydroxy Praziquantel
-
Reaction Setup: Dissolve the protected trans-4-hydroxy praziquantel (1.0 eq) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude trans-4-hydroxy praziquantel.
-
Final Purification: Purify the final product by column chromatography on silica gel and/or recrystallization from a suitable solvent system to obtain pure trans-4-hydroxy praziquantel.
Quantitative Data
Biological Activity
The in vitro activity of trans-4-hydroxy praziquantel has been evaluated against different species of Schistosoma. The following table summarizes the reported 50% inhibitory concentrations (IC50).
| Compound | Schistosoma Species | Incubation Time (h) | IC50 (µg/mL) |
| Racemic trans-4-OH-PZQ | S. mansoni | 72 | Not active at 5 µg/mL |
| (R)-trans-4-OH-PZQ | S. mansoni | 72 | 4.08 |
| Racemic trans-4-OH-PZQ | S. haematobium | 4 | 1.47 |
| Racemic trans-4-OH-PZQ | S. haematobium | 72 | 1.47 |
Data compiled from multiple sources.[1]
Pharmacokinetic Parameters
Pharmacokinetic studies in humans have provided valuable data on the in vivo disposition of trans-4-hydroxy praziquantel. The table below presents key pharmacokinetic parameters following oral administration of praziquantel.
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| (R)-trans-4-OH-PZQ | 1.4 - 13.9 | 2.0 - 8.7 | 9.0 - 188.7 |
Values represent a range observed across different studies and patient populations.
Conclusion
trans-4-Hydroxy praziquantel is the major human metabolite of the therapeutically active (R)-enantiomer of praziquantel. While its direct anthelmintic activity appears to be lower than that of the parent compound, its significant in vivo concentrations necessitate a thorough understanding of its pharmacology and toxicology. The lack of a readily available, detailed synthetic protocol in the literature presents a challenge for researchers. The synthetic strategy and representative protocols outlined in this guide, based on established chemical principles, provide a valuable starting point for the laboratory-scale preparation of this important metabolite. The compiled quantitative data on its biological activity and pharmacokinetics further underscore its relevance in the overall therapeutic effect and safety profile of praziquantel. Further research, including the development of optimized and scalable synthetic routes, will be crucial for enabling more extensive investigations into the biological role of trans-4-hydroxy praziquantel.
References
An In-depth Technical Guide to the Stereochemistry of Hydroxy Praziquantel Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide.[1][2][3] Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic efficacy is primarily attributed to the (R)-enantiomer.[1][4][5] The stereochemical properties of PZQ and its metabolites are critical determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the stereochemistry of hydroxy praziquantel metabolites, focusing on their formation, biological activity, and the analytical methods used for their characterization.
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily through hydroxylation, leading to the formation of various metabolites.[6] The main metabolites are the cis- and trans-4'-hydroxy derivatives.[1][4] The metabolic process is highly stereoselective, with different cytochrome P450 (CYP) isoenzymes preferentially metabolizing each enantiomer, resulting in a complex mixture of stereoisomeric metabolites.[7] Understanding the stereochemistry of these metabolites is crucial for optimizing therapeutic strategies, potentially through the development of enantiomerically pure formulations.[4][8]
Stereoselective Metabolism of Praziquantel
The metabolism of praziquantel is a stereoselective process, with the (R)- and (S)-enantiomers following different metabolic pathways and rates.[1][7] The primary metabolic reactions are oxidations, leading to mono- and di-hydroxylated derivatives, followed by glucuronidation.[5][7]
(R)-Praziquantel Metabolism: (R)-PZQ is metabolized at a significantly higher rate than (S)-PZQ.[1] In humans, the major metabolite of (R)-PZQ is trans-4'-hydroxy-R-praziquantel (R-trans-4-OH-PZQ).[1][9] In rats, both cis- and trans-4'-hydroxy-R-praziquantel are major metabolites.[1][10]
(S)-Praziquantel Metabolism: (S)-PZQ is metabolized more slowly, leading to higher systemic exposure compared to (R)-PZQ.[7][9] Its metabolism results in the formation of other monohydroxylated metabolites, distinct from those derived from (R)-PZQ.[1][10]
Involvement of Cytochrome P450 Enzymes: Several cytochrome P450 enzymes are implicated in the metabolism of PZQ, with CYP3A4, CYP2C9, and CYP2C19 playing the most significant roles.[7] These enzymes exhibit different catalytic activities towards the PZQ enantiomers. For instance, CYP1A2 and CYP2C19 are primarily involved in the metabolism of (R)-PZQ, while CYP2C19 and CYP3A4 are the main enzymes responsible for (S)-PZQ metabolism.
Below is a diagram illustrating the metabolic pathway of Praziquantel.
Caption: Metabolic pathway of R- and S-praziquantel.
Pharmacological Activity of Hydroxy Metabolites
The antischistosomal activity of praziquantel resides almost exclusively in the (R)-enantiomer.[1][11] The hydroxylated metabolites of (R)-PZQ retain some activity, although it is significantly lower than that of the parent compound. In contrast, the (S)-enantiomer and its metabolites are largely inactive.[1][2][3]
A study evaluating the in vitro activity against Schistosoma mansoni revealed that (R)-PZQ is several orders of magnitude more potent than its metabolites and the (S)-enantiomer.[1]
Quantitative Data
The following tables summarize key quantitative data regarding the in vitro activity and pharmacokinetic parameters of praziquantel enantiomers and their major metabolites.
Table 1: In Vitro Activity (IC50) against S. mansoni
| Compound | IC50 (µg/mL) vs. Adult Worms[1] | IC50 (µg/mL) vs. NTS*[1] |
| (R)-PZQ | 0.04 | 0.03 |
| (S)-PZQ | >100 | 40.0 |
| Racemic PZQ | 0.08 | Not Reported |
| (R)-cis-4'-OH-PZQ | Not Reported | 34.3 |
| (R)-trans-4'-OH-PZQ | Not Reported | 28.5 |
| Racemic trans-4'-OH-PZQ | Not Reported | 133 |
| (S)-cis-4'-OH-PZQ | >100 | Not Reported |
| (S)-trans-4'-OH-PZQ | >100 | Not Reported |
*NTS: Newly transformed schistosomula
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Analyte | Cmax (µg/mL)[9] | AUC0–24h (µg/mL*h)[9] | t1/2 (h)[9] |
| (R)-PZQ | ~0.2 | 1.1 | 1.1 |
| (S)-PZQ | 0.9 | 9.0 | Not Reported |
| (R)-trans-4'-OH-PZQ | Not Reported | 188.7 | 6.4 |
Experimental Protocols
Detailed methodologies are essential for the accurate study of praziquantel's stereoselective metabolism and pharmacokinetics.
5.1. Chiral Separation of PZQ and its Metabolites
A common method involves high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[12]
-
Chromatographic Column: A chiral stationary phase, such as a cellulose-based column, is used to separate the enantiomers.
-
Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer is used. The exact composition is optimized to achieve baseline separation of all stereoisomers.
-
Detection: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for the quantification of the parent drug and its metabolites in biological matrices like plasma and urine.
5.2. In Vitro Metabolism Studies
These studies are crucial for identifying the enzymes involved in PZQ metabolism.[7]
-
Incubation System: Human liver microsomes or recombinant human CYP enzymes are incubated with the individual PZQ enantiomers or the racemic mixture.
-
Cofactors: An NADPH-generating system is required to support the activity of CYP enzymes.
-
Analysis: After incubation, the reaction is stopped, and the mixture is analyzed by a chiral LC-MS/MS method to identify and quantify the formed metabolites.
Below is a workflow diagram for a typical in vitro metabolism study.
Caption: Workflow for in vitro metabolism of praziquantel.
Conclusion
The stereochemistry of hydroxy praziquantel metabolites plays a pivotal role in the drug's overall disposition and efficacy. The pronounced differences in the metabolic pathways and biological activities of the (R)- and (S)-enantiomers and their respective metabolites underscore the importance of stereospecific analysis in both preclinical and clinical studies. A deeper understanding of these stereochemical aspects can inform the development of improved schistosomiasis therapies, such as enantiopure (R)-praziquantel formulations, which may offer an enhanced therapeutic index with reduced side effects. Future research should continue to elucidate the complete metabolic profile of both enantiomers and further characterize the pharmacological and toxicological properties of all major metabolites.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the stereoselective metabolism of praziquantel after incubation with rat liver microsomes by capillary electrophoresis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 in the Biotransformation of Praziquantel to trans-4-hydroxy Praziquantel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praziquantel (PZQ), the cornerstone of treatment for schistosomiasis, undergoes extensive and complex metabolism primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. The formation of its major human metabolite, trans-4-hydroxy praziquantel (trans-4-OH-PZQ), is a critical step influencing the drug's pharmacokinetics and overall therapeutic profile. This technical guide provides a detailed examination of the specific CYP isozymes responsible for this biotransformation, presenting quantitative kinetic data, comprehensive experimental protocols for in vitro analysis, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of PZQ metabolism is paramount for optimizing its clinical use, predicting drug-drug interactions, and guiding the development of next-generation antischistosomal agents.
Introduction
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being responsible for its anthelmintic activity. The drug is subject to a significant first-pass effect, with the liver being the primary site of its metabolism. The hydroxylation of PZQ to its main metabolite, trans-4-OH-PZQ, is a key metabolic pathway. This conversion is catalyzed by several isoforms of the cytochrome P450 system. The rate and extent of this metabolism can vary among individuals due to genetic polymorphisms in CYP enzymes, leading to interindividual differences in drug exposure and, potentially, clinical outcomes.[1][2]
Cytochrome P450 Isozymes in trans-4-hydroxy Praziquantel Formation
Multiple CYP isozymes have been identified as being involved in the metabolism of praziquantel.[1] In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes have elucidated the relative contributions of these isozymes to the formation of hydroxylated metabolites. The primary enzymes involved in the formation of 4-hydroxy praziquantel are CYP1A2, CYP2C19, and CYP3A4.[3][4][5]
The metabolism of PZQ is enantioselective. (R)-PZQ is primarily metabolized by CYP1A2 and CYP2C19, while (S)-PZQ is mainly a substrate for CYP2C19 and CYP3A4.[3][6]
Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters for the formation of hydroxylated praziquantel metabolites by the major contributing CYP isozymes. These data are crucial for developing pharmacokinetic models and predicting in vivo clearance.
Table 1: Michaelis-Menten Kinetic Parameters for Hydroxylated Metabolite Formation from Racemic Praziquantel in Human Liver Microsomes
| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, μL/min/mg protein) |
| 4-OH-PZQ | 10.3 | 288 | 27.96 |
| X-OH-PZQ* | 4.8 | 667 | 138.96 |
*Note: X-OH-PZQ is another mono-hydroxylated metabolite.[3]
Table 2: Michaelis-Menten Kinetic Parameters for 4-OH-PZQ Formation from Praziquantel Enantiomers by Recombinant Human CYP Isozymes
| CYP Isozyme | Substrate | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (CLint, μL/min/pmol CYP) |
| CYP1A2 | (R)-PZQ | 11.2 | 0.84 | 75.0 |
| (S)-PZQ | 18.5 | 0.15 | 8.1 | |
| CYP2C19 | (R)-PZQ | 15.3 | 0.70 | 45.8 |
| (S)-PZQ | 14.8 | 0.36 | 24.3 |
Data synthesized from Kapungu et al. (2020).[3]
Table 3: Apparent Michaelis-Menten Constant (Km) for the Formation of Mono-oxidized Metabolites by Recombinant CYP2C9 and CYP3A4
| CYP Isozyme | Substrate | Metabolite | Apparent Km (μM) |
| CYP2C9 | (R,S)-PZQ | Metabolite IV | 11.3 |
| Metabolite V | 13.5 | ||
| Metabolite VII | 15.1 | ||
| (R)-PZQ | Metabolite IV | 10.8 | |
| Metabolite V | 12.9 | ||
| Metabolite VII | 14.3 | ||
| (S)-PZQ | Metabolite IV | 12.1 | |
| Metabolite V | 14.2 | ||
| Metabolite VII | 16.0 | ||
| CYP3A4 | (R,S)-PZQ | Metabolite IV | 23.4 |
| Metabolite V | 25.1 | ||
| Metabolite VII | 27.8 | ||
| (R)-PZQ | Metabolite IV | 21.9 | |
| Metabolite V | 23.6 | ||
| Metabolite VII | 26.3 | ||
| (S)-PZQ | Metabolite IV | 25.2 | |
| Metabolite V | 27.0 | ||
| Metabolite VII | 29.7 |
Note: Metabolite IV was the major mono-oxidized metabolite formed in HLM in this study. The exact position of hydroxylation for metabolites V and VII was not specified.[4]
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to determine the formation of trans-4-hydroxy praziquantel.
In Vitro Incubation with Human Liver Microsomes or Recombinant CYPs
Objective: To quantify the formation of trans-4-hydroxy praziquantel from praziquantel and to determine the kinetic parameters (Km and Vmax).
Materials:
-
Praziquantel (racemic, (R)-, and (S)-enantiomers)
-
trans-4-hydroxy praziquantel standard
-
Human Liver Microsomes (HLMs) or recombinant human CYP isozymes (e.g., CYP1A2, CYP2C19, CYP3A4)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., praziquantel-d11 or a structurally similar compound)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, prepare the incubation mixtures (final volume, e.g., 200 µL) containing potassium phosphate buffer, MgCl₂ (e.g., 5 mM), and either HLMs (e.g., 0.2 mg/mL) or a specific recombinant CYP enzyme (e.g., 15 pmol for CYP1A2).[3][4]
-
Add varying concentrations of praziquantel (or its enantiomers) dissolved in a suitable solvent (e.g., methanol, ensuring the final solvent concentration is low, typically <1%). For kinetic studies, a range of substrate concentrations bracketing the expected Km should be used (e.g., 2–150 μM).[4]
-
-
Pre-incubation:
-
Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the substrate to partition into the microsomal membranes.[4]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[4]
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a predetermined time that is within the linear range of metabolite formation (e.g., 15 minutes).[3] Linearity with respect to time and protein concentration should be established in preliminary experiments.
-
-
Termination of Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[4] This step also serves to precipitate the proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the samples vigorously.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 15 minutes) to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a new tube or an autosampler vial for analysis.
-
Analytical Methodology: LC-MS/MS
Objective: To separate and quantify praziquantel and trans-4-hydroxy praziquantel in the incubation samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source, capable of tandem mass spectrometry (MS/MS).
Typical LC Conditions:
-
Column: A reversed-phase C18 column is commonly used. For chiral separation of enantiomers, a specific chiral column (e.g., Chiralcel OJ-R) is required.[7]
-
Mobile Phase: A gradient of aqueous and organic solvents, often with a modifier like formic acid. For example, a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]
-
Injection Volume: A small volume, such as 5 µL, is typically injected.[8]
Typical MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for praziquantel, trans-4-hydroxy praziquantel, and the internal standard need to be determined and optimized.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. The concentrations of the analytes in the experimental samples are then determined from this calibration curve.
Mandatory Visualizations
Metabolic Pathway of Praziquantel to trans-4-hydroxy Praziquantel
Caption: Metabolic conversion of Praziquantel to its major metabolite.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for determining in vitro PZQ metabolism.
Conclusion
The metabolism of praziquantel to trans-4-hydroxy praziquantel is a multifaceted process orchestrated by several key cytochrome P450 isozymes, with CYP1A2, CYP2C19, and CYP3A4 playing prominent roles. The enantioselective nature of this metabolism underscores the complexity of PZQ's pharmacokinetics. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers engaged in the study of PZQ metabolism. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, interpreting clinical variability in patient response, and advancing the development of improved schistosomiasis therapies. Further research into the regulatory mechanisms governing the expression of these CYP enzymes will provide deeper insights into the factors influencing praziquantel's disposition and efficacy.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Pharmacology of (R)-trans-4-hydroxy-praziquantel: An In-depth Technical Guide on the Main Human Metabolite of Praziquantel
For Researchers, Scientists, and Drug Development Professionals
Abstract
Praziquantel (PZQ) remains the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. Administered as a racemic mixture, PZQ undergoes extensive and rapid first-pass metabolism in humans, primarily mediated by cytochrome P450 (CYP) enzymes. The principal human metabolite is (R)-trans-4-hydroxy-praziquantel (trans-4-OH-PZQ). While long considered to possess negligible anthelmintic properties compared to the parent (R)-PZQ enantiomer, emerging evidence necessitates a more nuanced understanding of its pharmacological profile. This technical guide provides a comprehensive overview of the pharmacology of trans-4-OH-PZQ, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support further research and drug development efforts in the field of anthelmintics.
Introduction
Praziquantel (PZQ) is the recommended treatment for all forms of schistosomiasis and is widely used in mass drug administration programs. It is administered as a racemate, a 1:1 mixture of (R)- and (S)-enantiomers. The anthelmintic activity is almost exclusively attributed to the (R)-enantiomer, which disrupts calcium homeostasis in the parasite, leading to muscular paralysis and death.[1] Following oral administration, PZQ is rapidly absorbed and extensively metabolized by the liver, with less than 0.1% of the dose excreted unchanged in the urine.[2]
The primary metabolic pathway is hydroxylation, catalyzed mainly by CYP3A4, CYP1A2, CYP2C19, and CYP2C9.[3] In humans, the major metabolite formed is trans-4-OH-PZQ, predominantly from the (R)-PZQ enantiomer.[4][5] Understanding the pharmacological activity and pharmacokinetic profile of this major metabolite is crucial for a complete picture of praziquantel's in vivo action, for optimizing dosing strategies, and for the development of new anthelmintic agents.
Metabolic Pathway of Praziquantel
Praziquantel is extensively metabolized by hepatic cytochrome P450 enzymes. The primary reaction is the hydroxylation of the cyclohexyl ring, leading to the formation of cis- and trans-4-hydroxy-praziquantel. In humans, the trans-isomer is the predominant metabolite.[4] The (R)-enantiomer of PZQ is the primary substrate for this transformation.
Quantitative Pharmacological Data
The anthelmintic activity of trans-4-OH-PZQ has been evaluated in several in-vitro and in-vivo studies. The following tables summarize the key quantitative findings.
Table 1: In-Vitro Activity against Schistosoma Species
| Compound | Species | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h | Reference |
| (R)-PZQ | S. haematobium | 0.007 | 0.01 | [6] |
| (S)-PZQ | S. haematobium | 3.51 | 3.40 | [6] |
| Racemic PZQ | S. haematobium | 0.03 | 0.03 | [6] |
| (R)-trans-4-OH-PZQ | S. haematobium | 1.47 | 1.47 | [6] |
| (R)-PZQ | S. mansoni | 0.02 | - | [4] |
| (S)-PZQ | S. mansoni | 5.85 | - | [4] |
| (R)-trans-4-OH-PZQ | S. mansoni | 4.08 | - | [4] |
| (R)-cis-4-OH-PZQ | S. mansoni | 2.42 | - | [4] |
Table 2: In-Vivo Activity against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| (R)-PZQ | 125.0 | 98.5 | [6] |
| (R)-PZQ | 62.5 | 75.6 | [6] |
| (R)-PZQ | 31.0 | 73.3 | [6] |
| (S)-PZQ | 500.0 | 94.1 | [6] |
| (S)-PZQ | 250.0 | 83.0 | [6] |
| (S)-PZQ | 125.0 | 46.7 | [6] |
| Racemic PZQ | 250.0 | 99.3 | [6] |
No in-vivo worm burden reduction data for (R)-trans-4-OH-PZQ was available in the reviewed literature.
Table 3: Pharmacokinetic Parameters in Opisthorchis viverrini-Infected Patients
| Analyte | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg/mL*h) | t1/2 (h) | Reference |
| (R)-PZQ | 0.2 | 7.0 | 1.1 | 1.1 | |
| (S)-PZQ | 0.9 | 7.0 | 9.0 | 3.3 | |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacology of trans-4-OH-PZQ.
In-Vitro Activity Assay against Adult Schistosoma
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of compounds against adult schistosomes.
Protocol Details:
-
Drug Preparation: Stock solutions of test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay wells should be kept low (e.g., ≤0.3%) to avoid toxicity to the worms.[6]
-
Worm Collection: Adult Schistosoma worms are collected from the hepatic portal and mesenteric veins of infected hamsters (e.g., 3 months post-infection).[6]
-
Incubation: A set number of worms (e.g., 4-6 of both sexes) are placed in each well of a 24-well plate containing the drug dilutions or a vehicle control (medium with the same percentage of DMSO as the drug wells). Plates are incubated at 37°C in a 5% CO2 atmosphere.[4]
-
Evaluation: At specified time points (e.g., 4 and 72 hours), the viability and motility of the worms are assessed microscopically. A scoring system is often used to quantify the effect of the compound.[4]
-
Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the worm's motility or viability, are calculated from the dose-response curves.
In-Vivo Efficacy Study in the Hamster Model
This protocol describes the general methodology for assessing the in-vivo efficacy of anthelmintic compounds.
Protocol Details:
-
Animal Infection: Golden Syrian hamsters are infected with a specific number of Schistosoma cercariae. The infection is allowed to establish for a period (e.g., 3 months) to ensure the presence of adult worms.[6]
-
Drug Administration: Infected hamsters are treated with a single oral dose of the test compound or vehicle control.[6]
-
Worm Burden Determination: After a set period post-treatment (e.g., 10 days), the hamsters are euthanized, and the adult worms are recovered from the intestinal veins and liver. The number of worms is counted and, in some cases, sexed.[6]
-
Efficacy Calculation: The worm burden reduction (WBR) is calculated by comparing the mean number of worms in the treated groups to that in the untreated control group.
LC-MS/MS Method for Quantification in Biological Matrices
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of praziquantel enantiomers and trans-4-OH-PZQ in plasma.
Protocol Details:
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation by adding a solvent like acetonitrile. An internal standard (e.g., a deuterated analog of praziquantel) is added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The supernatant after centrifugation is injected into a liquid chromatography system. A chiral column is essential to separate the (R)- and (S)-enantiomers of praziquantel. The mobile phase composition and gradient are optimized to achieve good separation of the analytes.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization in positive mode), and specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) and provides high selectivity and sensitivity.
-
Quantification: The concentration of each analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytes.
Discussion and Future Directions
The available data indicate that (R)-trans-4-hydroxy-praziquantel possesses measurable, albeit significantly lower, in-vitro anthelmintic activity against Schistosoma species compared to the parent (R)-praziquantel.[4][6] The IC50 values for the metabolite are in the low microgram per milliliter range, whereas for (R)-PZQ, they are in the nanogram per milliliter range.
Of particular note are the pharmacokinetic data from infected patients, which show that the systemic exposure (AUC) to (R)-trans-4-OH-PZQ is substantially higher than that of the parent enantiomers. This raises the important question of whether the high circulating concentrations of the metabolite could contribute to the overall therapeutic effect of praziquantel, despite its lower intrinsic potency.
Future research should focus on:
-
In-vivo efficacy studies: The direct in-vivo anthelmintic activity of (R)-trans-4-OH-PZQ needs to be determined to understand its potential contribution to worm burden reduction.
-
Mechanism of action studies: Investigating whether the metabolite shares the same mechanism of action as the parent drug (i.e., disruption of calcium homeostasis) would be valuable.
-
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Integrating the pharmacokinetic profiles and in-vitro potencies of both the parent drug and its major metabolite into PK/PD models could provide a more accurate prediction of the overall in-vivo efficacy of praziquantel.
-
Drug-drug interaction studies: A deeper understanding of how co-administered drugs that inhibit or induce the metabolizing CYP enzymes affect the levels of both praziquantel and its active metabolite is crucial for optimizing treatment in patients with comorbidities.
Conclusion
While (R)-praziquantel is unequivocally the primary active moiety of racemic praziquantel, its main human metabolite, (R)-trans-4-hydroxy-praziquantel, exhibits a distinct pharmacological profile characterized by lower intrinsic anthelmintic activity but significantly higher systemic exposure. A comprehensive understanding of the pharmacology of this metabolite is essential for a complete appreciation of the in-vivo action of praziquantel. The data and methodologies presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to refine existing schistosomiasis therapies and discover novel anthelmintic agents.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of trans-4-hydroxy Praziquantel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-hydroxy praziquantel is a major metabolite of Praziquantel, a crucial anthelmintic drug widely used in the treatment of schistosomiasis and other parasitic infections. The pharmacological and toxicological profile of this metabolite is of significant interest in drug development and clinical pharmacology. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the structural elucidation of trans-4-hydroxy praziquantel, detailing the experimental methodologies and summarizing the key analytical data.
Synthesis and Purification
The stereoselective synthesis of trans-4-hydroxy praziquantel enantiomers is a critical step for detailed structural and biological studies. A common approach involves the resolution of a key intermediate, praziquanamine, followed by coupling with a protected cyclohexanecarboxylic acid and subsequent deprotection.
General Synthetic Pathway
The synthesis of the four 4'-hydroxy derivatives of praziquantel can be achieved through a multi-step process starting from the resolution of praziquanamine enantiomers. This is followed by a coupling reaction with cis- and trans-4-(benzyloxy)cyclohexanecarboxylic acids and a final hydrogenolysis step to deprotect the 4'-hydroxyl group on the cyclohexane ring.
Caption: General synthetic route to trans-4-hydroxy praziquantel.
Experimental Protocol: Synthesis of (R)-(–)-trans-4-hydroxy-PZQ
A detailed experimental protocol for the synthesis of the enantiomerically pure (R)-(–)-trans-4-hydroxy-PZQ has been described. The process starts with the resolution of praziquanamine and proceeds through several steps to yield the final product.
Materials and Reagents:
-
(R)-Praziquanamine
-
trans-4-(Benzyloxy)cyclohexanecarboxylic acid
-
Coupling agents (e.g., DCC, HOBt)
-
Solvents (e.g., Dichloromethane, Methanol)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Coupling Reaction: (R)-Praziquanamine is coupled with trans-4-(benzyloxy)cyclohexanecarboxylic acid in the presence of suitable coupling agents in an inert solvent like dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification of the Intermediate: The resulting protected intermediate, (R)-(–)-trans-4-benzyloxy-PZQ, is purified using column chromatography on silica gel.
-
Hydrogenolysis (Deprotection): The purified intermediate is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation to remove the benzyl protecting group.
-
Final Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The crude product, (R)-(–)-trans-4-hydroxy-PZQ, is purified by recrystallization or column chromatography to yield the final product.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule. The crystal structure of the monohydrate of (R)-(–)-trans-4-hydroxy-praziquantel has been solved and is available in the Cambridge Structural Database (CSD).
Crystallographic Data
The crystallographic data provides precise information about the unit cell dimensions, space group, and atomic coordinates, which together define the molecular structure and packing in the crystalline state.
Table 1: Crystallographic Data for (R)-(–)-trans-4-hydroxy-PZQ-MH
| Parameter | Value |
| CSD Refcode | LIVFIH |
| Empirical Formula | C₁₉H₂₆N₂O₄ |
| Formula Weight | 362.43 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 22.9 |
| b (Å) | 6.4 |
| c (Å) | 13.5 |
| α (°) | 90 |
| β (°) | 108.5 |
| γ (°) | 90 |
| Volume (ų) | 1869.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.286 |
Note: The crystallographic parameters are approximated based on available data and should be verified against the official CSD entry.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the assignment of the molecular structure.
NMR Data
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for trans-4-hydroxy Praziquantel
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 7.5 | 120 - 140 |
| Pyrazinoisoquinoline Core | 2.5 - 5.5 | 40 - 60, 160 - 175 (C=O) |
| Cyclohexane Protons | 1.0 - 2.5 | 20 - 45 |
| CH-OH Proton | 3.5 - 4.5 | 65 - 75 |
Experimental Protocol: NMR Sample Preparation
Materials:
-
trans-4-hydroxy praziquantel sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
Procedure:
-
Weigh an appropriate amount of the trans-4-hydroxy praziquantel sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the NMR spectra on a high-field NMR spectrometer. Standard one-dimensional ¹H and ¹³C spectra, as well as two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC), should be performed for complete structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of praziquantel and its metabolites in biological matrices.
Mass Spectrometry Data
In tandem mass spectrometry, the precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions.
Table 3: LC-MS/MS Parameters for the Analysis of trans-4-hydroxy Praziquantel
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| trans-4-hydroxy PZQ | 329.2 | 203.1 |
| Praziquantel (Reference) | 313.2 | 203.1 |
The common product ion at m/z 203.1 corresponds to a stable fragment of the pyrazinoisoquinoline core, indicating that the fragmentation occurs on the cyclohexylcarbonyl moiety.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A chiral stationary phase is required for the separation of enantiomers. For achiral analysis, a C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Gas Temperatures and Flow Rates: Optimized for the specific instrument.
-
Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.
Conclusion
The structural elucidation of trans-4-hydroxy praziquantel is a multi-faceted process that relies on a combination of synthesis, purification, and advanced analytical techniques. X-ray crystallography provides the definitive solid-state structure, while NMR spectroscopy and mass spectrometry offer crucial information for structural confirmation and analysis in solution and in complex matrices. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers involved in the study of praziquantel metabolism and the development of new anthelmintic drugs.
Methodological & Application
Application Notes: Analytical Methods for trans-4-hydroxy Praziquantel Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent and the primary treatment for schistosomiasis.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, PZQ is rapidly absorbed and extensively metabolized in the body.[1][2] The primary metabolite is trans-4-hydroxy praziquantel (trans-4-OH-PZQ), which results from the hydroxylation of the cyclohexyl ring.[3] Understanding the pharmacokinetic profile of this major metabolite is crucial for evaluating drug efficacy, metabolism, and potential drug-drug interactions. The (R)-enantiomer of PZQ is responsible for the antischistosomal activity, and it is primarily metabolized into (R)-trans-4-OH-PZQ.[1][3]
This document provides detailed application notes and experimental protocols for the quantitative analysis of trans-4-hydroxy praziquantel in biological matrices, primarily plasma. The methods described below are based on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Methodologies and Protocols
The most robust and widely used methods for the quantification of trans-4-OH-PZQ involve reversed-phase chromatography coupled with mass spectrometry. Chiral methods are often necessary to resolve the different stereoisomers.[2]
Protocol 1: Enantioselective LC-MS/MS Method for trans-4-OH-PZQ in Human Plasma
This protocol is adapted from validated methods for the enantioselective analysis of PZQ and its metabolites.[4][5] It offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add internal standard (IS) solution (e.g., Diazepam or a deuterated analog of the analyte).
-
To precipitate plasma proteins, add 300 µL of acetonitrile.[6][7] Alternative protein precipitating agents include perchloric acid or zinc sulfate.[8][9][10]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the clear supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Analytical Column: A chiral column is required for enantioselective separation, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column. For achiral or metabolite-focused analysis, a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is sufficient.[4][8]
-
Mobile Phase: A gradient or isocratic mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[7] A typical starting condition is 60:40 (A:B).[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[13]
-
Injection Volume: 10-20 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
3. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the data.
-
The concentration of trans-4-OH-PZQ in the quality control (QC) and unknown samples is determined from the calibration curve.
Protocol 2: Reversed-Phase HPLC-UV Method
This method is simpler and more accessible than LC-MS/MS but offers lower sensitivity and may be subject to interference from other matrix components. It is suitable for preliminary studies or when mass spectrometry is unavailable.
1. Sample Preparation
-
Follow the same protein precipitation procedure as described in Protocol 1.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV-Vis detector.
-
Analytical Column: C18 reversed-phase column (e.g., Spherisorb ODS 2, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[12][13]
-
Flow Rate: 1.0 - 1.5 mL/min.[9]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 20 µL.
3. Data Analysis and Quantification
-
Quantification is performed using an external or internal standard method.
-
A calibration curve is generated by plotting the peak area of the analyte against the concentration of the standards.
-
Linear regression is used to determine the concentration of the analyte in unknown samples.
Data Presentation
The performance of analytical methods is evaluated through validation parameters such as linearity, limit of quantification, precision, and accuracy.
Table 1: Performance Characteristics of LC-MS/MS Methods for trans-4-OH-PZQ
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.1 - 25 µg/mL | Human Plasma, Blood, DBS | [4] |
| 10 - 1000 ng/mL | Cat Plasma | [7] | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Human Plasma, Blood, DBS | [3][4] |
| 10 ng/mL | Cat Plasma | [7] | |
| Intra-day Precision (%RSD) | < 15% | Cat Plasma | [6] |
| Inter-day Precision (%RSD) | < 15% | Cat Plasma | [6] |
| Accuracy | 85 - 115% | Human Plasma, Blood, DBS | [4] |
| 92.00 - 108.09% | Cat Plasma | [6] |
Table 2: Performance Characteristics of HPLC-UV Methods for Praziquantel (as reference)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 100 - 2000 ng/mL | Human Plasma | [9] |
| 5 - 1000 ng/mL | Rat Plasma | [12] | |
| Limit of Quantification (LOQ) | 100 ng/mL | Human Plasma | [9] |
| 10 ng/mL | Human Serum | [14] | |
| Limit of Detection (LOD) | 12.25 ng/mL | Human Plasma | [9] |
| 5 ng/mL | Human Serum | [14] | |
| Intra-day Precision (%CV) | 3.0 ± 1.7% | Human Plasma | [9] |
| Inter-day Precision (%CV) | 6.3 ± 1.9% | Human Plasma | [9] |
| Recovery | 102.1 ± 5.6% | Human Plasma | [9] |
Visualizations
Diagrams illustrating the experimental workflows provide a clear overview of the analytical process.
Caption: General workflow for analysis of trans-4-hydroxy praziquantel.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots [edoc.unibas.ch]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 7. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. latamjpharm.org [latamjpharm.org]
- 14. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Praziquantel and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, essential for the treatment of schistosomiasis and other trematode and cestode infections.[1] Understanding the pharmacokinetics of praziquantel and its metabolites is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into various hydroxylated metabolites.[2][3] The major and most abundant of these are cis- and trans-4-hydroxypraziquantel.[4] This application note provides detailed protocols for the quantitative analysis of praziquantel and its primary metabolite, 4-hydroxypraziquantel, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Praziquantel
Praziquantel undergoes extensive Phase I metabolism, primarily through hydroxylation reactions mediated by several cytochrome P450 isoenzymes. The main enzymes identified in its metabolism are CYP3A4, CYP1A2, CYP2C19, and CYP2C9.[4] These enzymes catalyze the formation of mono-hydroxylated derivatives, with cis-4-hydroxypraziquantel and trans-4-hydroxypraziquantel being the most significant.[4] Further metabolism can lead to di- and tri-hydroxylated metabolites. These Phase I metabolites can subsequently undergo Phase II conjugation reactions, such as glucuronidation, before being excreted in the urine.[4]
Experimental Protocols
Sample Preparation
Protocol 1: Protein Precipitation for Plasma and Blood Samples
This method is suitable for the extraction of praziquantel and its metabolites from plasma and blood.
Materials:
-
Plasma or blood samples
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., Praziquantel-d11 in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or blood sample in a microcentrifuge tube, add a specified amount of the internal standard solution.[5]
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[6]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is effective for extracting a broad range of analytes from aqueous matrices like urine.[4]
Materials:
-
Urine samples
-
Oasis HLB SPE cartridges
-
Internal Standard (IS) working solution (e.g., Praziquantel-d11 in methanol)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Thaw frozen urine samples and centrifuge to remove any particulate matter.[4]
-
To 1 mL of the urine supernatant, add the internal standard.[4]
-
Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.[4]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
LC-MS/MS Analysis Protocol
The following are typical starting conditions for the analysis of praziquantel and its metabolites. Method optimization may be required for specific instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | C18 column (100 x 4.6 mm, 5 µm)[7] | Gemini C18 (50 mm × 2.0 mm; 5 μm)[8] |
| Mobile Phase A | 2 mM ammonium acetate with 0.05% formic acid in water[7] | 0.1% formic acid in water[8] |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[8] |
| Flow Rate | 1.0 mL/min[7] | 0.3 mL/min[8] |
| Gradient | Isocratic: 45:55 (A:B)[7] | Gradient elution[8] |
| Column Temperature | 50°C[7] | 35°C[8] |
| Injection Volume | 10 µL | 10 µL[8] |
Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Praziquantel | 313.3 | 203.2 | Positive ESI[8] |
| cis-4-OH-Praziquantel | 329.1 | 311.1 | Positive ESI[8] |
| trans-4-OH-Praziquantel | 329.1 | 203.1 | Positive ESI[8] |
| Praziquantel-d11 (IS) | 324.3 | 204.2 | Positive ESI[8] |
Quantitative Data Summary
The following table summarizes the quantitative performance of a typical LC-MS/MS method for the analysis of praziquantel and its metabolites in biological matrices.
| Analyte | Linearity Range | LLOQ |
| Praziquantel | 1.012 - 751.552 ng/mL[7] | 10 ng/mL[9] |
| cis-4-OH-Praziquantel | 10 - 1,000 ng/mL[8] | 10 ng/mL[9] |
| trans-4-OH-Praziquantel | 10 - 1,000 ng/mL[8] | 10 ng/mL[9] |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of praziquantel and its metabolites is depicted in the following diagram.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 3. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
Application Notes and Protocols for In Vitro Culture of Schistosoma for Drug Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis is a debilitating parasitic disease caused by blood flukes of the genus Schistosoma. The control of this disease relies heavily on a single drug, praziquantel (PZQ). The lack of alternative treatments and the potential for drug resistance necessitate the development of new antischistosomal compounds. In vitro culture of Schistosoma parasites provides a crucial platform for drug discovery and development, allowing for the screening of compound libraries and the detailed study of drug mechanisms of action in a controlled environment.
These application notes provide detailed protocols for the in vitro culture of various Schistosoma life stages and their use in drug sensitivity assays. The accompanying data and visualizations are intended to serve as a practical guide for researchers in the field.
Data Presentation: In Vitro Efficacy of Antischistosomal Drugs
The following tables summarize the 50% inhibitory concentration (IC50) values of various compounds against different Schistosoma species and life stages, as reported in the literature. These values provide a comparative measure of the in vitro potency of these drugs. It is important to note that experimental conditions such as incubation time, culture medium, and viability assessment method can influence the observed IC50 values.
Table 1: In Vitro Efficacy (IC50 in µM) against Schistosoma mansoni
| Compound | Life Stage | Incubation Time (hours) | IC50 (µM) | Reference |
| Praziquantel | Newly Transformed Schistosomula (NTS) | 72 | 0.14 | [1] |
| Praziquantel | 21-day old juvenile (in vitro cultured) | 72 | 0.54 | [1] |
| Praziquantel | Adult | 4 | 0.04 (R-PZQ) | [2] |
| Mefloquine | Newly Transformed Schistosomula (NTS) | 72 | 0.48 | [1] |
| Mefloquine | 21-day old juvenile (in vitro cultured) | 72 | 4.43 | [1] |
| Auranofin | 21-day old juvenile | 72 | ~2.5 | [1] |
| Nicardipine | 21-day old juvenile | 72 | ~5 | [1] |
| Oxethazaine | 21-day old juvenile | 72 | ~5 | [1] |
| Oxamniquine | 21-day old juvenile | 72 | >50 | [1] |
| OZ418 | Newly Transformed Schistosomula (NTS) | 72 | 25-50 | [3] |
| OZ418 | Adult | 72 | 25-50 | [3] |
| OZ772 | Newly Transformed Schistosomula (NTS) | 72 | <5 | [3] |
| OZ772 | Adult | 72 | >50 | [3] |
Table 2: In Vitro Efficacy (IC50 in µM) against Schistosoma haematobium
| Compound | Life Stage | Incubation Time (hours) | IC50 (µM) - Microscopic | IC50 (µM) - Fluorimetric (Resazurin) | Reference |
| Praziquantel | Newly Transformed Schistosomula (NTS) | 72 | 1.5 | <3.5 | [4][5] |
| Mefloquine | Newly Transformed Schistosomula (NTS) | 72 | 0.5 | 6.4 | [4][5] |
| Artesunate | Newly Transformed Schistosomula (NTS) | 72 | 1.4 | 7.4 | [4][5] |
| Metrifonate | Newly Transformed Schistosomula (NTS) | 72 | 1.6 | 348.3 | [4][5] |
| Oxamniquine | Newly Transformed Schistosomula (NTS) | 72 | 26.5 | >322.2 | [4][5] |
Table 3: In Vitro Efficacy (IC50 in µM) against Schistosoma japonicum
| Compound | Life Stage | Incubation Time (hours) | IC50 (µM) | Reference |
| Curcumin | Adult Male | 24 | ~40 | [6] |
| Curcumin | Adult Male | 72 | <20 | [6] |
| Curcumin | Adult Female | 24 | <100 | [6] |
| Curcumin | Adult Female | 72 | 40 | [6] |
| A485 (HAT inhibitor) | Adult | 72 | >50 | [6] |
| C646 (HAT inhibitor) | Adult | 72 | >50 | [6] |
Experimental Protocols
Protocol 1: In Vitro Culture of Schistosoma mansoni from Cercariae to Juvenile Worms
This protocol is adapted from a cell-free culture method that allows for the development of S. mansoni from cercariae to the juvenile stage.[4]
Materials:
-
S. mansoni cercariae
-
DMEM (Dulbecco's Modified Eagle Medium) or HybridoMed (HM) DIF1000 serum-free medium
-
Human Serum (HSe), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cercarial Transformation: Mechanically transform S. mansoni cercariae into newly transformed schistosomula (NTS) using a vortexing method.
-
Culture Medium Preparation: Prepare the culture medium by supplementing either DMEM or HM DIF1000 with 20% heat-inactivated human serum and 1% Penicillin-Streptomycin (final concentration: 100 U/mL penicillin, 100 µg/mL streptomycin).
-
Seeding: Place 30-50 NTS into each well of a 96-well plate containing 200 µL of the prepared culture medium.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Refresh the culture medium every 2-3 days by carefully removing half of the medium and replacing it with fresh, pre-warmed medium.
-
Monitoring: Monitor the development of the worms using an inverted microscope. Worms can be maintained in culture for several weeks, developing through the skin, lung, and liver stages to juvenile worms.
Protocol 2: High-Throughput Drug Screening Assay using Newly Transformed Schistosomula (NTS)
This protocol describes a 96-well format assay for screening compounds against S. haematobium NTS.[4]
Materials:
-
S. haematobium NTS (prepared as in Protocol 1)
-
Medium 199, supplemented with 5% heat-inactivated fetal calf serum (FCS), 200 U/mL penicillin, and 200 µg/mL streptomycin.
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (viability indicator)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Add 100 µL of supplemented Medium 199 to each well of a 96-well plate.
-
Compound Addition: Add the test compounds to the wells at the desired final concentrations. Include appropriate solvent (DMSO) and positive (e.g., a known schistosomicidal drug) and negative (medium only) controls.
-
NTS Seeding: Add approximately 50-100 NTS in 100 µL of medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 72 hours.
-
Viability Assessment (Microscopic):
-
At 24, 48, and 72 hours, assess the viability of the schistosomula using an inverted microscope.
-
Score the worms based on motility, morphology (shape, granularity), and tegument integrity.
-
-
Viability Assessment (Fluorimetric):
-
After 72 hours, add 20 µL of resazurin solution to each well.
-
Incubate for a further 4-24 hours.
-
Measure the fluorescence using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 values using appropriate software.
Signaling Pathways and Experimental Workflows
Praziquantel (PZQ) Mechanism of Action
Praziquantel's primary mechanism of action involves the disruption of calcium homeostasis in the parasite.[7][8] It is believed to act on a specific schistosome transient receptor potential (TRP) channel, designated Sm.TRPMPZQ.[2] This leads to a massive influx of Ca2+ ions, causing spastic muscle paralysis and tegumental damage, which exposes parasite antigens to the host immune system.
Caption: Praziquantel's proposed mechanism of action.
Oxamniquine Mechanism of Action
Oxamniquine is a prodrug that requires activation by a parasite-specific sulfotransferase enzyme.[9][10] The activated form of the drug is thought to bind to the parasite's DNA, inhibiting nucleic acid synthesis and leading to paralysis and death.[9][10]
Caption: Oxamniquine's proposed mechanism of action.
General Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for in vitro drug screening against Schistosoma.
Caption: A generalized workflow for in vitro antischistosomal drug screening.
References
- 1. Validation of a human-serum-based in vitro growth method for drug screening on juvenile development stages of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anthelmintic drug praziquantel activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antischistosomal Activity Profiling and Pharmacokinetics of Ozonide Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schistosomicidal effects of histone acetyltransferase inhibitors against Schistosoma japonicum juveniles and adult worms in vitro | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Towards an understanding of the mechanism of action of praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 9. Oxamniquine - Wikipedia [en.wikipedia.org]
- 10. Studies on the mode of action of oxamniquine and related schistosomicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Hamster Model for In Vivo Testing of Antischistosomal Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Syrian hamster (Mesocricetus auratus) is a well-established and highly valuable animal model for the in vivo evaluation of potential antischistosomal compounds. Its susceptibility to infection with various Schistosoma species, including S. mansoni, S. haematobium, and S. japonicum, allows for the robust assessment of drug efficacy against different stages of the parasite lifecycle. This document provides detailed application notes and standardized protocols for utilizing the hamster model in antischistosomal drug discovery and development. The hamster model offers advantages such as a high worm recovery rate and the development of pathology that shares similarities with human schistosomiasis, making it a reliable platform for preclinical studies.[1][2]
I. Animal Model and Parasite Strains
1. Animal Selection:
-
Species: Syrian golden hamster (Mesocricetus auratus).
-
Age: 6-8 weeks old at the time of infection.
-
Sex: Typically male hamsters are used to avoid potential confounding effects of the estrous cycle on experimental outcomes.
-
Source: Procure animals from a reputable, specific-pathogen-free (SPF) supplier.
-
Acclimatization: Allow a minimum of one week for acclimatization to the animal facility conditions before any experimental procedures.
2. Parasite Species: The choice of Schistosoma species will depend on the specific research objectives. The hamster model is suitable for:
II. Experimental Protocols
A comprehensive workflow for in vivo testing of antischistosomal compounds in the hamster model is outlined below.
1. Parasite Infection Protocol (Percutaneous Exposure):
This method mimics the natural route of infection.
-
Materials:
-
Schistosoma cercariae suspension in conditioned water.
-
Anesthetic (e.g., sodium pentobarbital, isoflurane).
-
Small animal clippers or depilatory cream.
-
Pipette and tips.
-
Restraining device or watch glass.
-
-
Procedure:
-
Anesthetize the hamster. The appropriate dosage should be determined based on the animal's weight and the specific anesthetic used.
-
Shave a small area on the abdomen of the anesthetized hamster.
-
Place the hamster on its back in a suitable restraining device or a watch glass.[5]
-
Using a pipette, carefully apply a known number of cercariae (e.g., 100-150 per hamster) in a small volume of water onto the shaved abdominal skin.[2][4]
-
Allow the water to be absorbed, ensuring the cercariae have sufficient time to penetrate the skin (approximately 30-60 minutes).
-
Return the hamster to its cage and monitor until it has fully recovered from anesthesia.
-
The infection is typically allowed to establish for 4-7 weeks to allow for the development of adult worms before commencing treatment.
-
2. Compound Formulation and Administration Protocol (Oral Gavage):
Oral administration is the most common route for testing antischistosomal drugs.
-
Vehicle Selection: The choice of vehicle is critical for ensuring compound solubility and stability. Common vehicles include:
-
Aqueous solutions of methylcellulose (e.g., 0.5% w/v) with a surfactant such as Tween 80 (e.g., 0.1-0.5% v/v).[2]
-
Polyethylene glycol (PEG), such as PEG 400.
-
Corn oil or other vegetable oils.
-
It is essential to test the tolerability of the vehicle in a small group of animals prior to the main study.
-
-
Formulation Preparation:
-
Accurately weigh the test compound.
-
If the compound is not readily soluble, it can be prepared as a homogenous suspension. This can be achieved by grinding the compound to a fine powder and then gradually adding the vehicle while triturating with a mortar and pestle.
-
The final concentration should be calculated to deliver the desired dose in a volume appropriate for the hamster (typically not exceeding 10 mL/kg body weight).
-
-
Administration:
-
Gently restrain the hamster.
-
Use a ball-tipped gavage needle of appropriate size for hamsters.
-
Measure the distance from the tip of the hamster's nose to the last rib to estimate the correct insertion length.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the compound formulation.
-
Carefully withdraw the needle and return the hamster to its cage.
-
3. Efficacy Assessment Protocols:
Efficacy is primarily determined by the reduction in worm burden and tissue egg counts in treated animals compared to an untreated control group.
a. Portal Perfusion for Adult Worm Recovery:
This technique is used to collect adult worms from the hepatic portal system and mesenteric veins.
-
Materials:
-
Euthanasia solution (e.g., sodium pentobarbital with heparin).
-
Peristaltic pump with silicone tubing fitted with a 20-22 gauge needle.[6][7]
-
Perfusion fluid (e.g., 0.85% saline with 0.75% sodium citrate).[6]
-
Dissecting tools (scissors, forceps).
-
Collecting vessel (e.g., petri dish or beaker).
-
Dissecting microscope.
-
-
Procedure:
-
Euthanize the hamster with an overdose of a suitable anesthetic containing heparin to prevent blood clotting.
-
Secure the hamster on a dissecting board.
-
Open the abdominal and thoracic cavities to expose the heart and liver.
-
Insert the perfusion needle into the descending aorta or the left ventricle of the heart.
-
Make a small incision in the hepatic portal vein to allow the perfusate to exit.
-
Begin pumping the perfusion fluid through the circulatory system at a steady rate.
-
Collect the perfusate, which will contain the dislodged worms, in a collection vessel.
-
Continue perfusion until the liver becomes pale and the fluid running from the portal vein is clear.
-
Examine the mesenteric veins under a dissecting microscope for any remaining worms, which can be carefully removed with forceps.
-
Count the total number of male and female worms. The worm burden reduction is calculated using the following formula:
Worm Burden Reduction (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
b. Tissue Egg Quantification:
This protocol is used to determine the number of eggs in the liver and intestines.
-
Materials:
-
Liver and intestinal tissues from infected hamsters.
-
5% potassium hydroxide (KOH) solution.[8]
-
Incubator or water bath (37°C).
-
Homogenizer or blender (optional).
-
Microscope slides and coverslips.
-
Microscope.
-
-
Procedure:
-
Collect the liver and a section of the intestine from each hamster after perfusion.
-
Weigh a portion of the liver (e.g., 100 mg) and the intestinal section.
-
Place the tissue samples in separate tubes containing 5% KOH solution (e.g., 1 mL per 100 mg of tissue).[8]
-
Incubate the samples at 37°C overnight or until the tissue is completely digested.[8]
-
Homogenize the digested tissue suspension to ensure a uniform distribution of eggs.
-
Take a known volume of the suspension (e.g., 50-100 µL) and place it on a microscope slide.
-
Count the number of eggs under a microscope.
-
Repeat the count for several aliquots to obtain an average.
-
Calculate the number of eggs per gram of tissue.
-
The egg reduction is calculated using a similar formula to the worm burden reduction.
-
III. Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Efficacy of Antischistosomal Compounds in S. japonicum-Infected Hamsters
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden ± SD | Worm Burden Reduction (%) | Reference |
| Untreated Control | - | - | 85.4 ± 12.6 | - | [4] |
| Praziquantel | 100 | Oral | 3.8 ± 2.1 | 95.5 | [4] |
| Praziquantel | 200 | Oral | 1.5 ± 1.0 | 98.2 | [4] |
| Artemether | 150 | Oral | 15.2 ± 5.8 | 82.2 | [4] |
| Artemether | 200 | Oral | 9.7 ± 4.3 | 88.6 | [4] |
Table 2: Efficacy of a Novel Compound in S. haematobium-Infected Hamsters
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Worm Burden ± SD | Worm Burden Reduction (%) | Reference |
| Untreated Control | - | - | 45.8 ± 9.3 | - | [6] |
| CIDD-0150303 | 100 | Oral | 13.2 ± 6.1 | 71.2 | [6] |
IV. Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by antischistosomal compounds is crucial for rational drug design and development.
1. Praziquantel: Disruption of Calcium Homeostasis
Praziquantel's primary mechanism of action involves the disruption of calcium ion homeostasis in the schistosome.[1][9][10] It is believed to interact with voltage-gated calcium channels on the parasite's cell membrane, leading to a rapid influx of Ca²⁺ ions.[1][11][12] This results in muscle contraction, paralysis, and damage to the worm's tegument, making it susceptible to the host's immune attack.[1]
2. Artemether: Induction of Oxidative Stress
Artemether and its derivatives are thought to exert their antischistosomal effects through the generation of reactive oxygen species (ROS).[13][14] This process is believed to be activated by heme, which is derived from the digestion of host hemoglobin by the parasite. The resulting free radicals cause damage to parasite macromolecules, leading to cellular dysfunction and death.[14][15]
References
- 1. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Praziquantel Reduces Maternal Mortality and Offspring Morbidity by Enhancing Anti-Helminthic Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 10. Schistosoma mansoni: TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca2+ channels and Praziquantel: a view from the free world - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Schistosoma mansoni Development and Reproduction by the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of praziquantel treatment on the expression of matrix metalloproteinases in relation to tissue resorption during fibrosis in hamsters with acute and chronic Opisthorchis viverrini infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species as the Brainbox in Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of trans-4-hydroxy Praziquantel in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of trans-4-hydroxy praziquantel, the major active metabolite of Praziquantel, from plasma samples. The following sections detail various sample preparation techniques, including protein precipitation (PPT), solid-phase extraction (SPE), and a general protocol for liquid-liquid extraction (LLE), designed to ensure accurate and reproducible quantification in bioanalytical studies.
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent and the drug of choice for the treatment of schistosomiasis and other trematode infections. Following administration, praziquantel is extensively metabolized in the body, with trans-4-hydroxy praziquantel being one of its major and pharmacologically active metabolites. Accurate measurement of trans-4-hydroxy praziquantel in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, dose optimization, and the assessment of drug efficacy and safety.
Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering endogenous components from plasma, such as proteins and phospholipids, which can significantly impact the accuracy and precision of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines established and effective protocols for the sample preparation of trans-4-hydroxy praziquantel in plasma.
Sample Preparation Methodologies
The choice of sample preparation method depends on several factors, including the required limit of quantification, sample throughput, and the analytical technique employed. The most common techniques for the extraction of small molecules like trans-4-hydroxy praziquantel from plasma are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the plasma sample to denature and precipitate proteins.
2.1.1. Protocol: Acetonitrile Precipitation
This protocol is adapted from a validated method for the analysis of praziquantel and its metabolites in human plasma.[1]
Materials:
-
Human plasma
-
Acetonitrile (ACN), HPLC or MS grade
-
Internal Standard (IS) solution (e.g., deuterated trans-4-hydroxy praziquantel in acetonitrile)
-
Vortex mixer
-
Centrifuge capable of reaching at least 12,000 rpm
-
Micropipettes and sterile tubes
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 700 µL of the internal standard solution in acetonitrile (e.g., 500 ng/mL IS in pure acetonitrile).[1] The ratio of acetonitrile to plasma should be at least 3:1 (v/v) to ensure efficient protein precipitation.
-
Vortex the mixture vigorously for 20 minutes at 25°C and 1400 rpm using a thermomixer.[1]
-
Centrifuge the samples at a high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
2.1.2. Protocol: Perchloric Acid Precipitation
This method is effective for protein removal; however, care must be taken due to the corrosive nature of perchloric acid. This protocol is based on a method for the parent drug, praziquantel, and can be adapted.[2]
Materials:
-
Human plasma
-
Perchloric acid (8.25% solution)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Micropipettes and sterile tubes
Procedure:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add a known amount of internal standard.
-
Add 45 µL of 8.25% perchloric acid to the plasma sample.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 12,000 rpm for 15 minutes.[2]
-
Transfer 20 µL of the clear supernatant for injection into the HPLC or LC-MS/MS system.[2]
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. This method can lead to lower matrix effects and improved sensitivity.
2.2.1. Protocol: Reversed-Phase SPE
This protocol is a general procedure that can be optimized for trans-4-hydroxy praziquantel using a reversed-phase sorbent like C18.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Human plasma
-
Methanol, HPLC or MS grade
-
Deionized water
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Pre-treatment: To 1 mL of plasma, add the internal standard and vortex.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This technique is effective in removing non-soluble interferences like proteins and salts.
2.3.1. General Protocol: Liquid-Liquid Extraction
A specific validated LLE protocol for trans-4-hydroxy praziquantel was not prominently found in the reviewed literature. The following is a general procedure that can be used as a starting point for method development. The choice of organic solvent is critical and may require optimization (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture thereof).
Materials:
-
Human plasma
-
Organic extraction solvent (e.g., ethyl acetate)
-
Aqueous buffer (for pH adjustment, if necessary)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Micropipettes and sterile tubes
Procedure:
-
In a glass tube, pipette 500 µL of plasma.
-
Add the internal standard and vortex briefly.
-
(Optional) Adjust the pH of the plasma sample with a suitable buffer to ensure the analyte is in a neutral form for efficient extraction.
-
Add 2 mL of the organic extraction solvent (e.g., ethyl acetate).
-
Cap the tube and vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of mobile phase for analysis.
Data Presentation
The following tables summarize the quantitative data for the different sample preparation methods based on available literature.
Table 1: Method Parameters for trans-4-hydroxy Praziquantel Sample Preparation
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte | R-trans-4-OH-PZQ | trans-4-OH-Praziquantel | N/A |
| Matrix | Human Plasma[1] | Urine (adaptable to plasma) | N/A |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (100 ng/mL)[1] | Not Specified | N/A |
| Linear Range | 0.1 - 25 µg/mL[1] | Not Specified | N/A |
| Internal Standard | Deuterated PZQ[1] | Praziquantel-d11 | N/A |
Table 2: Recovery and Matrix Effect Data
| Parameter | Protein Precipitation (Acetonitrile) | Protein Precipitation (Perchloric Acid) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte | R-trans-4-OH-PZQ | Praziquantel (parent drug) | N/A | Praziquantel (parent drug) |
| Matrix | Human Plasma | Rat Plasma[2] | N/A | Not Specified |
| Recovery (%) | Not explicitly stated, but method validated[1] | > 90%[2] | Not Specified | Not Specified |
| Matrix Effect | Not explicitly stated | Minimal interference observed[2] | Generally lower than PPT | Dependent on solvent choice |
Note: N/A indicates that specific data for trans-4-hydroxy praziquantel was not available in the reviewed literature for that particular method.
Experimental Workflow and Diagrams
The following diagram illustrates a general workflow for the sample preparation and analysis of trans-4-hydroxy praziquantel in plasma.
Caption: Workflow for trans-hydroxy praziquantel sample preparation.
Conclusion
References
Application Note: Chiral Separation of Hydroxy Praziquantel Enantiomers Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic drug widely used in the treatment of schistosomiasis and other parasitic infections. It is administered as a racemic mixture of two enantiomers, (R)-(-) and (S)-(+)-praziquantel. The pharmacological activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is associated with side effects and a bitter taste.[1] Praziquantel is extensively metabolized in the body, with 4-hydroxypraziquantel (OH-PZQ) being the major metabolite. This metabolite also exists as enantiomers, and understanding their stereoselective pharmacokinetics is crucial for optimizing drug efficacy and safety.
This application note provides a detailed protocol for the chiral separation of hydroxy praziquantel enantiomers using High-Performance Liquid Chromatography (HPLC). The method is suitable for the quantitative analysis of these enantiomers in various matrices, aiding in metabolism studies, pharmacokinetic profiling, and quality control of pharmaceutical formulations.
Principle of Chiral Separation by HPLC
The separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with different stability, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad enantioselectivity.[2][3]
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of hydroxy praziquantel enantiomers using HPLC.
References
Application Note and Protocol: Quantification of Praziquantel and its Metabolites in Dried Blood Spots by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is the primary drug for treating schistosomiasis, a major parasitic disease affecting millions worldwide. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens, especially in vulnerable populations like children. Dried blood spot (DBS) sampling offers a minimally invasive and logistically favorable alternative to traditional venous blood collection, particularly in resource-limited settings. This application note provides a detailed protocol for the sensitive and selective quantification of praziquantel enantiomers (R- and S-PZQ) and their major metabolite, R-trans-4-hydroxy-praziquantel (R-trans-4-OH-PZQ), in human dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Praziquantel is a chiral drug administered as a racemic mixture, with the R-enantiomer possessing the primary anthelmintic activity. After administration, it is extensively metabolized in the liver, with the main human metabolite being R-trans-4-hydroxy-praziquantel, which may also contribute to the drug's efficacy.[1] Therefore, an enantioselective analytical method is essential for accurately characterizing the pharmacokinetics of both the parent drug and its active metabolite.
Experimental Protocols
This protocol is based on established and validated methods for the analysis of praziquantel and its metabolites in DBS.[2][3]
1. Materials and Reagents
-
Praziquantel (R/S mixture) reference standard
-
R-praziquantel and S-praziquantel reference standards
-
R-trans-4-hydroxy-praziquantel reference standard
-
Praziquantel-d11 (D11-PZQ) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium carbonate
-
Deionized water, 18 MΩ·cm or higher
-
Blank human blood with anticoagulant (e.g., EDTA)
-
DBS collection cards (e.g., Whatman 903)
2. Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-PZQ, S-PZQ, R-trans-4-OH-PZQ, and D11-PZQ in methanol.
-
Working Solutions: Prepare serial dilutions of the analytes in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Calibration Standards and QCs in Blood: Spike blank human blood with the appropriate working solutions to achieve the desired concentration range. For example, for R- and S-PZQ: 0.01-2.5 µg/mL and for R-trans-4-OH-PZQ: 0.1-25 µg/mL.[2][3]
-
DBS Preparation: Spot a fixed volume (e.g., 50 µL) of the spiked blood onto the DBS cards and allow them to dry at ambient temperature for at least 3 hours. Store the dried spots in sealed bags with desiccant at -20°C until analysis.
3. Sample Preparation and Extraction
-
Punch a 3-mm disc from the center of the dried blood spot.
-
Place the disc into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (D11-PZQ in acetonitrile).
-
Vortex for 15 minutes to facilitate extraction.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% 20 mM ammonium carbonate and 20% acetonitrile).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
An enantioselective liquid chromatography coupled to tandem mass spectrometry method is essential.
-
Liquid Chromatography (LC):
-
Column: A chiral column is required for enantioselective separation, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column.[3] A C-18 trapping column can be used for online sample purification and concentration.[2][3]
-
Mobile Phase A: 20 mM ammonium carbonate in water
-
Mobile Phase B: Acetonitrile with 0.1% diethylamine
-
Flow Rate: 0.3 mL/min[4]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient should be optimized to achieve separation of the enantiomers and the metabolite.
-
-
Mass Spectrometry (MS/MS):
Data Presentation
The quantitative performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | R-PZQ | S-PZQ | R-trans-4-OH-PZQ |
| Linearity Range (µg/mL) | 0.01 - 2.5 | 0.01 - 2.5 | 0.1 - 25 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.01 | 0.01 | 0.1 |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Intra-assay Accuracy (%Bias) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) |
| Inter-assay Accuracy (%Bias) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) |
| Recovery (%) | 84.2 - 93.1 | 84.2 - 93.1 | 84.2 - 93.1 |
Data compiled from representative values found in the literature.[2][3]
Mandatory Visualization
Experimental workflow for DBS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of praziquantel and its primary metabolite in dried blood spots. The use of an enantioselective LC-MS/MS method ensures accurate and precise measurement, which is critical for pharmacokinetic studies. The DBS sampling technique, coupled with this robust analytical method, offers a valuable tool for researchers and drug development professionals working to optimize schistosomiasis treatment. The method demonstrates good linearity, precision, and accuracy, making it suitable for clinical applications.[2][3] The influence of hematocrit and blood spot size on the results has been reported as minor, further supporting the utility of DBS for pharmacokinetic studies of praziquantel.[3]
References
- 1. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for High-Throughput Drug Screening using Newly Transformed Schistosomula (NTS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schistosomiasis is a debilitating parasitic disease affecting millions worldwide, with treatment options largely reliant on a single drug, praziquantel. The emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Newly transformed schistosomula (NTS), the larval stage of the Schistosoma parasite, serve as a valuable tool for in vitro drug screening. Their small size and the ability to produce them in large quantities make them amenable to high-throughput screening (HTS) platforms, accelerating the identification of novel anti-schistosomal compounds.[1][2][3][4]
These application notes provide detailed protocols for the use of NTS in drug screening, from the initial transformation of cercariae to various methods for assessing parasite viability. The included workflows and data presentation guidelines are designed to facilitate the establishment and standardization of NTS-based assays in a research or drug discovery setting.
Experimental Workflows and Methodologies
A typical workflow for NTS-based drug screening involves several key stages: the production of NTS from cercariae, incubation with test compounds, and subsequent assessment of parasite viability.[5][6][7] The choice of viability assay depends on the desired throughput, sensitivity, and the specific phenotypic changes of interest.
Protocol 1: Preparation of Newly Transformed Schistosomula (NTS)
This protocol details the mechanical transformation of Schistosoma mansoni cercariae into NTS.
Materials:
-
Infected Biomphalaria glabrata snails
-
Dechlorinated water
-
Ice
-
Hanks' Balanced Salt Solution (HBSS) with penicillin/streptomycin
-
Schistosomula culture medium (e.g., Medium 199 or DMEM) supplemented with fetal calf serum (FCS) or fetal bovine serum (FBS).[1][3]
-
Percoll®
-
50 mL conical tubes
-
Vortex mixer
-
Centrifuge
-
Inverted microscope
Procedure:
-
Cercarial Shedding: Place infected snails in a beaker with dechlorinated water and expose them to bright light for 1-2 hours to induce shedding of cercariae.[8]
-
Collection and Concentration: Collect the cercarial suspension and place it on ice for 30-60 minutes to immobilize the cercariae, causing them to sink to the bottom.[8][9] Carefully aspirate the supernatant and replace it with ice-cold HBSS.
-
Mechanical Transformation: Vigorously vortex the cercarial suspension for 1-2 minutes to induce the mechanical separation of the cercarial bodies from their tails.[10]
-
Purification:
-
Layer the vortexed suspension onto a Percoll® gradient to separate the schistosomula from the tails and other debris.[10]
-
Centrifuge at 500 x g for 10 minutes. The viable schistosomula will form a pellet at the bottom of the tube.
-
Carefully remove the supernatant containing the tails.
-
-
Washing and Culture:
Protocol 2: NTS Drug Incubation in 96-well Plates
This protocol describes the setup of a 96-well plate for drug screening.
Materials:
-
NTS suspension (from Protocol 1)
-
Schistosomula culture medium
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
NTS Dispensing: Adjust the concentration of the NTS suspension to approximately 100-200 NTS per 50 µL of culture medium.[1][8] Dispense 50 µL of the NTS suspension into each well of a 96-well plate.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5-1% to avoid toxicity to the NTS.[1][5]
-
Add the diluted compounds to the wells containing the NTS. Include a vehicle control (DMSO only) and a positive control (a known schistosomicidal drug).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 environment for the desired duration, typically 24, 48, and 72 hours.[1]
Protocol 3: Viability Assessment Methods
Several methods can be employed to assess the viability of NTS after drug exposure.
This is a common method that relies on the visual assessment of parasite motility and morphology.
Procedure:
-
Examine the NTS in each well under an inverted microscope at different time points (e.g., 24, 48, 72 hours).[1]
-
Score the viability of the NTS based on a predefined scale. A common scoring system is:
-
3: Normal motility and morphology.
-
2: Reduced motility and/or minor tegumental damage.
-
1: Severely reduced motility and/or significant tegumental damage.
-
0: Dead (no motility, granular appearance).[1]
-
These assays use fluorescent dyes to differentiate between live and dead parasites.
Procedure (using Resazurin):
-
After the drug incubation period, add resazurin solution to each well.
-
Incubate for an additional 24 hours.[11]
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) using a plate reader. Viable cells reduce resazurin to the highly fluorescent resorufin.[1]
This method quantifies the amount of ATP, which is an indicator of metabolically active cells.
Procedure (using CellTiter-Glo®):
-
After drug incubation, add a luminescent viability reagent (e.g., CellTiter-Glo®) to each well.[12][13]
-
Mix and incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus the number of viable parasites.[12][14]
This label-free method measures changes in electrical impedance caused by NTS movement.[15]
Procedure:
-
NTS are cultured in microfluidic channels with integrated electrodes.[15]
-
The movement of the parasites causes fluctuations in the electrical current, which are measured over time.[15]
-
A reduction in the fluctuation signal indicates decreased motility and viability.[15]
HCS platforms use automated microscopy and image analysis to quantify various phenotypic parameters.[2][16]
Procedure:
-
Plates are imaged using an automated microscope.
-
Image analysis software is used to quantify parameters such as motility, size, shape, and granularity for each individual parasite.[16][17]
Data Presentation
Quantitative data from drug screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of IC50 Values for Known Anti-schistosomal Drugs against NTS
| Compound | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Praziquantel | Microscopic | 72 | >10 | [19] |
| Oxamniquine | Microscopic | 72 | ~5 | [19] |
| Mefloquine | Microscopic | 72 | ~2.5 | [19] |
| Artemether | Microscopic | 72 | ~1.25 | [19] |
| Gambogic Acid | Luminescence (ATP) | 24 | 2.30 - 3.52 | [12] |
| Auranofin | XTT | 72 | >10 | [2] |
| Primaquine | Enzyme Inhibition | - | ~2.5 | [20] |
| Cepharanthine | Enzyme Inhibition | - | ~0.4 | [20] |
Signaling Pathways in Schistosomes
Understanding the signaling pathways in Schistosoma can provide insights into potential drug targets and mechanisms of action. Several key pathways have been identified.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for various developmental processes in schistosomes, including tegument formation and reproductive development.[21][22]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in schistosomes, and it is also involved in glucose uptake.[23]
MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including the ERK and p38 MAPK pathways, are involved in responses to host stimuli and are essential for host penetration by cercariae.[24]
References
- 1. Mechanically produced schistosomula as a higher-throughput tools for phenotypic pre-screening in drug sensitivity assays: current research and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanically produced schistosomula as a higher-throughput tools for phenotypic pre-screening in drug sensitivity assays: current research and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery for Schistosomiasis: Hit and Lead Compounds Identified in a Library of Known Drugs by Medium-Throughput Phenotypic Screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Drug Discovery for Schistosomiasis: Hit and Lead Compounds Identified in a Library of Known Drugs by Medium-Throughput Phenotypic Screening [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 | MDPI [mdpi.com]
- 10. Development of an in vitro drug screening assay using Schistosoma haematobium schistosomula - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Luminescence-based, Medium-Throughput Assay for Drug Screening in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high-throughput colorimetric assay for detection of Schistosoma mansoni viability based on the tetrazolium salt XTT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a luminescence-based, medium-throughput assay for drug screening in Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impedance-based detection of Schistosoma mansoni larvae viability for drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence [frontiersin.org]
- 17. Real-time and automated monitoring of antischistosomal drug activity profiles for screening of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Application of an In Vitro Drug Screening Assay for Schistosoma mansoni Schistosomula Using YOLOv5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. High-Throughput Screens of Repurposing Hub and DOS Chemical Libraries Reveal Compounds with Novel and Potent Inhibitory Activity Against the Essential Non-Neuronal Acetylcholinesterase of Schistosoma mansoni (SmTAChE) [mdpi.com]
- 21. Schistosoma mansoni: TGF-beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Schistosoma mansoni: TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Review: Schistosoma mansoni phosphatidylinositol 3 kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sensory Protein Kinase Signaling in Schistosoma mansoni Cercariae: Host Location and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Praziquantel Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic studies of praziquantel (PZQ) and its metabolites. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and laboratory capabilities.
Introduction
Praziquantel is the primary drug for treating schistosomiasis and other trematode infections.[1][2][3] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer possessing most of the anthelmintic activity.[1][4] PZQ undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, into various hydroxylated and conjugated products.[4][5][6] Understanding the pharmacokinetic profile of PZQ and its metabolites is crucial for optimizing dosing regimens, minimizing side effects, and evaluating potential drug-drug interactions.[1][2][4] The major and most studied metabolite is 4-hydroxy-praziquantel (4-OH-PZQ).[1]
Key Objectives of Pharmacokinetic Studies of Praziquantel Metabolites
-
To characterize the absorption, distribution, metabolism, and excretion (ADME) of praziquantel and its primary metabolites.
-
To determine key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).[1]
-
To investigate the stereoselective metabolism of (R)- and (S)-praziquantel.[5][7]
-
To identify the principal CYP isoforms responsible for praziquantel metabolism.[5][7]
-
To assess the impact of intrinsic (e.g., genetics, disease state) and extrinsic (e.g., co-administered drugs, food) factors on the drug's pharmacokinetics.[1][2]
Experimental Protocols
In Vitro Metabolism Studies
Objective: To investigate the metabolic pathways of praziquantel and identify the enzymes involved using a controlled, in vitro system.
Methodology: Human Liver Microsome (HLM) Incubation Assay [5][7]
-
Materials:
-
Praziquantel (racemic, R-PZQ, and S-PZQ)
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Recombinant human CYP enzymes (for reaction phenotyping)
-
Acetonitrile (ACN) or methanol (for quenching the reaction)
-
-
Procedure:
-
Prepare a stock solution of praziquantel and its enantiomers in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add the praziquantel substrate to the incubation mixture at various concentrations (e.g., 1-100 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
CYP Inhibition Assay:
-
To identify the contribution of specific CYP isoforms, pre-incubate the microsomes with selective chemical inhibitors for 15-30 minutes before adding praziquantel. Compare the metabolite formation with and without the inhibitor.
-
-
Reaction Phenotyping with Recombinant CYPs:
-
Incubate praziquantel with individual recombinant human CYP enzymes to directly identify which isoforms are capable of metabolizing the drug.
-
-
Data Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent drug and its metabolites.
-
Calculate the rate of metabolite formation.
-
For enzyme kinetics, determine the Michaelis-Menten parameters (Km and Vmax).
-
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To characterize the pharmacokinetic profile of praziquantel and its metabolites in a living organism.
Methodology: Oral Dosing in Rodents (e.g., Mice or Rats) [9][10]
-
Animals:
-
Use healthy, adult male or female rodents of a specific strain (e.g., Wistar rats, BALB/c mice).
-
Acclimatize the animals for at least one week before the study.[9]
-
House animals in appropriate conditions with free access to food and water (unless fasting is required for the study).
-
-
Dosing:
-
Administer a single oral dose of praziquantel (e.g., 20-60 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[11]
-
For fed/fasted studies, fast a group of animals overnight before dosing.
-
-
Sample Collection:
-
Sample Preparation for Analysis:
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard (e.g., Praziquantel-d11).[4][9]
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes).
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) (for cleaner samples): [4][8]
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.[4]
-
Load the plasma sample (or supernatant from protein precipitation).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute the residue in the mobile phase for analysis.
-
-
-
Data Analysis:
-
Quantify the concentrations of praziquantel and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time profiles for each analyte.
-
Calculate the key pharmacokinetic parameters using non-compartmental analysis.
-
Analytical Methodology: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of praziquantel and its metabolites in biological matrices.[4][8]
-
Chromatographic Separation: A reverse-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Internal Standard: A stable isotope-labeled internal standard, such as Praziquantel-d11, is crucial for accurate quantification.[4][8]
Data Presentation
Quantitative Data Summary
Table 1: In Vitro Metabolism of Praziquantel Enantiomers in Human Liver Microsomes
| Parameter | (R)-Praziquantel | (S)-Praziquantel | Racemic Praziquantel |
| Primary Metabolizing CYPs | CYP1A2, CYP2C19[5][7] | CYP2C19, CYP3A4[5][7] | CYP1A2, 2C19, 2D6, 3A4, 3A5[5][7] |
| Major Metabolite(s) | R-trans-4-OH-PZQ | S-4-OH-PZQ | 4-OH-PZQ |
| Intrinsic Clearance (CLint) | Higher than (S)-PZQ | Lower than (R)-PZQ | - |
Table 2: Pharmacokinetic Parameters of Praziquantel Enantiomers and a Major Metabolite in Humans (Oral Administration)
| Parameter | (R)-PZQ | (S)-PZQ | (R)-trans-4-OH-PZQ |
| Cmax (µg/mL) | ~0.2[13] | ~0.9[13] | ~13.9[13] |
| Tmax (h) | ~1-3[6][12] | ~1-3[6][12] | ~8.7[13] |
| AUC0-24h (µg/mL*h) | ~1.1[13] | ~9.0[13] | ~188.7[13] |
| t1/2 (h) | ~0.8-1.5[6] | ~3.3[13] | ~4.5-6.4[6][13] |
Note: Values are approximate and can vary significantly based on the study population, dose, and fed/fasted state.[1][2][12]
Visualizations
Caption: Metabolic pathway of Praziquantel.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medicine.com [medicine.com]
- 7. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Activity and pharmacokinetics of a praziquantel crystalline polymorph in the Schistosoma mansoni mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Praziquantel in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. extranet.who.int [extranet.who.int]
- 13. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography for Praziquantel Metabolite Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Praziquantel (PZQ) is a broad-spectrum anthelmintic agent, pivotal in the treatment of schistosomiasis and other trematode and cestode infections. The efficacy and safety of praziquantel are significantly influenced by its metabolism, which primarily occurs in the liver. Understanding the metabolic fate of praziquantel is crucial for optimizing dosing regimens, evaluating drug efficacy, and ensuring patient safety. This document provides detailed application notes and protocols for the quantitative analysis of praziquantel and its major metabolites in biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry.
Praziquantel is extensively metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4, CYP1A2, CYP2C19, and CYP2C9 being the main contributors.[1] The primary metabolic pathway is hydroxylation, leading to the formation of various mono-hydroxylated derivatives, with cis- and trans-4-hydroxypraziquantel being the most abundant metabolites.[1] These metabolites can undergo further phase II conjugation reactions, such as glucuronidation, before being excreted, primarily in the urine.[1] Over 80% of an administered dose of praziquantel is excreted as metabolites.[1]
This application note details a validated LC-MS/MS method for the simultaneous quantification of praziquantel and its hydroxylated metabolites, providing a robust tool for pharmacokinetic and metabolic studies.
Praziquantel Metabolism Pathway
The metabolic conversion of Praziquantel is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pure Trans-4-Hydroxy Praziquantel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pure trans-4-hydroxy praziquantel.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure trans-4-hydroxy praziquantel?
The main challenges include controlling the stereoselectivity of the hydroxylation to favor the trans isomer over the cis isomer, the potential for over-oxidation or side reactions, and the subsequent purification of the desired trans isomer from the reaction mixture. The structural similarity of the isomers and byproducts makes purification particularly difficult.
Q2: Why is the synthesis of the trans isomer specifically important?
The trans-4-hydroxy praziquantel is the major active metabolite of Praziquantel. Its specific stereochemistry is crucial for its biological activity and for use as an analytical standard in pharmacokinetic and metabolic studies.
Q3: What are the common methods for introducing the hydroxyl group onto the praziquantel molecule?
Common methods involve the use of biocatalytic hydroxylation with specific microorganisms or the application of chemical oxidizing agents. Biocatalytic methods often offer higher stereoselectivity.
Q4: How can I confirm the stereochemistry of the synthesized 4-hydroxy praziquantel?
The stereochemistry is typically confirmed using 1H NMR spectroscopy. The coupling constants of the proton at the C4 position with the adjacent protons can help differentiate between the cis and trans isomers. Further confirmation can be achieved through X-ray crystallography if suitable crystals are obtained.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Hydroxylated Product | Inefficient biocatalyst or oxidizing agent. | Optimize reaction conditions (pH, temperature, reaction time). Screen different microbial strains or oxidizing agents. |
| Substrate degradation. | Use milder reaction conditions. Monitor the reaction progress closely using techniques like TLC or HPLC. | |
| Poor Trans:Cis Isomer Ratio | Lack of stereoselectivity in the hydroxylation step. | If using biocatalysis, select a highly stereoselective microbial strain. For chemical synthesis, explore chiral reagents or catalysts. |
| Isomerization during workup or purification. | Maintain neutral pH during extraction and purification. Avoid harsh temperature conditions. | |
| Difficulty in Separating Trans and Cis Isomers | Similar polarity and physical properties of the isomers. | Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for separation. |
| Co-elution with other byproducts. | Optimize the mobile phase composition and gradient for better resolution. Consider alternative chromatographic techniques like supercritical fluid chromatography (SFC). | |
| Presence of Unreacted Praziquantel | Incomplete reaction. | Increase the reaction time or the amount of the catalyst/reagent. |
| Inefficient purification. | Optimize the chromatographic separation method to effectively separate the starting material from the hydroxylated products. | |
| Product Degradation | Instability of the hydroxylated product under certain conditions. | Store the purified product at low temperatures and under an inert atmosphere. Avoid exposure to strong acids, bases, or oxidizing agents. |
Experimental Protocols
Protocol 1: Biocatalytic Hydroxylation of Praziquantel
This protocol is a generalized representation based on common biocatalytic approaches.
-
Culture Preparation: Cultivate a selected microbial strain (e.g., a specific fungus or bacterium known for hydroxylation) in a suitable growth medium until it reaches the optimal growth phase.
-
Biotransformation: Add Praziquantel (substrate) to the microbial culture. The concentration of the substrate should be optimized to avoid toxicity to the microorganisms.
-
Incubation: Incubate the culture with the substrate under controlled conditions (temperature, pH, agitation) for a predetermined period to allow for the hydroxylation reaction to occur.
-
Extraction: After incubation, separate the microbial cells from the culture medium. Extract the hydroxylated products from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Concentrate the organic extract and purify the trans-4-hydroxy praziquantel using column chromatography or preparative HPLC.
-
Analysis: Analyze the purified product using HPLC, NMR, and mass spectrometry to confirm its identity, purity, and stereochemistry.
Visual Guides
Caption: Workflow for the synthesis and purification of trans-4-hydroxy praziquantel.
Caption: Troubleshooting decision tree for trans-4-hydroxy praziquantel synthesis.
Technical Support Center: Synthesis of Trans-4-Hydroxy Praziquantel
Welcome to the technical support center for the synthesis of trans-4-hydroxy praziquantel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trans-4-hydroxy praziquantel, categorized by the synthetic step.
Step 1: Synthesis of trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
Issue 1.1: Low Yield of trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
| Potential Cause | Recommended Solution |
| Incomplete reaction of 4-hydroxybenzoic acid. | Ensure complete dissolution of 4-hydroxybenzoic acid in the solvent before adding the catalyst. Use a high-quality catalyst and ensure the reaction is run for the recommended time under optimal temperature and pressure. |
| Side reactions, such as over-reduction of the aromatic ring. | Use a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time) to minimize over-reduction. |
| Loss of product during workup and purification. | Carefully perform extraction and crystallization steps. Ensure the pH is appropriately adjusted to maximize the precipitation of the carboxylic acid. |
Issue 1.2: Contamination with cis-Isomer
| Potential Cause | Recommended Solution |
| Non-stereoselective reduction of the aromatic ring. | The choice of catalyst and reaction conditions is crucial for stereoselectivity. Rhodium-based catalysts, such as Rh/C, under specific conditions are known to favor the formation of the cis-isomer, which can then be isomerized to the more stable trans-isomer. |
| Incomplete isomerization from cis to trans. | Ensure the isomerization step is carried out for a sufficient duration and at the appropriate temperature to drive the equilibrium towards the desired trans isomer. |
Step 2: Coupling of Praziquanamine with trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
Issue 2.1: Low Yield of the Coupled Product
| Potential Cause | Recommended Solution |
| Inefficient activation of the carboxylic acid. | Use a reliable coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-hydroxybenzotriazole). Ensure anhydrous conditions as moisture can quench the activated species. |
| Steric hindrance from the bulky reactants. | The reaction may require longer reaction times or slightly elevated temperatures to overcome steric hindrance. The use of a less sterically hindered base, such as diisopropylethylamine (DIPEA), can be beneficial. |
| Side reaction of the secondary amine. | The secondary amine of praziquanamine can be sterically hindered and less nucleophilic. Ensure the reaction is run in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the reaction. |
Issue 2.2: Difficulty in Purifying the Coupled Product
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Purification can be achieved using column chromatography on silica gel. |
| Formation of byproducts from the coupling agent. | If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. If using EDC, the byproducts are water-soluble and can be removed by aqueous workup. |
Step 3: Hydrogenolysis of the Benzyl Protecting Group
Issue 3.1: Incomplete Deprotection
| Potential Cause | Recommended Solution |
| Inactive catalyst. | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned by impurities from previous steps. |
| Insufficient hydrogen pressure or source. | For catalytic transfer hydrogenation, ensure a suitable hydrogen donor like ammonium formate or formic acid is used in sufficient quantity. For hydrogenation with H₂ gas, ensure adequate pressure and efficient stirring to facilitate gas-liquid mixing. |
| Steric hindrance around the benzyl group. | This reaction is generally efficient. If issues persist, consider increasing the catalyst loading or reaction time. |
Issue 3.2: Side Reactions During Deprotection
| Potential Cause | Recommended Solution |
| Reduction of other functional groups. | Palladium-catalyzed hydrogenolysis is generally selective for benzyl ether cleavage. However, prolonged reaction times or harsh conditions could potentially affect other parts of the molecule. Monitor the reaction closely by TLC or LC-MS. |
| Catalyst poisoning. | Ensure starting material is of high purity. Certain functional groups or impurities can poison the palladium catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for trans-4-hydroxy praziquantel?
A1: The synthesis is a three-step process that begins with the stereoselective synthesis of trans-4-(benzyloxy)cyclohexanecarboxylic acid. This intermediate is then coupled with praziquanamine, the core structure of praziquantel. The final step involves the removal of the benzyl protecting group via hydrogenolysis to yield the desired trans-4-hydroxy praziquantel.
Q2: How can I improve the stereoselectivity of the first step to favor the trans isomer?
A2: The stereoselectivity is highly dependent on the hydrogenation catalyst and reaction conditions. While some conditions might initially favor the cis isomer, it can be isomerized to the thermodynamically more stable trans isomer. This is typically achieved by heating the mixture in the presence of a base.
Q3: What are the critical parameters for the coupling reaction in the second step?
A3: The critical parameters include the choice of coupling agent and base, ensuring anhydrous reaction conditions, and allowing for sufficient reaction time to overcome potential steric hindrance between the two large molecules.
Q4: What is the best method for purifying the final product?
A4: The final product, trans-4-hydroxy praziquantel, is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Q5: Can I use a different protecting group for the hydroxyl function?
A5: Yes, other protecting groups can be used. However, the benzyl group is commonly chosen due to its stability under various reaction conditions and its relatively straightforward removal by hydrogenolysis, which is a clean and efficient reaction.
Experimental Protocols
Synthesis of trans-4-(Benzyloxy)cyclohexanecarboxylic acid
This procedure involves the reduction of 4-hydroxybenzoic acid followed by protection of the hydroxyl group as a benzyl ether and subsequent isomerization to the trans isomer.
Coupling of Praziquanamine with trans-4-(Benzyloxy)cyclohexanecarboxylic Acid
This step involves the amide bond formation between the secondary amine of praziquanamine and the carboxylic acid of the protected cyclohexanol derivative using a suitable coupling agent.
Hydrogenolysis for Deprotection
The final step is the removal of the benzyl protecting group using catalytic transfer hydrogenation with palladium on carbon as the catalyst and a hydrogen donor such as ammonium formate.
Visualizations
Caption: Synthetic pathway for trans-4-hydroxy praziquantel.
Caption: General troubleshooting workflow for synthesis optimization.
Technical Support Center: Stability of Trans-Hydroxy Praziquantel in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-hydroxy praziquantel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of this key praziquantel metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Both short-term and long-term storage temperatures are critical. Excursions from recommended temperatures can lead to degradation.
-
pH: The pH of the biological matrix can impact the chemical stability of the analyte.[1]
-
Enzymatic Degradation: Endogenous enzymes in biological matrices like plasma and whole blood can potentially metabolize the analyte post-collection.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.
-
Light Exposure: Photodegradation can occur, so it is advisable to protect samples from light.[1]
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the analyte.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound in plasma?
A2: For long-term storage, it is recommended to keep plasma samples at ultra-low temperatures, such as -80°C.[2] Studies on other analytes have shown that storage at -20°C may not be sufficient to prevent degradation over extended periods.[3] While specific long-term stability data for this compound in human plasma at various temperatures is not extensively published, general best practices for metabolite stability suggest colder is better.[2] One study in cat plasma demonstrated that trans-4-hydroxy-praziquantel was stable for 60 days when stored at -20°C.[4]
Q3: How many freeze-thaw cycles are generally acceptable for samples containing this compound?
A3: It is best to minimize freeze-thaw cycles.[5] While specific data for this compound is limited, a study in cat plasma indicated that the analyte was stable after three freeze-thaw cycles from -20°C.[4] For human plasma, it is recommended to aliquot samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.
Q4: Is this compound stable at room temperature on the bench-top during sample processing?
A4: Bench-top stability at ambient temperature is a critical parameter to evaluate. A study on cat plasma showed that trans-4-hydroxy-praziquantel was stable for up to 6 hours at room temperature.[4] However, it is crucial to perform your own validation to determine the stability under your specific laboratory conditions and processing times.
Troubleshooting Guides
Problem: Inconsistent or lower than expected concentrations of this compound in stored samples.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | 1. Verify Storage Temperature: Ensure that storage freezers have maintained the target temperature (-80°C recommended) without significant fluctuations. Use a calibrated thermometer to check. 2. Review Storage Duration: Compare the storage duration of your samples against validated long-term stability data. If your storage period exceeds the validated period, the analyte may have degraded. 3. Assess Light Exposure: Ensure that samples were protected from light during storage and handling, for example, by using amber-colored tubes.[1] |
| Degradation due to multiple freeze-thaw cycles | 1. Track Freeze-Thaw Cycles: Maintain a log of how many times each sample has been frozen and thawed. 2. Aliquot Samples: For future studies, aliquot samples into single-use volumes to minimize the need for repeated freeze-thaw cycles. |
| Enzymatic degradation post-collection | 1. Process Samples Promptly: Process blood samples to plasma or serum as quickly as possible after collection. 2. Consider Enzyme Inhibitors: If enzymatic degradation is suspected, the use of appropriate enzyme inhibitors in the collection tubes may be necessary, though this requires thorough validation. |
| Issues with the analytical method | 1. Review Method Validation Data: Ensure that the analytical method has been fully validated for stability under all relevant conditions (bench-top, freeze-thaw, long-term). 2. Check Internal Standard Performance: Inconsistent internal standard response can indicate issues with sample extraction or instrument performance, which may be misinterpreted as analyte instability. |
Problem: High variability between replicate measurements of the same sample.
| Possible Cause | Troubleshooting Steps |
| Incomplete thawing or mixing | 1. Ensure Complete Thawing: Allow samples to thaw completely at the recommended temperature (e.g., on ice or at room temperature) before processing. 2. Thorough Vortexing: Vortex samples thoroughly after thawing and before taking an aliquot for analysis to ensure a homogenous mixture. |
| Analyte adsorption to container surfaces | 1. Evaluate Different Tube Types: During method development, test different types of collection and storage tubes (e.g., polypropylene vs. glass, different brands) to assess potential adsorption issues. 2. Use Silanized Glassware: If adsorption to glass is a concern, consider using silanized glassware. |
| Precipitation of analyte upon thawing | 1. Visual Inspection: Visually inspect thawed samples for any signs of precipitation. 2. Solubility Assessment: If precipitation is suspected, assess the solubility of this compound in the biological matrix under the storage and thawing conditions used. |
Data Presentation
The following tables summarize the available quantitative stability data for trans-4-hydroxy-praziquantel in plasma. Note: The data presented below is from a study conducted in cat plasma and should be considered as a reference. It is highly recommended to perform in-house validation for human biological matrices.
Table 1: Short-Term (Bench-Top) Stability of trans-4-hydroxy-praziquantel in Cat Plasma at Room Temperature [4]
| Concentration Level | Duration (hours) | Mean Concentration (ng/mL) | Accuracy (%) | CV (%) |
| Low QC (30.0 ng/mL) | 6 | 32.43 | 108.1 | 3.31 |
| High QC (800.0 ng/mL) | 6 | 871.12 | 108.9 | 3.75 |
Table 2: Freeze-Thaw Stability of trans-4-hydroxy-praziquantel in Cat Plasma (-20°C to Room Temperature) [4]
| Concentration Level | Number of Cycles | Mean Concentration (ng/mL) | Accuracy (%) | CV (%) |
| Low QC (30.0 ng/mL) | 3 | 31.89 | 106.3 | 4.57 |
| High QC (800.0 ng/mL) | 3 | 830.40 | 103.8 | 7.13 |
Table 3: Long-Term Stability of trans-4-hydroxy-praziquantel in Cat Plasma at -20°C [4]
| Concentration Level | Duration (days) | Mean Concentration (ng/mL) | Accuracy (%) | CV (%) |
| Low QC (30.0 ng/mL) | 60 | 27.60 | 92.0 | 4.57 |
| High QC (800.0 ng/mL) | 60 | 785.60 | 98.2 | 7.13 |
Experimental Protocols
Protocol: Assessment of Freeze-Thaw Stability
This protocol provides a general framework for evaluating the stability of this compound in plasma after repeated freeze-thaw cycles.
1. Objective: To determine the stability of this compound in plasma subjected to a specified number of freeze-thaw cycles.
2. Materials:
-
Blank human plasma
-
This compound reference standard
-
Internal standard (IS) solution
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Calibrated pipettes and other standard laboratory equipment
-
Storage freezer (-20°C or -80°C)
3. Procedure:
-
Prepare Quality Control (QC) Samples: Spike blank human plasma with the reference standard to prepare low and high concentration QC samples. Prepare a sufficient number of aliquots for each concentration to cover all freeze-thaw cycles and the baseline measurement.
-
Baseline Analysis (Cycle 0): Immediately after preparation, analyze a set of QC samples (low and high concentrations, in triplicate) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining QC aliquots at the desired temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, vortex the samples.
-
This completes one freeze-thaw cycle.
-
For subsequent cycles, refreeze the samples for at least 12 hours and repeat the thawing process.
-
-
Analysis: After the desired number of freeze-thaw cycles (e.g., 1, 2, and 3), analyze the QC samples in triplicate.
-
Data Evaluation:
-
Calculate the mean concentration, accuracy, and precision for each freeze-thaw cycle.
-
The analyte is considered stable if the mean concentration is within ±15% of the baseline (Cycle 0) concentration.
-
Signaling Pathways
Metabolic Pathway of Praziquantel to this compound
Praziquantel is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The formation of the major metabolite, trans-4-hydroxy praziquantel, is a key step in its biotransformation. Several CYP isoenzymes, including CYP3A4, CYP2C9, and CYP2C19, are involved in this metabolic process.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preformulation and Long-Term Stability Studies of an Optimized Palatable Praziquantel Ethanol-Free Solution for Pediatric Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS/MS analysis of praziquantel metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the LC-MS/MS analysis of praziquantel and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of praziquantel and its metabolites?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the LC-MS/MS analysis.[2][3] In the context of praziquantel and its metabolites, endogenous components of biological matrices like plasma, such as phospholipids and salts, can interfere with their ionization, leading to unreliable quantitative results.[4]
Q2: How can I minimize matrix effects during my sample preparation?
A2: The key to minimizing matrix effects is to remove as many interfering components as possible from the sample before injecting it into the LC-MS/MS system. The choice of sample preparation technique is crucial. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent (like acetonitrile) or an acid is added to the plasma sample to precipitate and remove proteins.[5]
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[6]
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte of interest is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[7]
More advanced techniques like HybridSPE are also available, which are specifically designed to deplete phospholipids, a major source of matrix effects in plasma samples.[8]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for praziquantel analysis?
A3: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where some atoms have been replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). For praziquantel, Praziquantel-d11 is a commonly used SIL-IS.[9] A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation and chromatography and, most importantly, will be affected by matrix effects to the same extent as the analyte. By using the ratio of the analyte signal to the SIL-IS signal, any signal suppression or enhancement can be effectively compensated for, leading to more accurate and precise quantification.[10]
Q4: What are the major metabolites of praziquantel that I should be looking for?
A4: Praziquantel undergoes extensive metabolism in the body. The primary metabolites are hydroxylated forms of the parent drug. The most significant metabolites are cis-4-hydroxypraziquantel (C-4-OH-PZQ) and trans-4-hydroxypraziquantel (T-4-OH-PZQ).[5][11] It is important to monitor these metabolites in pharmacokinetic studies as they contribute to the overall disposition of the drug.
Troubleshooting Guide
Issue: I am observing significant ion suppression for praziquantel and its metabolites.
This is a common issue in bioanalysis. The following troubleshooting guide will help you identify the source of the problem and find a solution.
Caption: Troubleshooting workflow for ion suppression.
Step-by-step guidance:
-
Internal Standard: The first and most effective step to combat matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like Praziquantel-d11.[9] If you are not already using one, this should be your priority.
-
Evaluate Suppression with SIL-IS: If you are using a SIL-IS and still observe issues, it's possible the matrix effect is so severe that it's impacting the signal-to-noise ratio, even for the internal standard.
-
Optimize Sample Preparation: Your sample preparation method is the next critical point of intervention.
-
If using Protein Precipitation (PPT): This is the quickest but least clean method. Consider switching to LLE or SPE for a cleaner extract.
-
If using Liquid-Liquid Extraction (LLE): Experiment with different organic solvents and pH adjustments of the aqueous phase to improve selectivity.
-
If using Solid-Phase Extraction (SPE): This is the most selective method. Ensure your SPE protocol (sorbent type, wash, and elution steps) is optimized for praziquantel and its metabolites.
-
-
Optimize Chromatography: If improving sample cleanup is not sufficient, you can often chromatographically separate your analytes from the interfering matrix components.
-
Modify the Gradient: Adjust the mobile phase gradient to better resolve the analytes from the regions of ion suppression. A post-column infusion experiment can help identify these regions.
-
Change Column Chemistry: Sometimes a different stationary phase can provide the selectivity needed to separate the analytes from matrix interferences.
-
Issue: Poor recovery of praziquantel metabolites.
Caption: Troubleshooting workflow for poor analyte recovery.
Step-by-step guidance:
-
Evaluate Sample Preparation:
-
Protein Precipitation: Ensure the precipitating solvent is added in the correct ratio and that the sample is adequately vortexed and centrifuged. Also, confirm that your analytes are soluble in the final supernatant.
-
Liquid-Liquid Extraction: The choice of extraction solvent and the pH of the sample can significantly impact recovery. Praziquantel and its metabolites are basic compounds, so adjusting the sample pH to be more basic before extraction with an organic solvent can improve recovery. Be mindful of potential emulsion formation which can trap your analytes.
-
Solid-Phase Extraction: Each step of the SPE process is critical. Ensure the sorbent is properly conditioned and not allowed to dry out before sample loading. The wash steps should be strong enough to remove interferences but not so strong that they elute the analytes. The elution solvent must be strong enough to fully recover the analytes from the sorbent.
-
-
Investigate Analyte Stability: Praziquantel and its metabolites may be unstable under certain conditions. Assess their stability in the biological matrix at room temperature and through freeze-thaw cycles. If degradation is observed, adjust sample handling and storage procedures accordingly.
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a fast and simple method for sample cleanup.
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Praziquantel-d11).
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This method offers a cleaner sample than PPT.
-
To 200 µL of human plasma in a glass tube, add the internal standard.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol provides the cleanest samples and is highly selective. A mixed-mode cation exchange cartridge is often suitable for praziquantel and its metabolites.
-
Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Load the sample: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash with 1 mL of 0.1 M acetic acid.
-
Wash with 1 mL of methanol.
-
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Vortex and inject into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (MTBE) | Solid-Phase Extraction (Mixed-Mode) |
| Analyte Recovery (%) | |||
| Praziquantel | ~85-95% | >90% | >90% |
| cis-4-OH-PZQ | ~80-90% | >85% | >90% |
| trans-4-OH-PZQ | ~80-90% | >85% | >90% |
| Matrix Effect (%) | 60-80% (Ion Suppression) | 85-95% (Minimal Effect) | >95% (Negligible Effect) |
| Process Efficiency (%) | ~70-85% | ~80-90% | >85% |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Selectivity | Low | Medium | High |
Note: The values in this table are approximate and can vary depending on the specific laboratory conditions and optimization of the methods.
Table 2: LC-MS/MS Parameters for Praziquantel and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Praziquantel | 313.2 | 203.1 | 25 |
| cis-4-OH-PZQ | 329.2 | 203.1 | 28 |
| trans-4-OH-PZQ | 329.2 | 203.1 | 28 |
| Praziquantel-d11 (IS) | 324.2 | 203.1 | 25 |
Visualizations
References
- 1. zefsci.com [zefsci.com]
- 2. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 4. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. euchembiojreviews.com [euchembiojreviews.com]
- 7. gcms.cz [gcms.cz]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Hydroxy Praziquantel Separation
Welcome to the technical support center for the chromatographic separation of hydroxy praziquantel. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This section addresses common issues encountered during the separation of hydroxy praziquantel.
| Problem | Possible Causes | Suggested Solutions |
| Poor Resolution Between Praziquantel and Hydroxy Praziquantel Peaks | Inadequate mobile phase strength. | - Increase the aqueous component of the mobile phase for better retention and separation on a reversed-phase column.- If using a gradient, adjust the slope to be shallower to increase the separation between closely eluting peaks.[1] |
| Incorrect pH of the mobile phase. | - Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like praziquantel and its metabolites, a slightly basic pH (e.g., using ammonium bicarbonate buffer at pH 10) can improve peak shape and resolution.[2] | |
| Column degradation. | - Flush the column with a strong solvent to remove contaminants.[3]- If the problem persists, the column may be at the end of its life and require replacement. | |
| Peak Tailing for Hydroxy Praziquantel | Secondary interactions with the stationary phase. | - Add a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites on the column.[4]- Operate at a lower pH to protonate the silanols and reduce interaction, or at a higher pH to deprotonate the analyte. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | - Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Premixing the mobile phase components can improve consistency. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature, as a 1°C change can alter retention time by 1-2%.[1] | |
| Pump malfunction or leaks. | - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Backpressure | Blockage in the system. | - Check for blockages in the guard column, column frits, or tubing.[3]- Filter all samples and mobile phases through a 0.45 µm filter before use.[5] |
| Precipitated buffer in the mobile phase. | - Ensure the buffer is completely dissolved in the aqueous phase before mixing with the organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate hydroxy praziquantel?
A good starting point for reversed-phase HPLC is a gradient of acetonitrile and water or methanol and water, often with a buffer. A common mobile phase consists of acetonitrile and water with 0.1% formic acid.[6] Another option is a mixture of acetonitrile and water in a 60:40 (v/v) ratio.[5][7][8][9][10] For UPLC, a gradient with methanol and 7.5 mM ammonium acetate at pH 4.0 has been used successfully.[11]
Q2: How does pH affect the separation of praziquantel and its metabolites?
Praziquantel and its hydroxylated metabolites are basic compounds. The pH of the mobile phase can significantly impact their ionization state and, consequently, their retention and peak shape. Experimenting with pH, for instance, using a mobile phase with 0.5% triethylamine at pH 9.0, can optimize the separation.[4] Acidic modifiers like formic acid are also commonly used to improve peak shape.[6]
Q3: What type of column is recommended for hydroxy praziquantel separation?
A C18 reversed-phase column is the most common choice for separating praziquantel and its metabolites.[6][7][9][11] For separating the enantiomers of praziquantel and its metabolites, a chiral stationary phase, such as a cellulose-based chiral column (e.g., Chiralcel OJ-R), is necessary.[12]
Q4: Can I use an isocratic method for this separation?
Yes, isocratic methods have been successfully used. For example, a mobile phase of 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) has been used for the chiral separation of praziquantel enantiomers.[12] A simple isocratic mobile phase of acetonitrile and water (60:40 v/v) has also been reported for the analysis of praziquantel.[5][7][8][9][10] However, a gradient elution may provide better resolution and shorter run times when separating multiple metabolites.[11]
Q5: What detection wavelength is optimal for hydroxy praziquantel?
UV detection is commonly used for praziquantel and its metabolites. Wavelengths reported in the literature include 210 nm[12], 220 nm[4], 225 nm[7][8][9], and 262 nm.[5] The optimal wavelength should be determined by examining the UV spectrum of the analytes.
Mobile Phase and Chromatographic Conditions
The following table summarizes various mobile phase compositions and chromatographic conditions used for the separation of praziquantel and its metabolites.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Praziquantel and 9 metabolites | ACQUITY UPLC BEH C18 (2.1x100 mm, 1.7 µm) | A: 7.5 mM ammonium acetate (pH 4.0)B: Methanol (Gradient) | 0.3 | MS/MS | [11] |
| Praziquantel enantiomers | Chiralcel OJ-R (cellulose-based) | 0.1 M sodium perchlorate-acetonitrile (66:34, v/v) | 0.5 | UV (210 nm) | [12] |
| Praziquantel and hydroxylated metabolites | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid (Gradient) | 0.4 | LC-MS/MS | [6] |
| Praziquantel | Enable C18 (250x4.6 mm, 5 µm) | Acetonitrile:water (60:40 v/v) | 1.0 | UV (225 nm) | [7][8][9] |
| Praziquantel | LiChrospher® 100 RP-18 (25 cm x 4 mm, 5 µm) | Acetonitrile:water (60:40 v/v) | 1.0 | UV (262 nm) | [5] |
| Praziquantel, Pyrantel, Fenbendazole, Oxfendazole | Phenomenex Luna Phenyl-Hexyl (150 x 3.0 mm, 3 µm) | 0.5% triethylamine (pH 9.0):acetonitrile (55:45 v/v) | 1.0 | UV (220 nm) | [4] |
Experimental Protocols
Method 1: UPLC-MS/MS for Metabolite Profiling[12]
-
Column: ACQUITY UPLC BEH C18 (2.1x100 mm, 1.7 µm) with a guard column.
-
Mobile Phase A: 7.5 mM ammonium acetate, pH adjusted to 4.0.
-
Mobile Phase B: Methanol.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-15.25 min: 70-95% B
-
15.25-16.25 min: Hold at 95% B
-
16.25-16.5 min: 95-30% B
-
16.5-19.5 min: Hold at 30% B for equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI).
Method 2: Chiral HPLC-UV for Enantiomer Separation[13]
-
Column: Chiralcel OJ-R (reversed-phase cellulose-based).
-
Mobile Phase: Isocratic mixture of 0.1 M sodium perchlorate and acetonitrile (66:34, v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Solid-phase extraction for sample clean-up from serum.
Visualizations
Caption: Experimental workflow for hydroxy praziquantel separation.
Caption: Troubleshooting logic for HPLC separation issues.
References
- 1. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 2. Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Optimisation of an HPLC method for the simultaneous determination of pyrantel pamoate, praziquantel, fenbendazole, oxfendazole and butylhydroxyanisole using a phenyl stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. latamjpharm.org [latamjpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. sciforum.net [sciforum.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. USP Methods for the Analysis of Praziquantel using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 11. Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Chromatography of Praziquantel (PZQ) Metabolites
Welcome to the technical support center for the chiral chromatography of Praziquantel (PZQ) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak resolution during their experiments.
Understanding Praziquantel and its Metabolism
Praziquantel (PZQ) is an anthelmintic drug administered as a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ.[1][2] The pharmacological activity is primarily attributed to the (R)-PZQ enantiomer.[1][2] PZQ undergoes extensive metabolism in the body, primarily by Cytochrome P450 (CYP) enzymes such as CYP3A4, CYP2C9, and CYP2C19, to form various hydroxylated metabolites.[1][2][3] These metabolites are also chiral, and their separation and quantification are crucial for pharmacokinetic and pharmacodynamic studies.[3] Achieving adequate peak resolution between these chiral compounds can be a significant analytical challenge.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the chiral separation of PZQ metabolites in a question-and-answer format.
Q1: Why am I seeing a single, sharp peak (co-elution) for my PZQ enantiomers or their metabolites?
A1: Complete co-elution is a common starting point in chiral method development. It typically indicates a fundamental issue with the separation conditions. Here are the most likely causes and troubleshooting steps:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereospecific interactions for your specific PZQ metabolites. Chiral recognition is highly specific, and not all CSPs work for all molecules.[4][5]
-
Incorrect Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical.[7] An unsuitable mobile phase can lead to a complete lack of interaction with the CSP.
-
Solution: If using a normal phase (e.g., Hexane/Isopropanol), ensure your sample is soluble. If the metabolites are highly polar, a reversed-phase or polar organic mode might be more appropriate.[8]
-
-
Insufficient Column Equilibration: Polysaccharide-based chiral columns can require long equilibration times to provide stable and reproducible results.[4][7]
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase. For some CSPs, an equilibration time of 1-2 hours may be necessary.[4]
-
Q2: I can distinguish two peaks, but they are poorly resolved (Resolution, Rs < 1.5). How can I improve the separation?
A2: Poor resolution is the most common challenge. Selectivity is the most powerful factor for improving resolution in chiral separations.[7][9][10] Fine-tuning the mobile phase, flow rate, and temperature can significantly enhance the separation.
-
Optimize Mobile Phase Composition:
-
Vary Organic Modifier Ratio: In normal-phase systems (e.g., n-Hexane/Isopropanol), small changes in the alcohol percentage can dramatically impact selectivity.[7][11] Systematically adjust the modifier concentration (see Protocol 1).
-
Change the Organic Modifier: Different alcohol modifiers (e.g., ethanol, isopropanol, n-propanol) can offer different selectivities due to their varying hydrogen bonding capabilities.[7][11]
-
-
Reduce the Flow Rate: Chiral separations often benefit from lower flow rates.[4] Slower flow rates can increase column efficiency and improve resolution, especially for difficult separations.[7][11] It is common to use flow rates as low as 0.2-0.5 mL/min for a 4.6 mm ID column.[4][7]
-
Adjust the Column Temperature: Temperature affects the thermodynamics of chiral recognition.[7]
-
Lowering Temperature: Generally, decreasing the temperature enhances chiral selectivity and improves resolution.[4][12]
-
Increasing Temperature: In some cases, increasing the temperature can improve peak efficiency and shape, which may also lead to better resolution.[4][13] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimum (see Protocol 2).
-
Q3: My peaks are tailing or fronting, which is compromising my resolution and quantification. What can I do?
A3: Poor peak shape is often caused by secondary interactions or sample-related issues.
-
Use Mobile Phase Additives: PZQ and its metabolites contain basic nitrogen atoms. Unwanted interactions with the stationary phase can cause peak tailing.
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[7]
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Injecting too much sample can lead to broad and distorted peaks.[11][15]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape and loss of resolution.
-
Solution: Flush the column with a strong solvent (if permitted by the manufacturer). For polysaccharide-based columns, 100% ethanol or methanol can often be used as a wash solvent.[16]
-
Data Presentation
The following tables summarize the typical effects of key parameters on chiral separation.
Table 1: Effect of Mobile Phase Composition (Normal Phase) on Resolution
| Parameter Change | Effect on Retention Factor (k) | Effect on Selectivity (α) | Effect on Resolution (Rs) | Recommendation |
| Increase % Alcohol Modifier | Decreases | Compound Dependent | Usually Decreases | Optimize for a balance between retention and resolution. |
| Decrease % Alcohol Modifier | Increases | Compound Dependent | Usually Increases | A good starting point for improving separation. |
| Change Modifier (e.g., IPA to EtOH) | Varies | Can Drastically Change | Varies | Screen different alcohols if resolution is poor. |
| Add 0.1% Basic Additive (e.g., DEA) | Varies | Can Increase | Often Improves Peak Shape & Rs | Recommended for basic compounds like PZQ. |
Table 2: General Effects of Flow Rate and Temperature on Resolution
| Parameter | Change | Typical Effect on Resolution (Rs) | Rationale |
| Flow Rate | Decrease | Increase | Increases efficiency by allowing more time for mass transfer.[7][11] |
| Increase | Decrease | Reduces analysis time but can decrease efficiency.[15] | |
| Temperature | Decrease | Often Increase | Enhances the weaker bonding forces responsible for chiral recognition.[4] |
| Increase | Varies (Can Increase or Decrease) | Decreases mobile phase viscosity, which can improve efficiency.[13][17] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization (Normal Phase)
Objective: To find the optimal concentration and type of alcohol modifier for the separation of PZQ metabolites.
Materials:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Basic additive (e.g., Diethylamine - DEA)
-
Racemic standard of the PZQ metabolite of interest
Methodology:
-
Initial Conditions: Start with a mobile phase of n-Hexane:IPA (90:10 v/v) containing 0.1% DEA. Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Equilibrate: Equilibrate the chiral column for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject the racemic standard and record the chromatogram.
-
Vary Modifier Concentration: Decrease the IPA percentage in 2% increments (e.g., 8%, 6%, 4%, 2%). Equilibrate the column for at least 15-20 minutes after each change. Inject the standard and record the results.
-
Evaluate: Compare the chromatograms for retention time, peak shape, and resolution. Identify the IPA concentration that provides the best separation (ideally Rs ≥ 1.5).
-
Screen Different Modifiers: If resolution is still suboptimal, repeat steps 1-5 using Ethanol instead of Isopropanol. Compare the best results obtained with IPA and EtOH.
Protocol 2: Temperature Screening
Objective: To evaluate the effect of column temperature on the chiral separation.
Methodology:
-
Initial Setup: Install the chiral column and equilibrate it with the mobile phase that provided the best initial selectivity from Protocol 1.
-
Set Initial Temperature: Set the column oven temperature to 25°C and allow the system to stabilize for at least 30 minutes.
-
Inject Standard: Inject the racemic standard and record the chromatogram.
-
Screen Lower Temperature: Decrease the column temperature to 10°C. Allow the system to stabilize completely before injecting the standard again.
-
Screen Higher Temperature: Increase the column temperature to 40°C. Allow for stabilization and inject the standard.
-
Evaluate: Compare the resolution, peak shape, and retention times at the three different temperatures. Note that changes in temperature can sometimes lead to a reversal of the enantiomer elution order.[9][13]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Key factors influencing peak resolution in chromatography.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. mastelf.com [mastelf.com]
Technical Support Center: Storage and Handling of Trans-Hydroxy Praziquantel
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of trans-hydroxy praziquantel during storage and experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage and handling of this compound.
Q1: I am seeing unexpected peaks in my chromatogram when analyzing my stored this compound sample. What could be the cause?
A1: The appearance of unexpected peaks in your chromatogram is a common indicator of degradation. Praziquantel, the parent compound, is known to degrade under certain conditions, and its metabolites can be expected to have their own stability profiles. Degradation can be caused by several factors including:
-
Hydrolysis: Exposure to acidic or alkaline conditions can lead to the breakdown of the molecule.
-
Oxidation: Reaction with oxygen or oxidizing agents can modify the chemical structure.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Thermal Degradation: High temperatures can accelerate chemical breakdown.
It is also possible that the unexpected peaks are related to impurities from the synthesis process or contaminants from your experimental setup. To troubleshoot, we recommend the following:
-
Review Storage Conditions: Ensure the compound has been stored under the recommended conditions (see Q2).
-
Run a Fresh Standard: Analyze a freshly prepared solution of a new batch or a certified reference standard of this compound to rule out systemic issues with your analytical method.
-
Perform Forced Degradation Studies: Subject a sample to controlled stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times. This can help confirm if the unexpected peaks correspond to degradants.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
-
Temperature: Store in a freezer, under -20°C, for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Store in an amber vial or a container that is opaque to light to prevent photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.
-
Container: Use a tightly sealed, non-reactive container, such as a glass vial with a PTFE-lined cap.
Q3: I dissolved this compound in a solvent for my experiment and left it on the benchtop. Could it have degraded?
A3: Yes, it is possible. The stability of this compound in solution is dependent on the solvent, pH, temperature, and light exposure. Praziquantel has been shown to be susceptible to degradation in both acidic and oxidative conditions.[3] Leaving a solution on the benchtop exposes it to light and ambient temperature, which can accelerate degradation.
To minimize degradation in solution:
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be stored, store it at a low temperature (e.g., -20°C) in a tightly sealed, light-protected container.
-
Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitation or color change.
-
Consider conducting a short-term stability study of your compound in the specific solvent system you are using to understand its stability under your experimental conditions.
Q4: My this compound powder has changed color. Is this a sign of degradation?
A4: A change in color of a chemical powder is often an indication of chemical degradation or the presence of impurities. While specific information on color changes for this compound is not available, any deviation from the expected appearance should be investigated. It is recommended to re-analyze the material using a suitable analytical technique like HPLC or LC-MS to check for the presence of degradation products and to determine the purity of the compound before proceeding with your experiments.
Quantitative Data on Praziquantel Stability
The following table summarizes the results of forced degradation studies on the parent compound, praziquantel. This data can serve as a preliminary guide for understanding the potential stability of its trans-hydroxy metabolite. Disclaimer: This data pertains to praziquantel, not this compound. Specific stability studies on this compound are highly recommended.
| Stress Condition | Reagent/Condition | Observation for Praziquantel | Citation |
| Acidic Hydrolysis | 5 M HCl | Significant degradation (81% after 60 minutes) | [3] |
| Alkaline Hydrolysis | 5 M NaOH | Minimal degradation (1.0% after 60 minutes) | [3] |
| Oxidative Degradation | 1% H₂O₂ | Significant degradation (84% after 60 minutes) | [3] |
| Thermal Degradation | Heated at 105°C | No evidence of degradation | [3] |
| Photodegradation | UV light (254 nm) | No evidence of degradation under these specific conditions | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Then, dissolve in the chosen solvent.
-
Photodegradation: Expose the solid powder to direct sunlight or a photostability chamber for a defined period (e.g., 7 days). Then, dissolve in the chosen solvent.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2 for a general method).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each condition.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Begin with a simple isocratic mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]
-
If co-elution is observed, develop a gradient elution method.
-
The use of buffers (e.g., ammonium acetate) may be necessary to improve peak shape and resolution.
-
-
Detection: Use a UV detector. The wavelength of detection should be optimized; for praziquantel, 210 nm and 225 nm have been used.[4][5]
-
Method Validation: Once the method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results.
Caption: Experimental workflow for a comprehensive stability study.
References
- 1. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Enhancing Analytical Methods for Praziquantel Metabolites
Welcome to the technical support center for the analysis of praziquantel (PZQ) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of analytical methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive quantification of praziquantel and its metabolites?
A1: The gold standard for the quantification of praziquantel and its metabolites in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often encountered in pharmacokinetic studies.[1]
Q2: What are the major metabolites of praziquantel that should be targeted in an analysis?
A2: Praziquantel is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into various hydroxylated products.[1][3][4] The main metabolites are the mono-hydroxylated derivatives, with cis- and trans-4-hydroxypraziquantel being the most abundant.[4] The (R)-enantiomer of praziquantel is responsible for most of the anthelmintic activity, and its main metabolite is R-trans-4-OH-PZQ.[1][5]
Q3: Why is an internal standard important in the analysis of praziquantel metabolites?
A3: An internal standard (IS) is crucial for accurate and precise quantification in LC-MS/MS analysis. It is added at a known concentration to all samples and calibrators to correct for variations during sample preparation and instrument analysis.[6] A stable isotope-labeled internal standard, such as Praziquantel-d11 (D11-PZQ), is ideal as it has very similar physicochemical properties to the analyte but is distinguishable by its mass-to-charge ratio (m/z).[1][6] This ensures high accuracy and precision in pharmacokinetic and metabolic profiling studies.[1]
Q4: What are the typical matrices used for the analysis of praziquantel and its metabolites?
A4: Praziquantel and its metabolites are commonly analyzed in various biological matrices, including plasma, blood, dried blood spots (DBS), urine, and various tissues such as hepatopancreas, kidney, muscle, gill, and skin.[5][7] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetics, metabolism, or residue analysis.
Troubleshooting Guide
Q5: I am observing low signal intensity or poor sensitivity for my praziquantel metabolites. What are the possible causes and solutions?
A5: Low sensitivity can arise from several factors throughout the analytical workflow. Here are some common causes and troubleshooting steps:
-
Inefficient Sample Preparation:
-
Problem: Incomplete extraction of metabolites from the biological matrix.
-
Solution: Optimize the sample preparation method. For protein precipitation, ensure the ratio of precipitating agent (e.g., acetonitrile) to plasma is sufficient (typically 2:1 or 3:1 v/v) and that vortexing is thorough.[1][6] For solid-phase extraction (SPE), ensure the SPE cartridge is appropriate for the analytes and that the conditioning, loading, washing, and elution steps are optimized.[1][7]
-
-
Ion Suppression:
-
Problem: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer, leading to reduced signal intensity.
-
Solution: Improve the sample cleanup process. Consider using a more rigorous SPE protocol or a phospholipid removal plate.[8] Chromatographic separation can also be optimized to separate the analytes from interfering matrix components.
-
-
Suboptimal Mass Spectrometry Parameters:
-
Problem: The MS parameters may not be optimized for the specific praziquantel metabolites.
-
Solution: Perform a thorough optimization of the MS parameters, including the electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow rates, temperature) and the collision energy for each metabolite's specific multiple reaction monitoring (MRM) transition.
-
Q6: My chromatographic peaks for praziquantel metabolites are showing poor shape (e.g., tailing, fronting, or splitting). How can I improve this?
A6: Poor peak shape can negatively impact integration and quantification. Consider the following:
-
Column Choice:
-
Problem: The analytical column may not be suitable for the separation of praziquantel and its metabolites.
-
Solution: An enantioselective column, such as one with a cellulose tris(3-chloro-4-methylphenylcarbamate) stationary phase, is necessary for separating the R- and S-enantiomers of praziquantel and its metabolites.[5] For general analysis, a C18 column is commonly used.[7]
-
-
Mobile Phase Composition:
-
Problem: The mobile phase may not be optimal for the analytes.
-
Solution: Adjust the mobile phase composition, including the organic solvent (e.g., acetonitrile or methanol), the aqueous component (e.g., water with formic acid or ammonium formate), and the gradient profile. A common mobile phase consists of a water solution with 0.1% formic acid and acetonitrile.[7]
-
-
Injection Solvent:
-
Problem: A mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion.
-
Solution: Reconstitute the final sample extract in a solvent that is compatible with or weaker than the initial mobile phase.[1]
-
Q7: I am experiencing high background noise in my chromatograms. What can I do to reduce it?
A7: High background noise can interfere with the detection of low-level analytes. To reduce background noise:
-
Improve Sample Cleanup: As mentioned for ion suppression, a cleaner sample will result in lower background noise. Utilize more effective sample preparation techniques like SPE.[1][7]
-
Check Solvent and Reagent Purity: Ensure that all solvents and reagents used are of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
-
Clean the LC-MS System: A contaminated LC system or mass spectrometer ion source can be a significant source of background noise. Perform regular system cleaning and maintenance.
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for praziquantel and its metabolites from various studies, providing a benchmark for analytical sensitivity.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Praziquantel and its Metabolites in Various Matrices
| Analyte | Matrix | LOD | LOQ | Analytical Method | Reference |
| Praziquantel | Rat Plasma | - | 5 ng/mL | HPLC-UV | [9] |
| Praziquantel | Fish Water | 0.19 µg/L | - | LC-MS/MS | [7] |
| CPZQ | Fish Water | 0.029 µg/L | - | LC-MS/MS | [7] |
| TPZQ | Fish Water | 0.26 µg/L | - | LC-MS/MS | [7] |
| Praziquantel | Fish Plasma | 1.9 µg/L | - | LC-MS/MS | [7] |
| CPZQ | Fish Plasma | 1.2 µg/L | - | LC-MS/MS | [7] |
| TPZQ | Fish Plasma | 9.7 µg/L | - | LC-MS/MS | [7] |
| Praziquantel | Fish Tissue | 0.46–0.63 µg/kg | - | LC-MS/MS | [7] |
| CPZQ | Fish Tissue | 0.77–0.99 µg/kg | - | LC-MS/MS | [7] |
| TPZQ | Fish Tissue | 10–12 µg/kg | - | LC-MS/MS | [7] |
| R- and S-PZQ | Human Plasma, Blood, DBS | - | 0.01 µg/mL | LC-MS/MS | [5] |
| R-trans-4-OH-PZQ | Human Plasma, Blood, DBS | - | 0.1 µg/mL | LC-MS/MS | [5] |
| Praziquantel | Sparus aurata | 3.0 ng/g | 9.3 ng/g | LC-MS/MS | [10] |
CPZQ and TPZQ are metabolites of praziquantel, though their specific structures are not detailed in the source. DBS: Dried Blood Spots
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a common and straightforward method for extracting praziquantel and its metabolites from plasma or serum.[6]
-
Sample Aliquoting: Aliquot a specific volume of the biological matrix (e.g., 100-200 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the Praziquantel-d11 internal standard solution to each sample to achieve a final concentration of, for example, 50 ng/mL.[6]
-
Protein Precipitation: Add 2-3 volumes of cold acetonitrile to precipitate the proteins.[6]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner samples and can improve sensitivity by reducing matrix effects.[1][7]
-
Sample Pre-treatment: Spike the plasma or water sample with the internal standard. For tissue samples, homogenize the tissue in a suitable solvent like methanol and spike with the internal standard.[7] Centrifuge the pre-treated sample.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., C18) with methanol and then with water.[1]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.[1]
-
Elution: Elute the analytes (PZQ, its metabolites, and the internal standard) with an appropriate solvent, such as methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[1]
Protocol 3: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of praziquantel and its metabolites. Method optimization is often required for specific instrumentation.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.[4][7]
-
Analytical Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.9 µm) is commonly used.[7] For enantioselective separation, a chiral column is required.[5]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile[7]
-
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[4]
-
Mass Spectrometry:
Visualizations
Caption: Workflow for sample preparation using protein precipitation.
Caption: Workflow for sample preparation using solid-phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in In Vivo Studies of Praziquantel Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo studies of praziquantel (PZQ) metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo PZQ metabolite studies?
A1: Variability in in vivo studies of PZQ metabolites can arise from a multitude of factors, broadly categorized as host-related, drug-related, and experimental procedure-related.[1]
-
Host-Related Factors:
-
Genetics: Genetic polymorphisms in Cytochrome P450 (CYP) enzymes, the primary enzymes responsible for PZQ metabolism (specifically CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5), can lead to significant interindividual differences in metabolic rates.[1][2][3]
-
Liver Health: Since PZQ undergoes extensive first-pass metabolism in the liver, any impairment in liver function can lead to higher and more prolonged plasma concentrations of the parent drug and altered metabolite profiles.[1][4][5]
-
Infection Status: Chronic schistosomiasis infection can modulate the expression and activity of host CYP enzymes, leading to faster metabolism and reduced exposure to the active drug.[6] Conversely, some studies have shown that bioavailability is higher in infected individuals compared to healthy volunteers.[7]
-
Age: Age-related differences in CYP maturity can affect PZQ metabolism, as observed in studies comparing preschool-aged and school-aged children.[1]
-
-
Drug-Related Factors:
-
Enantiomers: PZQ is administered as a racemic mixture of (R)- and (S)-enantiomers.[8] The (R)-enantiomer possesses most of the antischistosomal activity, while the (S)-enantiomer contributes to side effects.[1][6] The two enantiomers are metabolized at different rates by different CYP enzymes, leading to variable exposure.[6][9] For instance, (R)-PZQ is mainly metabolized by CYP1A2 and CYP2C19, whereas (S)-PZQ is primarily metabolized by CYP2C19 and CYP3A4.[3]
-
Formulation: Different PZQ formulations can have varying dissolution rates and bioavailability, impacting the concentration of the drug and its metabolites in systemic circulation.[1]
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP enzymes can significantly alter PZQ metabolism. For example, CYP inhibitors like ketoconazole increase PZQ exposure, while inducers like dexamethasone can decrease it.[1][5][10]
-
-
Experimental Procedure-Related Factors:
-
Food Effect: The bioavailability of PZQ can be significantly increased when administered with food, particularly a high-fat meal.[11]
-
Animal Model: Different animal models (e.g., mice, rats, hamsters) can exhibit different metabolic profiles and pharmacokinetic parameters for PZQ.[12]
-
Sample Collection and Processing: Inconsistencies in blood sampling times, sample handling, and storage can introduce variability into the final analytical results.[13]
-
Q2: Why is it crucial to analyze the enantiomers of PZQ and its metabolites separately?
A2: It is critical to employ enantioselective analytical methods for several reasons. Praziquantel is a chiral drug administered as a 1:1 mixture of its (R)- and (S)-enantiomers.[14] The majority of the therapeutic, antischistosomal activity is attributed to the (R)-enantiomer, while the (S)-enantiomer is less active and may contribute more to the drug's side effects.[3][6] Furthermore, the two enantiomers exhibit different metabolic pathways and rates.[9] For example, (R)-PZQ is metabolized at a much higher rate than (S)-PZQ.[6] Analyzing the racemate as a single entity can mask important differences in the pharmacokinetics of the active and less active forms, leading to a misinterpretation of efficacy and safety data.
Q3: What is the main metabolite of Praziquantel and is it active?
A3: The main metabolite of PZQ is 4-hydroxy praziquantel (4-OH-PZQ).[1][3] In humans, the trans-4-OH-PZQ isomer is the predominant form.[6] While this metabolite is the most abundant, its anthelmintic activity is significantly lower than the parent (R)-PZQ compound. In vitro studies have shown that the IC50 of R-trans-4-OH-PZQ against adult S. mansoni is about a hundred times higher than that of (R)-PZQ, indicating minor activity.[15]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Subjects
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms in CYP Enzymes | 1. If feasible, genotype subjects for common polymorphisms in CYP1A2, CYP2C19, and CYP3A4/5 to stratify the data.[16] 2. Acknowledge genetic variability as a potential confounding factor in the study analysis and discussion.[14] |
| Inconsistent Food Intake | 1. Standardize feeding protocols. Ensure all animals have access to food and water ad libitum or implement a consistent fasting period before dosing. 2. For human studies, control the timing and composition of meals relative to drug administration, as fatty meals can increase bioavailability.[11] |
| Variable Health Status (e.g., Liver Function) | 1. Perform baseline health screens on all animal subjects to ensure they are healthy. 2. For human studies, assess liver function tests. Patients with liver impairment may show significantly higher plasma concentrations.[4][5] |
| Inaccurate Dosing | 1. Ensure accurate weighing of each animal and precise calculation of the dose volume. 2. Use calibrated equipment for dose administration (e.g., oral gavage needles).[13] 3. Verify the concentration and homogeneity of the PZQ suspension before dosing. |
Issue 2: Low or Undetectable Levels of a Specific Metabolite
| Potential Cause | Troubleshooting Steps |
| Rapid Subsequent Metabolism | 1. Consider that the metabolite of interest may be transient and quickly converted to a secondary metabolite (e.g., a glucuronide conjugate).[1] 2. Adjust the blood sampling schedule to include earlier time points post-administration. |
| Analytical Method Lacks Sensitivity | 1. Optimize the LC-MS/MS method. Ensure the correct precursor-product ion transitions are being monitored for the metabolite.[13] 2. Increase the sample injection volume or concentrate the plasma extract before analysis. 3. Confirm the stability of the metabolite during sample storage and processing. |
| CYP Enzyme Inhibition/Induction | 1. Review any co-administered substances for potential effects on CYP enzymes.[1] 2. If studying a specific metabolic pathway, consider using a known CYP inhibitor or inducer as a positive/negative control in a pilot study.[10] |
| Incorrect Enantiomer/Isomer Analysis | 1. Ensure the analytical method can distinguish between enantiomers and isomers (e.g., cis- and trans-4-OH-PZQ), as their formation rates can differ significantly.[6][9] |
Issue 3: Discrepancy Between In Vitro and In Vivo Metabolism Data
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism | 1. Recognize that in vivo studies capture extensive first-pass hepatic metabolism, which is not fully replicated in standard in vitro systems like liver microsomes.[4][6] This often results in much lower systemic exposure in vivo. |
| Contribution of Non-Hepatic Metabolism | 1. Consider the potential for metabolism in other tissues (e.g., the gut wall) that may not be accounted for in your in vitro model. |
| Protein Binding | 1. Plasma protein binding can affect the free fraction of the drug available for metabolism.[5] In vitro assays may not accurately reflect in vivo binding conditions. Consider using in vitro systems that account for protein binding or measure the unbound fraction. |
| Transporter Effects | 1. Drug transporters in the liver and other tissues can influence the intracellular concentration of PZQ, affecting the rate of metabolism. Standard in vitro models may not fully capture these dynamics. |
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of (R)-Praziquantel in Mice Following a Single Oral Dose.
This table illustrates the impact of Cytochrome P450 (CYP) inhibition on the exposure of the active (R)-PZQ enantiomer. The data is adapted from a study investigating the pharmacokinetic-pharmacodynamic relationship of praziquantel in a Schistosoma mansoni mouse model.[13][17]
| Treatment Group | Dose (mg/kg, p.o.) | Cmax (µM) | AUC₀₋t (µM*h) |
| (R)-Praziquantel | 200 | 6.3 | 11.4 |
| (R)-Praziquantel + CYP Inhibitor (ABT) | 50 | 5.8 | 10.1 |
| (R)-Praziquantel + CYP Inhibitor (ABT) | 100 | 11.2 | 30.8 |
| (R)-Praziquantel + CYP Inhibitor (ABT) | 200 | 25.1 | 88.9 |
Cmax: Maximum plasma concentration. AUC₀₋t: Area under the plasma concentration-time curve. ABT: 1-aminobenzotriazole (a pan-CYP inhibitor).
Table 2: In Vivo Efficacy (Worm Burden Reduction) of PZQ Enantiomers in S. mansoni-infected Mice.
This table compares the in vivo activity of racemic PZQ and its individual enantiomers, highlighting the superior efficacy of the (R)-enantiomer.[6]
| Treatment | Single Oral Dose (mg/kg) | Worm Burden Reduction (%) |
| Racemic PZQ | 400 | 94.1 |
| (R)-PZQ | 100 | 52 |
| (R)-PZQ | 200 | >98 |
| (R)-PZQ | 400 | 100 |
| (S)-PZQ | 800 | 19.6 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a standard procedure for an oral pharmacokinetic study of praziquantel in a mouse model.[13]
-
Animal Acclimatization: Acclimate mice (e.g., NMRI strain) to laboratory conditions for at least one week before the experiment, with controlled temperature and light cycles and access to standard chow and water.
-
Dose Preparation: Prepare a homogenous suspension of racemic praziquantel in a suitable vehicle (e.g., 7% Tween 80 in 0.5% carboxymethylcellulose) at the desired concentration.
-
Dosing: Administer a single oral dose of the praziquantel suspension to each mouse using a gavage needle. A typical dose for efficacy studies is 400 mg/kg.[13]
-
Blood Sampling: Collect serial blood samples (approx. 35 µL) from the tail vein at predetermined time points (e.g., 0.5, 1.5, 2.5, and 4 hours post-dose).[13] A warming lamp can be used to dilate the tail vein to facilitate collection.
-
Plasma Preparation: Immediately transfer collected blood into microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the tubes (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Aspirate the supernatant (plasma) and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of PZQ enantiomers and their metabolites in plasma samples using a validated enantioselective LC-MS/MS method. A deuterated internal standard, such as Praziquantel-D11, should be used for accurate quantification.[8][13]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.[10]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol describes a typical protein precipitation method for extracting PZQ and its metabolites from plasma samples.[8]
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot a small volume of plasma (e.g., 20 µL) into a clean microcentrifuge tube.
-
Add Internal Standard: Add the internal standard solution (e.g., Praziquantel-D11 in methanol) to each plasma sample.
-
Protein Precipitation: Add a protein precipitating agent, such as 3-4 volumes of cold acetonitrile, to the sample.
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Mandatory Visualizations
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Praziquantel pharmacokinetics and side effects in Schistosoma japonicum-infected patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Toxicological profile of praziquantel, a new drug against cestode and schistosome infections, as compared to some other schistosomicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journals.plos.org [journals.plos.org]
- 15. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 17. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Trans-Hydroxy Praziquantel in Plasma
Welcome to the technical support center for the bioanalysis of trans-hydroxy praziquantel (THPZQ), the primary active metabolite of Praziquantel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery of THPZQ from plasma samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The three most prevalent methods for the extraction of this compound and other drug metabolites from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as the desired level of sample cleanliness, required recovery, sample throughput, and the analytical technique to be used downstream (e.g., LC-MS/MS).
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery of THPZQ can stem from several factors related to its physicochemical properties and the chosen extraction method. As a hydroxylated metabolite, THPZQ is more polar than its parent compound, praziquantel. Key factors include:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and solubility of THPZQ, affecting its partitioning and retention.
-
Inappropriate Solvent Choice: The polarity of the organic solvent in LLE or the elution solvent in SPE is critical for efficient extraction of the polar THPZQ.
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, THPZQ can remain bound, leading to its loss during the separation of the supernatant.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process or suppress the analyte signal in mass spectrometry.[1]
-
Analyte Instability: THPZQ may be susceptible to degradation under certain pH, temperature, or light conditions.[2]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a common challenge.[3] To mitigate these effects:
-
Optimize Sample Cleanup: Employing a more rigorous cleanup method like SPE can remove a larger portion of interfering matrix components compared to protein precipitation.
-
Chromatographic Separation: Ensure adequate chromatographic separation of THPZQ from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise the limit of quantification.
Q4: Which extraction method generally provides the cleanest extract?
A4: Solid-Phase Extraction (SPE) is typically considered to provide the cleanest sample extracts. The use of a selective sorbent allows for the retention of the analyte of interest while washing away a significant portion of plasma components like phospholipids and salts, which are major contributors to matrix effects.
Troubleshooting Guides
Low Recovery in Protein Precipitation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low THPZQ Recovery | Incomplete protein precipitation. | - Increase the ratio of organic solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1 (v/v).- Ensure thorough vortexing to facilitate protein denaturation. |
| Co-precipitation of THPZQ with proteins. | - Adjust the pH of the plasma sample before adding the precipitating agent. Since THPZQ is a polar, hydroxylated metabolite, its solubility can be pH-dependent.- Experiment with different precipitating agents such as methanol or perchloric acid. | |
| Analyte loss during solvent evaporation. | - If an evaporation step is used, ensure the temperature is not too high, which could lead to degradation of the analyte.- Reconstitute the dried extract in a solvent that ensures complete dissolution of THPZQ. |
Low Recovery in Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low THPZQ Recovery | Incorrect pH of the aqueous phase. | - Adjust the pH of the plasma sample to ensure THPZQ is in a neutral, unionized state to facilitate its partitioning into the organic phase. |
| Inappropriate organic solvent. | - Since THPZQ is a polar metabolite, a single non-polar solvent may not be efficient. Use a more polar solvent or a mixture of solvents (e.g., ethyl acetate/isopropanol) to improve partitioning. | |
| Formation of an emulsion. | - Centrifuge at a higher speed or for a longer duration.- Add a small amount of salt (e.g., sodium chloride) to the aqueous phase to break the emulsion. | |
| Incomplete phase separation. | - Allow sufficient time for the phases to separate after vortexing.- Ensure complete aspiration of the organic layer without aspirating any of the aqueous phase. |
Low Recovery in Solid-Phase Extraction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low THPZQ Recovery | Inappropriate SPE sorbent. | - For a polar metabolite like THPZQ, a hydrophilic-lipophilic balanced (HLB) or a mixed-mode cation exchange (MCX) sorbent is often suitable. |
| Incomplete retention during loading. | - Ensure the pH of the sample is optimized for retention on the chosen sorbent.- Do not exceed the capacity of the SPE cartridge. | |
| Analyte loss during the wash step. | - The wash solvent may be too strong, causing premature elution of THPZQ. Use a weaker organic solvent in the wash step. | |
| Incomplete elution. | - The elution solvent may not be strong enough to desorb THPZQ from the sorbent. Increase the polarity or organic strength of the elution solvent (e.g., methanol with a small percentage of formic acid or ammonium hydroxide). |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Sample Preparation: Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.
-
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Workflow for Protein Precipitation
A simple workflow for plasma protein precipitation.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
-
pH Adjustment: To 200 µL of plasma, add a small volume of buffer to adjust the pH to a neutral or slightly basic condition to ensure THPZQ is in its unionized form.
-
Solvent Addition: Add 800 µL of an extraction solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v).
-
Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of THPZQ into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for injection onto the analytical column.
Workflow for Liquid-Liquid Extraction
A typical workflow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.
-
Sorbent Selection: Choose an appropriate SPE cartridge, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Sample Loading: Load the pre-treated plasma sample (e.g., plasma diluted with the equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to improve recovery).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Workflow for Solid-Phase Extraction
A general workflow for solid-phase extraction.
Quantitative Data Summary
The following table summarizes reported recovery data for praziquantel and its metabolites from plasma using different extraction techniques. Note that direct comparisons should be made with caution as experimental conditions vary between studies.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Praziquantel | Protein Precipitation (Acetonitrile) | >90 | [4] |
| Praziquantel | Protein Precipitation (Perchloric Acid) | ~100 | [4] |
| Praziquantel | Protein Precipitation (Zinc Sulfate/Acetonitrile) | 102.1 ± 5.6 | [5] |
| Praziquantel | Liquid-Liquid Extraction | >90 | [6] |
| trans-4-OH-PZQ | Protein Precipitation (Acetonitrile) | 98.97–108.09 (accuracy) | [7] |
| Praziquantel & Metabolites | Solid-Phase Extraction (C18) | Good recovery (unspecified %) | [7] |
Signaling Pathway
The metabolism of praziquantel to its hydroxylated metabolites is primarily mediated by the cytochrome P450 enzyme system in the liver.
Metabolic Pathway of Praziquantel
Simplified metabolic pathway of Praziquantel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vitro Activity of Praziquantel and its Metabolite, Trans-4-Hydroxy Praziquantel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of the widely used anthelmintic drug, Praziquantel (PZQ), and its primary human metabolite, trans-4-hydroxy praziquantel (THP). The data presented is intended to support research and development efforts in the field of schistosomiasis treatment.
Praziquantel is administered as a racemic mixture of (R)- and (S)-enantiomers. Following administration, it is extensively metabolized in the host, with the major metabolite in humans being trans-4-hydroxy praziquantel. Understanding the comparative activity of the parent drug and its metabolites is crucial for elucidating its mechanism of action and for the development of new, more effective schistosomicidal agents.
Quantitative Comparison of In Vitro Activity
The following tables summarize the 50% inhibitory concentrations (IC50) of racemic Praziquantel, its individual enantiomers, and its hydroxylated metabolites against different life stages of Schistosoma mansoni and Schistosoma haematobium. The data clearly indicates that the (R)-enantiomer of Praziquantel is the primary active component of the racemic mixture.
Table 1: In Vitro Activity against Adult Schistosoma mansoni
| Compound | IC50 (µg/mL) after 72h Incubation |
| Racemic Praziquantel | 0.04 |
| (R)-Praziquantel | 0.02[1] |
| (S)-Praziquantel | 5.85[1] |
| (R)-trans-4-hydroxy-PZQ | 4.08[1] |
| (S)-trans-4-hydroxy-PZQ | > 100[1] |
| (R)-cis-4-hydroxy-PZQ | 2.42[1] |
| (S)-cis-4-hydroxy-PZQ | > 100[1] |
Table 2: In Vitro Activity against Schistosoma mansoni Newly Transformed Schistosomula (NTS)
| Compound | IC50 (µg/mL) |
| (R)-Praziquantel | 0.03[1] |
| (S)-Praziquantel | 40.0[1] |
| Racemic trans-4-hydroxy-PZQ | 133[1] |
| (R)-trans-4-hydroxy-PZQ | 28.5[1] |
| (R)-cis-4-hydroxy-PZQ | 34.3[1] |
Table 3: In Vitro Activity against Adult Schistosoma haematobium
| Compound | IC50 (µg/mL) after 72h Incubation |
| Racemic Praziquantel | 0.03[2][3][4] |
| (R)-Praziquantel | 0.01[2][3][4] |
| (S)-Praziquantel | 3.40[2][3][4] |
| trans-4-hydroxy-PZQ | 1.47[2][3][4] |
The data consistently demonstrates that (R)-Praziquantel is significantly more potent than its (S)-enantiomer and its hydroxylated metabolites in vitro. The trans-4-hydroxy metabolite of the active (R)-enantiomer shows a substantial loss of activity compared to the parent compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. In Vitro Assay with Adult Schistosomes
-
Parasite Recovery: Adult S. mansoni or S. haematobium are recovered from experimentally infected mice (7-8 weeks post-infection) by perfusion of the hepatic portal system and mesenteric veins.
-
Worm Culture: Recovered worms are washed in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Worm pairs (one male and one female) are then placed in each well of a 24-well plate containing the culture medium.
-
Drug Application: Test compounds (Praziquantel, trans-4-hydroxy praziquantel, etc.) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A solvent control is run in parallel.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 72 hours).
-
Viability Assessment: Worm viability is assessed at different time points using a microscope. A scoring system is often used to evaluate motility, tegumental damage, and overall integrity. The IC50 value is then calculated based on the observed effects at different concentrations.
2. In Vitro Assay with Newly Transformed Schistosomula (NTS)
-
Cercarial Transformation: Schistosomula are obtained by mechanical transformation of cercariae. This involves passing the cercariae through a syringe with a fine-gauge needle to shear off the tails.
-
Culture of NTS: The resulting schistosomula are cultured in a suitable medium, such as M199, supplemented with serum and antibiotics.
-
Drug Assay: The assay is performed in 96-well plates, with a defined number of NTS per well. The test compounds are added at varying concentrations, and the plates are incubated.
-
Endpoint Measurement: Viability is typically assessed after 72 hours using microscopy to observe for morphological changes and mortality.
3. Isothermal Microcalorimetry
-
Principle: This technique measures the heat produced by the metabolic activity of the parasites. A reduction in heat flow indicates a decrease in metabolic activity and, therefore, viability.
-
Procedure: A small number of adult worms or a larger number of NTS are placed in an ampoule with culture medium. The test compound is added, and the ampoule is placed in the microcalorimeter.
-
Data Analysis: The heat flow is recorded over time. The data provides a real-time measurement of the drug's effect on parasite metabolism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of antischistosomal compounds.
Caption: Workflow for in vitro testing of antischistosomal compounds.
References
- 1. Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cercarial Transformation and in vitro Cultivation of Schistosoma mansoni Schistosomules | Semantic Scholar [semanticscholar.org]
- 3. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Microcalorimetry To Study Drugs against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trans- and Cis-Hydroxy Praziquantel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of trans-hydroxy praziquantel and cis-hydroxy praziquantel, the major metabolites of the widely used anthelmintic drug, praziquantel (PZQ). The data presented is compiled from published experimental studies to assist researchers in understanding the pharmacological profiles of these compounds.
Praziquantel is administered as a racemic mixture of two enantiomers, (R)-PZQ and (S)-PZQ. The (R)-enantiomer is primarily responsible for the antischistosomal activity.[1][2] Following administration, PZQ undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, to various hydroxylated metabolites.[3][4] The main metabolites in humans are the trans-4-hydroxy and cis-4-hydroxy derivatives of the (R)- and (S)-enantiomers.[3][5] Understanding the activity of these metabolites is crucial for a comprehensive understanding of praziquantel's overall efficacy and mechanism of action.
Quantitative Comparison of In Vitro Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of trans- and cis-hydroxy praziquantel metabolites against different species of Schistosoma, the parasitic flatworms responsible for schistosomiasis. For context, data for the parent enantiomers and racemic PZQ are also included.
| Compound | Schistosoma Species | Incubation Time | IC50 (µg/mL) | Reference |
| (R)-trans-4'-hydroxy-PZQ | S. mansoni | 72 h | 4.08 | [3] |
| (R)-cis-4'-hydroxy-PZQ | S. mansoni | 72 h | 2.42 | [3] |
| (S)-trans-4'-hydroxy-PZQ | S. mansoni | 72 h | > 100 | [3] |
| (S)-cis-4'-hydroxy-PZQ | S. mansoni | 72 h | > 100 | [3] |
| trans-4-OH-PZQ (racemic) | S. haematobium | 4 h & 72 h | 1.47 | [6][7][8] |
| (R)-PZQ | S. mansoni | 4 h | 0.04 | [3] |
| (R)-PZQ | S. mansoni | 72 h | 0.02 | [3] |
| (R)-PZQ | S. haematobium | 4 h | 0.007 | [6][7][8] |
| (R)-PZQ | S. haematobium | 72 h | 0.01 | [6][7][8] |
| (S)-PZQ | S. mansoni | 72 h | 5.85 | [3] |
| (S)-PZQ | S. haematobium | 4 h | 3.51 | [6][7][8] |
| (S)-PZQ | S. haematobium | 72 h | 3.40 | [6][7][8] |
| Racemic PZQ | S. mansoni | 72 h | 0.05 | [3] |
| Racemic PZQ | S. haematobium | 4 h & 72 h | 0.03 | [6][7][8] |
Key Observations:
-
The (R)-cis-4'-hydroxy-PZQ metabolite demonstrates slightly greater in vitro activity against S. mansoni compared to the (R)-trans-4'-hydroxy-PZQ metabolite.[3]
-
Both the cis and trans hydroxy metabolites derived from the (R)-enantiomer are significantly less potent than the parent (R)-PZQ compound.[3]
-
The hydroxy metabolites derived from the (S)-enantiomer showed no significant activity against S. mansoni at the highest concentration tested (100 µg/mL).[3]
-
The racemic trans-4-OH-PZQ showed some activity against S. haematobium, but was considerably less potent than racemic PZQ and its active (R)-enantiomer.[6][7][8]
Experimental Protocols
The in vitro activity data presented above was primarily generated using the following methodology:
In Vitro Assay for Anthelmintic Activity:
-
Parasite Preparation: Adult Schistosoma worms are collected from experimentally infected laboratory animals (e.g., mice or hamsters).
-
Drug Incubation: A defined number of adult worms are placed in each well of a multi-well plate containing a suitable culture medium.
-
Compound Addition: The test compounds (trans- and cis-hydroxy praziquantel, parent enantiomers, and racemic PZQ) are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for specific time points, typically 4 and 72 hours.[3][6][7]
-
Activity Assessment: The activity of the compounds is determined by observing the motility and viability of the worms under a microscope. The IC50 value, the concentration of the drug that inhibits worm motility or viability by 50%, is then calculated.
Visualizing Key Pathways and Workflows
To further elucidate the context of trans- and cis-hydroxy praziquantel activity, the following diagrams illustrate the metabolic pathway of praziquantel and a typical experimental workflow for in vitro testing.
Caption: Metabolic pathway of racemic praziquantel in the liver.
Caption: Experimental workflow for in vitro anthelmintic activity assay.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.com [medicine.com]
- 5. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Efficacy of R-praziquantel and its Trans-hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of R-praziquantel (R-PZQ), the active enantiomer of the widely used antischistosomal drug praziquantel, and its primary human metabolite, R-trans-4-hydroxy-praziquantel (trans-4-OH-PZQ). The information presented herein is supported by experimental data from in vitro and in vivo studies to aid researchers and professionals in drug development.
Praziquantel (PZQ) is administered as a racemic mixture of R and S enantiomers.[1] It is the primary treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2] The R-enantiomer is responsible for the drug's therapeutic effects, while the S-enantiomer is less active and may contribute to the drug's bitter taste.[2][3] Following administration, R-PZQ undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP1A2 and CYP2C19 being major contributors to its metabolism.[4][5] In humans, the main metabolite is the trans-4-hydroxy derivative.[1][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of R-praziquantel and its trans-hydroxy metabolite against different Schistosoma species.
Table 1: In Vitro Efficacy (IC50 in µg/mL) Against Schistosoma Species
| Compound | S. mansoni (Adult) | S. haematobium (Adult) |
| R-praziquantel | 0.02[1] | 0.007 (at 4h), 0.01 (at 72h)[3][7][8] |
| trans-4-OH-PZQ | 4.08 (R-trans metabolite)[1] | 1.47[3][7][8] |
| Racemic PZQ | Not specified | 0.03[3][7][8] |
| S-praziquantel | 5.85[1] | 3.51 (at 4h), 3.40 (at 72h)[3][7][8] |
Table 2: In Vivo Efficacy (Worm Burden Reduction - WBR) Against Schistosoma Species
| Compound | Species | Dose (mg/kg) | WBR (%) | Host |
| R-praziquantel | S. mansoni | 400 | 100[1] | Mouse |
| R-praziquantel | S. haematobium | 125.0 | 98.5[3][7][8] | Hamster |
| R-praziquantel | S. haematobium | 62.5 | 75.6[3][7][8] | Hamster |
| R-praziquantel | S. haematobium | 31.0 | 73.3[3][7][8] | Hamster |
| Racemic PZQ | S. haematobium | 250.0 | 99.3[3][7][8] | Hamster |
| S-praziquantel | S. mansoni | 400 | 19[1] | Mouse |
| S-praziquantel | S. haematobium | 500.0 | 94.1[3][7] | Hamster |
| S-praziquantel | S. haematobium | 250.0 | 83.0[3][7][8] | Hamster |
| S-praziquantel | S. haematobium | 125.0 | 46.7[3][7][8] | Hamster |
Experimental Protocols
In Vitro Efficacy Assays
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against adult Schistosoma worms.
Methodology:
-
Worm Preparation: Adult Schistosoma mansoni or Schistosoma haematobium worms are collected from experimentally infected mice or hamsters.
-
Drug Incubation: Worms are placed in 24-well plates containing culture medium (e.g., RPMI 1640) supplemented with antibiotics and fetal calf serum.
-
Compound Addition: R-praziquantel, trans-4-OH-praziquantel, and other control compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 72 hours).
-
Viability Assessment: Worm viability is assessed microscopically at different time points (e.g., 4 and 72 hours).[7] Motility and morphological changes are scored.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a suitable model.
In Vivo Efficacy Assays
Objective: To determine the worm burden reduction (WBR) after treatment with the compounds in an infected animal model.
Methodology:
-
Animal Infection: Laboratory animals (e.g., mice or golden Syrian hamsters) are infected with Schistosoma cercariae.
-
Treatment: After the infection is established (e.g., 49 days post-infection), the animals are treated orally with a single dose of the test compounds (R-praziquantel, S-praziquantel, or racemic praziquantel).
-
Worm Recovery: Several weeks after treatment (e.g., 2-3 weeks), the animals are euthanized, and the remaining adult worms are recovered from the mesenteric and hepatic portal veins by perfusion.
-
Worm Counting: The number of worms in the treated groups is counted and compared to the number of worms in an untreated control group.
-
Data Analysis: The worm burden reduction is calculated as the percentage difference in the mean number of worms between the treated and control groups.
Visualizations
Metabolic Pathway of R-praziquantel
The following diagram illustrates the metabolic conversion of R-praziquantel to its main human metabolite, R-trans-4-hydroxy-praziquantel, primarily by hepatic cytochrome P450 enzymes.
Caption: Metabolism of R-praziquantel.
Experimental Workflow for In Vivo Efficacy
This diagram outlines the key steps in the experimental protocol to determine the in vivo efficacy of R-praziquantel and its metabolites.
Caption: In vivo efficacy workflow.
References
- 1. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Praziquantel for Schistosomiasis: Single-Drug Metabolism Revisited, Mode of Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Praziquantel and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of praziquantel (PZQ), its enantiomers, and its primary metabolites. The information is supported by experimental data from various studies, offering a comprehensive resource for researchers in the field of pharmacology and drug development.
Praziquantel is a broad-spectrum anthelmintic drug administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is primarily responsible for the drug's therapeutic activity against schistosomiasis and other parasitic infections.[1] Following administration, praziquantel undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The most significant of these is the hydroxylated derivative, trans-4-hydroxy-praziquantel.[2][3] Understanding the comparative pharmacokinetics of the parent drug and its metabolites is crucial for optimizing dosing regimens and improving therapeutic outcomes.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for praziquantel, its enantiomers ((R)-PZQ and (S)-PZQ), and its major metabolite (R-trans-4-OH-PZQ) from studies in humans and various animal models. These parameters include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
| Analyte | Species | Dose | Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| (R)-PZQ | Human (O. viverrini-infected) | 3 x 25 mg/kg (4h intervals) | Oral | 0.2 | 7.0 | 1.1 | 1.1 | [2][4] |
| (S)-PZQ | Human (O. viverrini-infected) | 3 x 25 mg/kg (4h intervals) | Oral | 0.9 | 7.0 | 9.0 | 3.3 | [2][4] |
| R-trans-4-OH-PZQ | Human (O. viverrini-infected) | 3 x 25 mg/kg (4h intervals) | Oral | 13.9 | 8.7 | 188.7 | 6.4 | [2][4] |
| (R)-PZQ | Human (O. felineus-infected) | 60 mg/kg (single dose) | Oral | 1.72 | 1.5 | 8.04 (AUC0-24h) | - | [5] |
| (S)-PZQ | Human (O. felineus-infected) | 60 mg/kg (single dose) | Oral | 4.89 | 2.0 | 27.75 (AUC0-24h) | - | [5] |
| R-trans-4-OH-PZQ | Human (O. felineus-infected) | 60 mg/kg (single dose) | Oral | 2.69 | 3.0 | 36.38 (AUC0-24h) | - | [5] |
| Racemic PZQ | Rat | 40 mg/kg | Oral | - | - | - | - | [6] |
| (R)-PZQ | Mouse | 400 mg/kg | Oral | 6.3 µM | - | 11.4 µM·h | - | [7] |
Note: Pharmacokinetic parameters can vary significantly based on factors such as the patient's health status, co-administration of other drugs, and the specific formulation of praziquantel used.[1][8]
Experimental Protocols
The data presented in this guide are primarily derived from pharmacokinetic studies employing a standardized methodology. Below is a detailed description of a typical experimental protocol for assessing the pharmacokinetics of praziquantel and its metabolites.
Study Design and Subject/Animal Selection
-
Human Studies: Healthy volunteers or patients with specific parasitic infections are recruited.[9][10] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population. Informed consent is obtained from all participants.[10]
-
Animal Models: Common animal models include mice and rats.[6][7] Animals are acclimatized to laboratory conditions before the study.
Drug Administration
-
Praziquantel is typically administered orally as a single dose or in multiple doses.[2][5]
-
The dosage and formulation (e.g., tablet, suspension) are clearly defined. For animal studies, oral gavage is a common administration route.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points following drug administration.[2][11] In human studies, blood is often drawn from an antecubital vein.[2] In animal studies, techniques like tail vein sampling may be used.[7]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.[2] Dried blood spot (DBS) sampling is also a validated and less invasive alternative for sample collection.[2][10]
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Plasma or reconstituted DBS samples undergo a protein precipitation step, typically using acetonitrile.[2] An internal standard (e.g., a deuterated analog of praziquantel) is added to correct for variations in sample processing and instrument response.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The separation of praziquantel, its enantiomers, and metabolites is achieved using a chiral column for enantioselective analysis.[7]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected based on their specific mass-to-charge ratios (m/z).[3]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the analytes.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each analyte are used to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.[2][7]
Mandatory Visualization
Metabolic Pathway of Praziquantel
The following diagram illustrates the primary metabolic pathway of praziquantel. The parent drug is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2C9, and CYP2C19, to form hydroxylated metabolites.[12][13] These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.
References
- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of praziquantel by human cytochrome p450 3A4 (CYP 3A4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. isrctn.com [isrctn.com]
- 11. Pharmacokinetic study of praziquantel administered alone and in combination with cimetidine in a single-day therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Trans-4-Hydroxy Praziquantel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of trans-4-hydroxy praziquantel, a major metabolite of the anthelmintic drug praziquantel. Understanding the nuances of these methods is critical for accurate pharmacokinetic, metabolic, and bioequivalence studies. This document summarizes key performance data, details experimental protocols, and visualizes a general validation workflow to aid in the selection and implementation of the most appropriate analytical technique for your research needs.
Comparative Analysis of Analytical Methods
The quantification of trans-4-hydroxy praziquantel in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection systems, most notably tandem mass spectrometry (LC-MS/MS). Chiral chromatography is often employed to resolve the enantiomers of trans-4-hydroxy praziquantel, as stereoselectivity is a key aspect of its pharmacokinetics.[1]
Below is a summary of a validated LC-MS/MS method for the simultaneous quantification of praziquantel and its hydroxylated metabolites, including trans-4-hydroxy praziquantel, in cat plasma.[2]
| Parameter | Performance Data |
| Linearity Range | 10–1,000 ng/mL |
| **Correlation Coefficient (R²) ** | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (CV%) | Not explicitly stated for trans-4-OH-PZQ, but method is described as reproducible. |
| Inter-day Precision (CV%) | Not explicitly stated for trans-4-OH-PZQ, but method is described as reproducible. |
| Recovery | Not explicitly stated. |
Experimental Protocols
A sensitive, reproducible, and efficient LC-MS/MS method was developed for the simultaneous quantification of milbemycin oxime, praziquantel, and its main metabolites (cis-4-hydroxylated-PZQ and trans-4-hydroxylated-PZQ) in cat plasma.[2] While specific recovery and precision data for trans-4-hydroxy praziquantel were not detailed in the abstract, the method was successfully applied to a pharmacokinetic study.[2]
A separate study focusing on the enantioselective analysis of praziquantel and its metabolites in black goat plasma also highlights the use of a chiral LC-MS/MS method. This study demonstrated significant stereoselectivity in the pharmacokinetics of trans-4-hydroxy praziquantel, with the S-enantiomer showing a maximum concentration approximately 3.1 times higher than the R-enantiomer.[1]
For the analysis of praziquantel itself in human plasma, a simpler HPLC-UV method has been validated.[3] While not directly measuring the metabolite, the principles of this method can be adapted. The key parameters were:
-
Stationary Phase: Reversed-phase Spherisorb ODS 2 column (5 µm, 250 x 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile-methanol-water (36:10:54, v/v/v)
-
Flow Rate: 1.5 ml/min
-
UV Detection: 217 nm
-
Internal Standard: Diazepam
This HPLC-UV method demonstrated a linearity range of 100-2000 ng/ml with a correlation coefficient of 0.999.[3] The limit of detection was 12.25 ng/ml, and the limit of quantification was 100 ng/ml.[3] The intra- and inter-day coefficients of variation were 3.0% and 6.3%, respectively, with a recovery of 102.1%.[3]
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for trans-4-hydroxy praziquantel.
Caption: A generalized workflow for the validation of an analytical method for trans-hydroxy praziquantel.
Praziquantel is metabolized into several products, with trans-4-hydroxy praziquantel being a major metabolite in humans.[4] The metabolism of praziquantel is stereoselective, with the R-(-)-enantiomer primarily forming trans- and cis-4-hydroxypraziquantel.[5] The active enantiomer is R-praziquantel.[6] Due to this stereoselectivity, chiral separation methods are crucial for accurately characterizing the pharmacokinetics of the active and metabolic components.[7] The development of robust and validated analytical methods is essential for supporting drug development and ensuring the efficacy and safety of praziquantel-based therapies.[2][8]
References
- 1. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC determination of praziquantel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the stereoselective metabolism of praziquantel after incubation with rat liver microsomes by capillary electrophoresis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Cross-Species Comparison of Praziquantel Metabolism to its Trans-Hydroxy Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of praziquantel (PZQ), a key anthelmintic drug, to its primary human metabolite, trans-4-hydroxy-praziquantel, across various species. Understanding these species-specific differences is crucial for the preclinical development and clinical application of PZQ and its derivatives. This document summarizes quantitative metabolic data, details common experimental protocols, and visualizes metabolic pathways and experimental workflows.
Introduction to Praziquantel Metabolism
Praziquantel is administered as a racemic mixture of two enantiomers: (R)-PZQ and (S)-PZQ. The anthelmintic activity is primarily attributed to the (R)-enantiomer.[1][2] The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[2] This metabolism leads to the formation of various hydroxylated metabolites.
In humans, the major metabolite is the trans-4-hydroxy-praziquantel (trans-4-OH-PZQ), predominantly formed from the (R)-PZQ enantiomer.[2][3] However, significant species-specific differences exist in both the rate of metabolism and the stereoselectivity of the hydroxylation reaction. For instance, in rats, the primary metabolite is the cis-4-hydroxy-praziquantel.[2][4][5] These differences can have profound implications for the efficacy and safety assessment of PZQ in preclinical animal models.
Quantitative Comparison of Praziquantel Metabolism
The following table summarizes the in vitro intrinsic clearance (CLint) of racemic praziquantel in liver microsomes from various species. While specific kinetic data for the formation of trans-4-OH-PZQ is limited across all species, the overall intrinsic clearance of the parent compound serves as a valuable surrogate for comparing the overall metabolic rate.
| Species | System | Intrinsic Clearance (CLint) (mL/min/kg) | Reference |
| Human | Liver Microsomes | 40.50 | [6] |
| Cynomolgus Monkey | Liver Microsomes | Not explicitly quantified, but metabolism is noted | [7] |
| Dog (Beagle) | Liver Microsomes | 48.34 | [6] |
| Rat | Liver Microsomes | 51.38 | [6] |
| Mouse | Liver Microsomes | Not explicitly quantified, but metabolism is noted | [1][8] |
Note: The intrinsic clearance values above represent the overall metabolism of the parent drug and not specifically the formation of the trans-4-hydroxy metabolite.
For human metabolism, more detailed kinetic data on the formation of hydroxylated metabolites by specific recombinant CYP enzymes is available:
| Human CYP Isoform | Metabolite | Apparent Km (μM) | Apparent Vmax (relative units) |
| CYP2C9 | Metabolite IV (mono-oxidized on cyclohexyl group) | 12.3 ± 2.1 | 1.00 |
| CYP2C9 | Metabolite V | 15.6 ± 3.2 | 0.45 ± 0.04 |
| CYP2C9 | Metabolite VII | 10.8 ± 1.9 | 0.21 ± 0.02 |
| CYP3A4 | Metabolite IV (mono-oxidized on cyclohexyl group) | 25.4 ± 4.3 | 1.00 |
| CYP3A4 | Metabolite V | 31.2 ± 5.6 | 0.67 ± 0.06 |
| CYP3A4 | Metabolite VII | 22.1 ± 3.8 | 0.34 ± 0.03 |
Experimental Protocols
In Vitro Metabolism of Praziquantel in Liver Microsomes
This protocol describes a typical experiment to determine the in vitro intrinsic clearance of praziquantel using liver microsomes.
1. Reagents and Materials:
-
Pooled liver microsomes (human, monkey, dog, rat, mouse)
-
Praziquantel
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., diazepam)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of praziquantel in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl2.
-
Add the praziquantel working solution to the microsome mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: A chiral stationary phase is required to separate the enantiomers of praziquantel and its hydroxylated metabolites. A common choice is a cellulose-based column (e.g., Chiralcel OJ-R).[9] A typical mobile phase consists of an aqueous buffer (e.g., 0.1 M sodium perchlorate) and an organic modifier (e.g., acetonitrile).[9]
-
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
4. Data Analysis:
-
Plot the natural logarithm of the peak area ratio (praziquantel/internal standard) versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).
Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of praziquantel and the experimental workflow for in vitro metabolism studies.
Caption: Metabolic pathway of praziquantel to its hydroxylated metabolites in humans and rats.
Caption: Experimental workflow for in vitro praziquantel metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal oxidation of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the stereoselective metabolism of praziquantel after incubation with rat liver microsomes by capillary electrophoresis and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography determination of praziquantel enantiomers in human serum using a reversed-phase cellulose-based chiral stationary phase and disc solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots [edoc.unibas.ch]
A Comparative Analysis of Praziquantel Enantiomers and Their Hydroxy Metabolites: An In-Depth Guide for Researchers
An objective comparison of the enantiomers of the schistosomicidal drug praziquantel and their primary hydroxy metabolites, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally. Administered as a racemic mixture of its two enantiomers, (R)- and (S)-praziquantel, extensive research has demonstrated that the therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer.[1][2][3] This guide provides a comprehensive comparative analysis of the praziquantel enantiomers and their primary hydroxy metabolites, focusing on their schistosomicidal activity, pharmacokinetic profiles, and metabolic pathways.
Comparative Schistosomicidal Activity
In vitro and in vivo studies have consistently shown that (R)-PZQ is the primary effector molecule against Schistosoma species. The (S)-enantiomer and the hydroxy metabolites exhibit significantly lower or no activity.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) values from in vitro studies on adult Schistosoma mansoni and Schistosoma haematobium clearly illustrate the superior activity of (R)-PZQ.
| Compound | S. mansoni IC50 (µg/mL)[1][2][4] | S. haematobium IC50 (µg/mL) at 72h[5][6] |
| (R)-PZQ | 0.02 | 0.01 |
| (S)-PZQ | 5.85 | 3.40 |
| Racemic PZQ | - | 0.03 |
| (R)-trans-4'-hydroxy-PZQ | 4.08 | - |
| (R)-cis-4'-hydroxy-PZQ | 2.42 | - |
| (S)-trans-4'-hydroxy-PZQ | >100 (inactive) | - |
| (S)-cis-4'-hydroxy-PZQ | >100 (inactive) | - |
| Racemic trans-4-OH-PZQ | - | 1.47 |
In Vivo Activity
In vivo studies in murine models of schistosomiasis further confirm the dominance of (R)-PZQ in reducing worm burden. A single oral dose of (R)-PZQ resulted in a 100% worm burden reduction in mice infected with S. mansoni, whereas the same dose of (S)-PZQ only achieved a 19% reduction.[1][2][4] Furthermore, while (R)-PZQ induces a permanent shift of the worms to the liver, (S)-PZQ causes only a transient migration, with the worms returning to the mesenteric veins within 24 hours.[1][2]
Against S. haematobium in hamsters, (R)-PZQ was also the most potent, with a calculated ED50 of 24.7 mg/kg compared to 127.6 mg/kg for (S)-PZQ.[5][6]
Pharmacokinetic Profiles: A Tale of Two Enantiomers
The pharmacokinetic profiles of praziquantel enantiomers and their metabolites are characterized by stereoselectivity. Following oral administration of racemic PZQ, the plasma concentrations of the less active (S)-PZQ are consistently higher than those of the active (R)-PZQ.[7][8] This is attributed to the more rapid metabolism of (R)-PZQ.[3]
A study in Opisthorchis viverrini-infected patients who received racemic PZQ provides a clear example of this stereoselective pharmacokinetics.
| Analyte | Cmax (µg/mL)[9] | Tmax (h)[9] | AUC0–24h (µg/mL*h)[9] | Half-life (h)[9] |
| (R)-PZQ | 0.2 | 7 | 1.1 | 1.1 |
| (S)-PZQ | 0.9 | 7 | 9.0 | 3.3 |
| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 |
The main metabolite, (R)-trans-4-OH-PZQ, exhibits a significantly higher plasma concentration and a longer half-life compared to both parent enantiomers.[7][9]
Metabolic Pathway of Praziquantel Enantiomers
Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP1A2 and CYP2C19.[3][10] The metabolism is enantioselective, with (R)-PZQ being metabolized at a higher rate than (S)-PZQ.[3] The primary metabolic reaction is hydroxylation, leading to the formation of cis- and trans-4'-hydroxy metabolites.[1][2][11] In humans, the main metabolite is trans-4-OH-PZQ.[3][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Schistosomicidal Assay
-
Worm Preparation: Adult Schistosoma worms are collected from infected laboratory animals (e.g., mice or hamsters).
-
Drug Preparation: Praziquantel enantiomers and their metabolites are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.[11]
-
Incubation: A defined number of adult worms are placed in culture wells containing a suitable medium (e.g., RPMI-1640) supplemented with antibiotics and fetal calf serum.
-
Drug Exposure: The test compounds are added to the wells at various concentrations. Control wells contain the solvent (DMSO) only.
-
Observation: The viability and motor activity of the worms are observed at different time points (e.g., 24, 48, 72 hours) under a microscope.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of worm motility or survival, is calculated.
In Vivo Schistosomicidal Assay in a Murine Model
-
Animal Infection: Mice are percutaneously infected with a defined number of Schistosoma cercariae.
-
Drug Administration: At a specified time post-infection (e.g., 7-8 weeks), the mice are treated orally with a single dose of the test compounds (e.g., 400 mg/kg).[1][2] The drugs are typically formulated in a vehicle such as 7% Tween 80 and 3% ethanol.[11]
-
Worm Recovery: Several weeks after treatment, the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Worm Burden Reduction: The number of worms in the treated groups is compared to the number of worms in an untreated control group to calculate the percentage of worm burden reduction.
Pharmacokinetic Study in Human Subjects
-
Study Population: Healthy volunteers or infected patients are enrolled in the study.
-
Drug Administration: A single oral dose of racemic praziquantel is administered to the subjects.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 24 hours).[9]
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of (R)-PZQ, (S)-PZQ, and their metabolites in the plasma samples are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, are calculated from the plasma concentration-time data using non-compartmental analysis.[9]
Conclusion and Future Directions
These findings strongly suggest that the development of an enantiomerically pure (R)-praziquantel formulation could offer several advantages, including the potential for a lower therapeutic dose, reduced metabolic load, and a decrease in side effects associated with the inactive (S)-enantiomer.[12][13] Further research and clinical trials are warranted to fully explore the benefits of enantiopure (R)-praziquantel in the treatment of schistosomiasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of Praziquantel Enantiomers and Main Metabolites Against Schistosoma mansoni [zora.uzh.ch]
- 3. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of praziquantel enantiomers and main metabolites against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cytotoxicity study of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Contribution of trans-hydroxy Praziquantel to Overall Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the schistosomicidal activity of praziquantel (PZQ), its enantiomers, and its primary human metabolite, trans-4-hydroxy praziquantel. The data presented is compiled from a comprehensive review of in vitro and in vivo experimental studies to elucidate the contribution of each compound to the overall therapeutic efficacy of praziquantel.
Quantitative Efficacy Data
The following tables summarize the key efficacy data for racemic praziquantel, its R- and S-enantiomers, and its major metabolites against Schistosoma species.
Table 1: In Vitro Activity against Adult Schistosoma mansoni
| Compound | IC50 (µg/mL) |
| R-Praziquantel (R-PZQ) | 0.02[1][2] |
| Racemic Praziquantel (PZQ) | 0.05[1] |
| R-cis-4-hydroxy-PZQ | 2.42[1][2] |
| R-trans-4-hydroxy-PZQ | 4.08[1][2] |
| S-Praziquantel (S-PZQ) | 5.85[1][2] |
| S-cis-4-hydroxy-PZQ | > 100[1][2] |
| S-trans-4-hydroxy-PZQ | > 100[1][2] |
Table 2: In Vitro Activity against Adult Schistosoma haematobium
| Compound | IC50 (µg/mL) at 4h | IC50 (µg/mL) at 72h |
| R-Praziquantel (R-PZQ) | 0.007[3][4] | 0.01[3][4] |
| Racemic Praziquantel (PZQ) | 0.03[3][4] | 0.03[3][4] |
| trans-4-hydroxy-PZQ | 1.47[3][4] | 1.47[3][4] |
| S-Praziquantel (S-PZQ) | 3.51[3][4] | 3.40[3][4] |
Table 3: In Vivo Efficacy against Schistosoma mansoni in Mice
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel (R-PZQ) | 400 | 100[1][2] |
| Racemic Praziquantel (PZQ) | 400 | 94.1[1] |
| S-Praziquantel (S-PZQ) | 400 | 19[1][2] |
Table 4: In Vivo Efficacy against Schistosoma haematobium in Hamsters
| Compound | Dose (mg/kg) | Worm Burden Reduction (%) |
| R-Praziquantel (R-PZQ) | 125 | 98.5[3][4][5] |
| Racemic Praziquantel (PZQ) | 250 | 99.3[3][4][5] |
| S-Praziquantel (S-PZQ) | 250 | 83.0[3][4][5] |
| S-Praziquantel (S-PZQ) | 500 | 94.1[3][4][5] |
Experimental Protocols
In Vitro Susceptibility Assay of Adult Schistosoma mansoni
This protocol details the methodology for assessing the in vitro activity of compounds against adult schistosomes.
1. Materials:
-
Adult S. mansoni worms recovered from infected mice.
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Test compounds (Praziquantel, enantiomers, and metabolites).
-
24-well culture plates.
-
Inverted microscope.
2. Worm Recovery:
-
Perfuse adult worms from the hepatic portal system and mesenteric veins of mice infected for 7-8 weeks.
-
Wash the recovered worms multiple times in pre-warmed culture medium.
3. Assay Procedure:
-
Place one worm pair (one male and one female) into each well of a 24-well plate containing 2 mL of culture medium.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the diluted compounds to the wells containing the worms. A control group should receive the vehicle only.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Observe the worms under an inverted microscope at various time points (e.g., 24, 48, 72 hours) to assess motor activity and any morphological changes.
-
The IC50 value, the concentration of the compound that inhibits 50% of worm viability, is then determined.
In Vivo Efficacy Assessment in a Murine Model of Schistosoma mansoni Infection
This protocol describes the evaluation of compound efficacy in a mouse model of schistosomiasis.
1. Animals and Parasites:
-
Female BALB/c or Swiss mice, 6-8 weeks old.
-
Schistosoma mansoni cercariae.
2. Infection:
-
Anesthetize the mice.
-
Infect each mouse percutaneously with a defined number of S. mansoni cercariae (e.g., 100-150 cercariae) via tail or abdominal exposure.
3. Drug Administration:
-
Allow the infection to establish for 6-7 weeks for the worms to mature.
-
Prepare a suspension of the test compound in a suitable vehicle (e.g., 2% Cremophor EL).
-
Administer the compound orally by gavage at the desired doses. A control group should receive the vehicle only.
4. Worm and Egg Burden Assessment:
-
Two weeks post-treatment, euthanize the mice.
-
Perfuse the hepatic portal vein and mesenteric veins with saline to recover adult worms.
-
Count the number of male and female worms.
-
Collect the liver, weigh it, and digest a portion to count the number of eggs per gram of tissue.
5. Data Analysis:
-
Calculate the mean worm and egg burdens for the treated and control groups.
-
Determine the percentage of worm burden reduction using the formula: % Reduction = [ (Mean worms in control group - Mean worms in treated group) / Mean worms in control group ] x 100
Visualizations
Praziquantel Metabolism and Mechanism of Action
The primary mechanism of action of praziquantel involves the disruption of calcium ion homeostasis in the schistosome.[2][6] This leads to rapid muscle contraction, paralysis, and tegumental damage, ultimately resulting in the death of the worm.[7] The R-enantiomer is the pharmacologically active component.[1][8] Praziquantel is extensively metabolized in the host liver, with trans-4-hydroxy praziquantel being a major metabolite in humans.[1]
Caption: Praziquantel's metabolism in the host and its mechanism of action on the schistosome.
Experimental Workflow for Efficacy Assessment
The following diagram illustrates the general workflow for assessing the in vitro and in vivo efficacy of antischistosomal compounds.
Caption: Workflow for in vitro and in vivo efficacy testing of antischistosomal compounds.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. pure.ed.ac.uk [pure.ed.ac.uk]
- 3. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards an understanding of the mechanism of action of praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. cris.brighton.ac.uk [cris.brighton.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
In Vivo Efficacy of Praziquantel vs. Trans-4-Hydroxy Praziquantel in a Murine Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of praziquantel (PZQ), the cornerstone of schistosomiasis treatment, and its primary metabolite, trans-4-hydroxy praziquantel (THPZQ). The following sections detail their relative efficacy, supported by experimental data from murine models, and outline the methodologies employed in these critical studies.
Executive Summary
Praziquantel, administered as a racemic mixture of (R)- and (S)-enantiomers, is the standard therapy for schistosomiasis. Following administration, it is extensively metabolized in the host to various hydroxylated derivatives, with trans-4-hydroxy praziquantel being a major metabolite in humans. The central question addressed here is the comparative antischistosomal activity of the parent drug versus this key metabolite. Current research indicates that the (R)-enantiomer of PZQ is the principal active agent against Schistosoma parasites. While in vitro studies suggest some activity of PZQ metabolites, in vivo evidence in a Schistosoma mansoni mouse model points to a significantly diminished role for trans-4-hydroxy praziquantel in worm burden reduction compared to the parent compound.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from comparative studies. It is important to note that direct in vivo comparative data for PZQ and THPZQ in a Schistosoma mansoni mouse model is limited. The presented data is a synthesis from studies on different Schistosoma species and animal models to provide a broader context.
Table 1: In Vitro Activity against Schistosoma Species
| Compound | Species | IC50 (µg/mL) |
| (R)-Praziquantel | S. haematobium | 0.007 (at 4h) |
| Racemic Praziquantel | S. haematobium | 0.03 (at 4h) |
| (S)-Praziquantel | S. haematobium | 3.51 (at 4h) |
| trans-4-OH-PZQ | S. haemat haematobium | 1.47 (at 4h) |
| (R)-PZQ derived metabolites | S. mansoni | Showed significant short-term effects at high concentrations |
Data for S. haematobium from Kovač et al. (2017). Data for S. mansoni from Keiser et al. (2017).
Table 2: In Vivo Efficacy (Worm Burden Reduction) in a Schistosoma haematobium Hamster Model
| Compound | Dose (mg/kg) | Total Worm Burden Reduction (%) |
| (R)-Praziquantel | 125 | 98.5 |
| 62.5 | 75.6 | |
| 31.0 | 73.3 | |
| Racemic Praziquantel | 250 | 99.3 |
| (S)-Praziquantel | 500 | 94.1 |
| 250 | 83.0 | |
| 125 | 46.7 |
Data from Kovač et al. (2017). Note: This study was conducted in hamsters infected with S. haematobium, not mice with S. mansoni.
Table 3: Pharmacokinetic Parameters of (R)-Praziquantel in a Schistosoma mansoni Mouse Model
| Dose (mg/kg) | Cmax (µM) | AUC0-t (µM*h) | Worm Burden Reduction (%) |
| 200 | Not specified | Not specified | 68 |
| 400 | 6.3 | 11.4 | 97 |
Data from Keiser et al. (2017).[1]
Experimental Protocols
The following methodologies are based on studies investigating the in vivo efficacy and pharmacokinetics of praziquantel in a Schistosoma mansoni mouse model.
Animal Model and Infection
Female NMRI mice are typically used. Mice are infected subcutaneously with a defined number of S. mansoni cercariae (e.g., 80-100). The infection is allowed to mature for approximately 49 days to establish adult worm pairs in the mesenteric veins.
Drug Administration
Praziquantel and its metabolites are formulated in a vehicle such as 7% Tween 80 in distilled water. The compounds are administered as a single oral gavage at specified dosages. A control group receives the vehicle only.
Assessment of Efficacy (Worm Burden Reduction)
Three to four weeks post-treatment, mice are euthanized. The mesenteric veins and liver are perfused to recover adult worms. The total number of worms in treated mice is compared to the mean number of worms in the control group. The worm burden reduction (WBR) is calculated using the following formula:
WBR (%) = [ (Mean number of worms in control group - Number of worms in treated mouse) / Mean number of worms in control group ] x 100
Pharmacokinetic Analysis
For pharmacokinetic studies, blood samples are collected from mice at multiple time points post-drug administration (e.g., via tail vein bleeding). Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are then calculated using non-compartmental analysis.
Mandatory Visualization
Caption: Experimental workflow for in vivo comparison.
Caption: Metabolic conversion of Praziquantel.
References
A Comparative Guide to the Validation of Dried Blood Spot (DBS) versus Plasma-Based Methods for Praziquantel Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of the validated Dried Blood Spot (DBS) method and the traditional plasma-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of the primary praziquantel metabolite, praziquantel-4-trans-hydroxy (PZQ-4-OH). Additionally, this guide explores Volumetric Absorptive Microsampling (VAMS) as a promising alternative microsampling technique.
This objective comparison is supported by experimental data from published studies, offering insights into the performance, protocols, and unique advantages of each method to aid in the selection of the most appropriate analytical strategy for your research needs.
Quantitative Performance Data Summary
The following tables summarize the key validation parameters for the DBS and plasma-based LC-MS/MS methods for the analysis of praziquantel and its metabolite, PZQ-4-OH.
Table 1: Method Validation Parameters for Praziquantel (PZQ) Analysis
| Parameter | Dried Blood Spot (DBS) Method | Plasma Method |
| Linearity Range (μg/mL) | 0.01 - 2.5 | 0.01 - 2.5 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (μg/mL) | 0.01 | 0.01 |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Intra-assay Accuracy (%Bias) | Within ±15% | Within ±15% |
| Inter-assay Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery (%) | Not explicitly reported, but method met accuracy and precision requirements. | Not explicitly reported, but method met accuracy and precision requirements. |
| Stability | Stable in DBS | Stable in plasma |
Data synthesized from a study by Kovac et al. (2016) which developed and validated an enantioselective LC-MS/MS method for R- and S-PZQ and its R-trans-4-OH-PZQ metabolite in human plasma, blood, and dried blood spots.[1][2]
Table 2: Method Validation Parameters for Praziquantel-4-trans-hydroxy (PZQ-4-OH) Analysis
| Parameter | Dried Blood Spot (DBS) Method | Plasma Method |
| Linearity Range (μg/mL) | 0.1 - 25 | 0.1 - 25 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (μg/mL) | 0.1 | 0.1 |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Intra-assay Accuracy (%Bias) | Within ±15% | Within ±15% |
| Inter-assay Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery (%) | Not explicitly reported, but method met accuracy and precision requirements. | Not explicitly reported, but method met accuracy and precision requirements. |
| Stability | Stable in DBS | Stable in plasma |
Data synthesized from a study by Kovac et al. (2016) which developed and validated an enantioselective LC-MS/MS method for R- and S-PZQ and its R-trans-4-OH-PZQ metabolite in human plasma, blood, and dried blood spots.[1][2]
Experimental Protocols
Detailed methodologies for the DBS and plasma-based analysis of praziquantel and its metabolite are outlined below.
Dried Blood Spot (DBS) Method Experimental Protocol
-
Sample Collection: Whole blood is collected via finger prick or venous draw and spotted onto a specialized filter card. The spots are then allowed to dry at ambient temperature.
-
Sample Preparation:
-
A standardized disc (e.g., 3 mm) is punched from the center of the dried blood spot.
-
The punched disc is placed into a well of a 96-well plate.
-
An extraction solution, typically containing an organic solvent like methanol or acetonitrile and an internal standard, is added to the well.
-
The plate is agitated (e.g., shaken or sonicated) to facilitate the extraction of the analytes from the filter paper.
-
The extract is then separated from the paper disc, often by centrifugation or filtration.
-
-
LC-MS/MS Analysis:
-
An aliquot of the extract is injected into the LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
The separated analytes are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Plasma Method Experimental Protocol
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation:
-
The blood sample is centrifuged to separate the plasma from the blood cells.
-
A specific volume of plasma is transferred to a new tube.
-
A protein precipitation step is performed by adding a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into the LC-MS/MS system.
-
The chromatographic and mass spectrometric conditions are typically similar to those used for the DBS method.
-
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in each analytical workflow.
References
Safety Operating Guide
Safe Disposal of trans-Hydroxy Praziquantel: A Guide for Laboratory Professionals
Researchers and drug development professionals handling trans-Hydroxy Praziquantel must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a metabolite of Praziquantel, this compound is considered a pharmaceutical chemical waste and should be managed accordingly.[1][2] Proper disposal is not only a matter of best practice but also a legal requirement, with regulations enforced by bodies such as the U.S. Environmental Protection Agency (EPA).[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat.[4][5][6] Work should be conducted in a well-ventilated area, and dust formation should be avoided.[4][5] In case of a spill, dampen the material with water to prevent it from becoming airborne, and then sweep it into a suitable container for disposal.[4][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic procedure that ensures the waste is correctly identified, segregated, and managed by a certified hazardous waste service.
-
Waste Identification and Classification : The first step is to classify the waste. Since this compound is a pharmaceutical chemical, it must be treated as hazardous chemical waste.[1][8] It is essential not to dispose of this chemical down the sink, in regular trash, or through intentional evaporation.[1][2]
-
Segregation and Labeling : Segregate the this compound waste from other laboratory waste streams to prevent accidental mixing.[8] The waste container must be clearly and accurately labeled as hazardous waste, specifying the contents.[8]
-
Containerization : Use a dedicated, leak-proof, and sealable container for the waste.[4][8] The container should be in good condition and compatible with the chemical.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.[5][8] The storage area should be cool, dry, and out of direct sunlight.[4][5][6]
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for pickup and disposal.[1][2][8] These professionals are equipped to handle and transport hazardous chemical waste in compliance with all regulations.
Quantitative Data for Disposal Considerations
| Data Point | Relevance to Disposal | Where to Find Information |
| LD50 (Lethal Dose, 50%) | Indicates the acute toxicity of the substance, which influences its classification as hazardous waste and the required handling precautions. | Safety Data Sheet (SDS), Toxicological Databases |
| RCRA Waste Codes | The Resource Conservation and Recovery Act (RCRA) provides specific codes for hazardous wastes (e.g., P-listed or U-listed) that dictate disposal methods. | Safety Data Sheet (SDS), EPA Regulations |
| Solubility | Understanding the solubility in water is crucial to prevent improper disposal down the drain and to manage spills effectively. | Safety Data Sheet (SDS), Chemical Databases |
| pH | The pH of the waste can affect its hazardous characteristics (corrosivity) and compatibility with other chemicals and container materials. | Safety Data Sheet (SDS), Experimental Measurement |
| Flash Point | For liquid waste, the flash point determines if it is considered an ignitable hazardous waste. | Safety Data Sheet (SDS) |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound in the provided search results. The standard procedure is to manage it as a hazardous chemical waste, as outlined in the step-by-step protocol above.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fermion.fi [fermion.fi]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Logistical Information for Handling trans-Hydroxy Praziquantel
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This document provides comprehensive, immediate safety and logistical guidance for handling trans-Hydroxy Praziquantel. While specific safety data for this compound is limited, it is a primary metabolite of Praziquantel. Therefore, it is prudent to adhere to the safety precautions established for the parent compound, which is classified as hazardous.[1] Praziquantel is known to be harmful if swallowed, inhaled, or if it comes into contact with skin, and it can cause serious eye irritation.[2][3] Furthermore, it is suspected of causing cancer and may result in organ damage with prolonged or repeated exposure.[2][3]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on the guidelines for Praziquantel.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Consider double gloving.[4] | To prevent skin contact, as Praziquantel is harmful upon skin contact.[2][5] |
| Eye Protection | Safety glasses with side shields or tightly fitting safety goggles.[2][6] | To protect against dust particles and splashes, as Praziquantel can cause serious eye irritation.[2][5] |
| Body Protection | Laboratory coat or a chemical-resistant suit. For larger quantities, a disposable coverall of low permeability is recommended.[4] | To prevent contamination of personal clothing and skin.[4] |
| Respiratory Protection | Work in a well-ventilated area. If dust generation is unavoidable or exposure limits may be exceeded, a NIOSH-approved respirator is necessary.[2][4] | To prevent inhalation, as Praziquantel is harmful if inhaled and may cause respiratory irritation.[2][3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Handling Area:
-
Ensure the work area is well-ventilated, such as a chemical fume hood.[2]
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Wear all recommended PPE before handling the compound.
-
Wash hands thoroughly before and after handling.[2]
-
Prohibit eating, drinking, or smoking in the handling area.
3. Accidental Spills:
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures to avoid generating dust.[4]
-
Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[4]
-
Dampen with water to prevent dusting before sweeping if necessary.[4]
-
Place the spilled material in a suitable, sealed container for disposal.[2]
-
-
Major Spills:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and suitable container for chemical waste.[2]
-
-
Disposal Method:
-
Dispose of the chemical waste in accordance with local, regional, and national hazardous waste regulations.
-
Do not allow the chemical to be released into the environment.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
